molecular formula C16H8F8 B155830 Parylene F dimer CAS No. 1785-64-4

Parylene F dimer

Numéro de catalogue: B155830
Numéro CAS: 1785-64-4
Poids moléculaire: 352.22 g/mol
Clé InChI: GUHKMHMGKKRFDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Parylene F dimer is a useful research compound. Its molecular formula is C16H8F8 and its molecular weight is 352.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHKMHMGKKRFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501338087
Record name Parylene F dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-64-4
Record name Parylene F dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Octafluoro[2.2]paracyclophane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluoro[2.2]paracyclophane, a key precursor to the high-performance polymer Parylene AF4, possesses a unique strained ring system and fluorinated bridges that impart exceptional thermal stability and desirable dielectric properties. This technical guide provides a comprehensive overview of its synthesis and in-depth characterization. Detailed experimental protocols for its preparation are outlined, alongside a thorough analysis of its structural and physicochemical properties using various analytical techniques. Quantitative data are systematically presented in tabular format for clarity and comparative purposes. Furthermore, this document includes visual representations of the synthetic pathway and characterization workflow to facilitate a deeper understanding of the processes involved.

Synthesis of Octafluoro[2.2]paracyclophane

The synthesis of octafluoro[2.2]paracyclophane has evolved from early high-temperature pyrolytic methods to more practical and higher-yielding procedures. A widely adopted and convenient laboratory-scale synthesis involves the cyclocoupling of a tetrafluoro-p-xylylene intermediate.

Synthetic Pathway

A common synthetic route involves the treatment of 1,4-bis(bromodifluoromethyl)benzene with a reducing agent, such as activated zinc or a lead-aluminum couple, in a suitable solvent like dimethylformamide (DMF). This generates the highly reactive α,α,α',α'-tetrafluoro-p-xylylene intermediate, which then undergoes dimerization to form the desired octafluoro[2.2]paracyclophane.

Synthesis_Pathway cluster_reagents Reagents & Conditions reagent PbBr2 / Al or Zn start 1,4-Bis(bromodifluoromethyl)benzene solvent DMF, Room Temp. intermediate α,α,α',α'-Tetrafluoro-p-xylylene (Reactive Intermediate) start->intermediate Reduction product Octafluoro[2.2]paracyclophane intermediate->product Dimerization

Figure 1: Synthetic pathway for octafluoro[2.2]paracyclophane.
Experimental Protocol: A Convenient Preparation

The following protocol is adapted from a reported convenient synthesis of octafluoro[2.2]paracyclophane.

Materials:

  • 1,4-Bis(bromodifluoromethyl)benzene

  • Lead(II) bromide (PbBr₂)

  • Aluminum powder (Al)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser is charged with lead(II) bromide and aluminum powder in anhydrous DMF under a nitrogen atmosphere.

  • The mixture is stirred vigorously at room temperature.

  • A solution of 1,4-bis(bromodifluoromethyl)benzene in anhydrous DMF is added dropwise to the stirred suspension.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched by the addition of water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure octafluoro[2.2]paracyclophane as a white solid.

Characterization of Octafluoro[2.2]paracyclophane

A comprehensive characterization of the synthesized octafluoro[2.2]paracyclophane is crucial to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques employed and the expected results.

Characterization Workflow

The general workflow for the characterization of the synthesized product is depicted below.

Characterization_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry sample->ms xrd X-ray Crystallography sample->xrd ta Thermal Analysis (TGA/DSC) sample->ta structure Structural Elucidation nmr->structure mw Molecular Weight Confirmation ms->mw crystal Crystal Structure & Bond Parameters xrd->crystal thermal Thermal Stability ta->thermal

Figure 2: Experimental workflow for the characterization of octafluoro[2.2]paracyclophane.
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of octafluoro[2.2]paracyclophane. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure. A selection of mono- and di-substituted derivatives have been analyzed using various NMR techniques to achieve unambiguous assignment of resonances.[1]

Experimental Protocol:

  • A sample of the purified product (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

  • For ¹⁹F NMR, a suitable reference standard (e.g., CFCl₃) is used.

  • Advanced 2D NMR techniques such as COSY and HMBC can be employed for more detailed structural assignments.

Table 1: NMR Spectroscopic Data for Octafluoro[2.2]paracyclophane

NucleusChemical Shift (δ, ppm)Multiplicity
¹H~6.5-7.0Multiplet
¹³CAromatic: ~130-140, Aliphatic: ~40-50-
¹⁹F~-110 to -115Multiplet

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

  • A dilute solution of the sample is prepared in a suitable solvent.

  • The sample is introduced into the mass spectrometer via a suitable ionization technique (e.g., electron ionization - EI, or chemical ionization - CI).

  • The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the purity of the sample.[2]

Table 2: Mass Spectrometry Data

ParameterValue
Molecular Formula C₁₆H₈F₈
Molecular Weight 352.22 g/mol
Major [M]⁺ Peak (m/z) 352
Crystallographic and Thermal Analysis

2.3.1. X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

Experimental Protocol:

  • Single crystals of suitable quality are grown by slow evaporation of a solvent from a saturated solution of the compound.

  • A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected and analyzed to determine the crystal structure.

Table 3: Selected Crystallographic Data for Octafluoro[2.2]paracyclophane

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.994
b (Å) 7.986
c (Å) 10.855
β (°) 97.84
C-C bridge bond length (Å) ~1.59
Average C-F bond length (Å) ~1.35
Average F-C-F bond angle (°) ~106

2.3.2. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol:

  • A small, accurately weighed sample is placed in a TGA or DSC pan.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The TGA thermogram shows the decomposition temperature, while the DSC thermogram reveals melting point and other thermal events.

Table 4: Thermal Properties of Octafluoro[2.2]paracyclophane

PropertyValue
Melting Point (°C) 240-250
Decomposition Temperature (°C) > 400

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of octafluoro[2.2]paracyclophane. The presented experimental protocols and tabulated data offer a valuable resource for researchers and professionals working with this important fluorinated compound. The unique structural features and high thermal stability of octafluoro[2.2]paracyclophane make it a critical building block for advanced materials with applications in electronics and beyond. The methodologies and data presented herein serve as a solid foundation for further research and development in this area.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Parylene F Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Parylene F dimer, a critical precursor material for the formation of high-performance Parylene F conformal coatings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the use of Parylene F for its unique combination of biocompatibility, chemical inertness, and barrier properties.

Chemical and Physical Properties

This compound, chemically known as [2.2]paracyclophane, octafluoro-, is the solid-state precursor to the highly stable and versatile Parylene F polymer. The properties of the dimer are crucial for the chemical vapor deposition (CVD) process used to create thin, uniform, and pinhole-free Parylene F films.

General and Chemical Properties
PropertyValue
Chemical Name 4,5,7,8,12,13,15,16-Octafluoro[2.2]paracyclophane
Synonyms Dimer,Parylene F; Parylene VT-4
CAS Number 1785-64-4[1][2][3][4][5]
Molecular Formula C₁₆H₈F₈[3][5][6]
Molecular Weight 352.22 g/mol [2][3][6]
Appearance White to almost white powder or crystal[2][4]
Purity ≥98%[3]
Solubility Soluble in Toluene[2][4]
Physical and Thermal Properties
PropertyValue
Melting Point >205 °C (sublimes)[2][4]
Boiling Point 321 °C[2][4]
Density 1.497 g/cm³[2][4]
Flash Point 117 °C[2][4]
Storage Temperature 2-8°C[2][4]

Experimental Protocols

The primary experimental process involving this compound is its use in the chemical vapor deposition (CVD) process to form Parylene F polymer coatings. This process, often referred to as the Gorham process, involves three key stages: vaporization, pyrolysis, and deposition.[7][8][9][10][11][12][13]

Chemical Vapor Deposition (CVD) of Parylene F

Objective: To deposit a thin, conformal, and pinhole-free film of Parylene F onto a substrate.

Materials and Equipment:

  • This compound (solid precursor)

  • Substrate to be coated (e.g., medical device, electronic component)

  • Parylene deposition system, which includes:

    • Vaporizer furnace

    • Pyrolysis furnace

    • Deposition chamber

    • Cold trap

    • Vacuum pump

  • Substrate holder

  • Cleaning agents for substrate preparation

Methodology:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any contaminants such as oils, dust, or moisture. The cleanliness of the substrate is critical for ensuring proper adhesion of the Parylene F film.[8]

    • For certain substrates, a pre-treatment with an adhesion promoter like A-174 silane may be necessary to enhance the coating's bond to the surface.[8]

    • Mount the cleaned substrate on a suitable holder within the deposition chamber.

  • Vaporization:

    • Place a predetermined amount of this compound into the vaporizer section of the deposition system.

    • Heat the vaporizer to approximately 150 °C under a vacuum. This causes the dimer to sublimate directly from a solid to a gaseous state.[8][12][14]

  • Pyrolysis:

    • Pass the gaseous dimer through the pyrolysis furnace, which is heated to a significantly higher temperature, typically around 650-700 °C.[7][10]

    • At this high temperature, the dimer undergoes pyrolysis, cleaving the molecule into two reactive monomer molecules of para-xylylene.[8][12][13]

  • Deposition:

    • Introduce the reactive monomer gas into the room-temperature deposition chamber containing the substrate.

    • The monomer gas adsorbs and polymerizes onto all exposed surfaces of the substrate, forming a thin, uniform, and highly conformal film of Parylene F.[8][10][13] The coating grows one molecule at a time, ensuring complete coverage even in deep crevices and complex geometries.[8][15]

    • The thickness of the deposited film is controlled by the amount of dimer used and the deposition time.

  • Collection:

    • Any excess monomer gas that does not deposit on the substrate is drawn into a cold trap, cooled to very low temperatures, to prevent it from entering the vacuum pump.

Core Applications in Research and Drug Development

Parylene F coatings, derived from the dimer, offer a unique set of properties that make them highly valuable in the fields of research, science, and drug development.

  • Biocompatibility: Parylene is known for its excellent biocompatibility, meeting USP Class VI and ISO 10993 standards.[16][17] This makes it suitable for coating medical devices and implants that come into contact with the human body, minimizing adverse reactions.[1][2][17][18]

  • Barrier Properties: The high fluorine content in Parylene F provides an exceptional barrier against moisture, chemicals, and bodily fluids.[2][19] This protects sensitive electronic components in medical devices and can be used to control the release of drugs.[20][21]

  • Dry-Film Lubricity: Parylene coatings have a low coefficient of friction, providing a lubricious surface for medical devices such as catheters and guidewires, which can enhance patient comfort and ease of use.[14][19]

  • Dielectric Strength: Parylene F possesses excellent electrical insulation properties, which is critical for implantable electronic devices.[2]

  • Thermal and UV Stability: Parylene F exhibits high thermal stability and resistance to UV radiation, making it suitable for applications that may be exposed to various sterilization methods or environmental conditions.[11][14][22]

Visualizations

The following diagrams illustrate the key processes and relationships related to this compound.

G This compound to Polymer Conversion cluster_0 Chemical Vapor Deposition (CVD) Process Parylene_F_Dimer This compound (Solid) Vaporization Vaporization (~150°C, Vacuum) Parylene_F_Dimer->Vaporization Sublimation Pyrolysis Pyrolysis (~650-700°C) Vaporization->Pyrolysis Gaseous Dimer Parylene_F_Monomer Parylene F Monomer (Reactive Gas) Pyrolysis->Parylene_F_Monomer Deposition Deposition (Room Temp) Parylene_F_Polymer Parylene F Polymer Film (Conformal Coating) Deposition->Parylene_F_Polymer Polymerization on Substrate Parylene_F_Monomer->Deposition

Caption: Workflow of the Parylene F Chemical Vapor Deposition (CVD) process.

Caption: Core properties of Parylene F coatings relevant to biomedical applications.

References

An In-depth Technical Guide to Parylene F Dimer (CAS number 1785-64-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Parylene F dimer (CAS No. 1785-64-4), a fluorinated poly(p-xylylene) precursor. It details the material's properties, experimental protocols for its deposition, and its applications, particularly within the biomedical and pharmaceutical fields.

Introduction to Parylene F

Parylene F, a polymer created from the precursor 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane, is a high-performance conformal coating known for its exceptional thermal stability, UV resistance, and barrier properties.[1] Its unique attributes make it a material of significant interest for demanding applications in electronics, aerospace, and critically, in the medical device and drug delivery sectors.[2][3] The polymer is deposited as a thin, uniform, and pinhole-free film through a chemical vapor deposition (CVD) process, which allows for the coating of complex topographies with high precision.[4]

Properties of Parylene F

Parylene F exhibits a unique combination of physical, mechanical, electrical, and thermal properties that distinguish it from other members of the parylene family, such as Parylene N and C.

Physical and Chemical Properties

Parylene F is a white, solid, granular material in its dimer form.[5] The resulting polymer film is transparent and colorless, with very little absorption in the visible light spectrum.[6][7] It is hydrophobic and highly resistant to moisture and a wide range of chemicals.[8]

PropertyValueReferences
Molecular Formula C₁₆H₈F₈[9]
Molecular Weight 352.22 g/mol [9]
Appearance (Dimer) White to Almost White Powder/Crystal
Solubility (Dimer) Soluble in Toluene
Water Absorption (24 hrs) < 0.01 %
Water Vapor Transmission 0.04 g-mil/100 in²-24 hr
Mechanical Properties

Parylene F coatings provide a robust physical barrier and have high mechanical strength.[10]

PropertyValueReferences
Tensile Strength 7,000 psi (48 MPa)[1]
Yield Strength 6,000 psi (41 MPa)[1]
Young's Modulus 350,000 psi (2.4 GPa)[1]
Elongation at Break 200 %[1]
Coefficient of Friction (Static) 0.35[4]
Coefficient of Friction (Dynamic) 0.39[4]
Electrical Properties

As a dielectric material, Parylene F is an excellent electrical insulator, making it suitable for coating electronic components in medical devices.[10][11]

PropertyValueReferences
Dielectric Strength (1 mil) 5,200 V[1]
Dielectric Constant (1 MHz) 2.20[12]
Dissipation Factor (1 MHz) 0.0008
Volume Resistivity 1 x 10¹⁷ Ω-cm[1]
Surface Resistivity 1 x 10¹⁷ Ω
Thermal Properties

A key advantage of Parylene F is its superior thermal stability compared to other parylenes, allowing it to withstand higher operating temperatures and sterilization methods like autoclaving.[11][12]

PropertyValueReferences
Melting Point >500 °C[13]
Long-Term Service Temperature 350 °C[6]
Short-Term Service Temperature 450 °C[6]
Glass Transition Temperature Not Applicable[13]
Thermal Conductivity 0.084 W/m·K[14]
Linear Coefficient of Thermal Expansion 35 ppm/°C[14]

Experimental Protocols

Chemical Vapor Deposition (CVD) of Parylene F

The deposition of Parylene F is achieved through the Gorham process, a multi-stage chemical vapor deposition (CVD) technique.[15] This solvent-free process occurs at room temperature within a vacuum, making it suitable for coating sensitive substrates.[11]

Methodology:

  • Vaporization: The solid this compound is placed in a vaporizer and heated to approximately 100-150°C under vacuum.[16] This causes the dimer to sublimate directly into a gaseous state.

  • Pyrolysis: The gaseous dimer is then passed through a high-temperature furnace, typically heated to 650-750°C.[17] This high temperature cleaves the dimer into reactive monomer molecules.

  • Deposition: The monomer gas flows into a deposition chamber at ambient temperature. Here, the monomers adsorb and polymerize onto all exposed surfaces of the substrate, forming a thin, conformal, and uniform film.

  • Cold Trap: A cold trap, typically cooled with liquid nitrogen, is used to remove any unreacted monomer from the vacuum stream, preventing it from entering the vacuum pump.[16]

Process Control:

The thickness of the Parylene F film is primarily controlled by the initial mass of the dimer and the deposition time.[18] The deposition rate can be influenced by the sublimation temperature, pyrolysis temperature, and the pressure within the deposition chamber.[19][20] Slower deposition rates can lead to improved uniformity, especially on complex geometries.[19]

Biocompatibility and Sterilization

Parylene F is considered biocompatible and has been approved by the FDA for use in medical devices, meeting USP Class VI and ISO 10993 standards.[21][22] It is chemically inert and does not elicit an immune response.[21]

Sterilization Compatibility:

Parylene F coatings can withstand various sterilization methods, a crucial requirement for medical devices.

  • Autoclave (Steam Sterilization): Due to its high thermal stability, Parylene F is suitable for steam sterilization.[11]

  • Ethylene Oxide (EtO): Parylene F is compatible with EtO sterilization.[11]

  • Gamma Radiation and Electron Beam (E-beam): Parylene F shows good resistance to degradation from gamma and e-beam radiation.[11][12]

Applications in Research and Drug Development

The unique properties of Parylene F make it a valuable material for a range of applications in the life sciences.

Medical Device Coatings

Parylene F is used to coat a variety of medical devices, including:

  • Implants: Its biocompatibility and barrier properties protect implants from the corrosive environment of the body and protect the body from the device.[11]

  • Catheters and Guidewires: The low coefficient of friction of Parylene F provides a lubricious surface, reducing friction during insertion and maneuvering.[3]

  • Medical Electronics: Its excellent dielectric properties make it an ideal insulator for electronic components in devices like pacemakers and neurostimulation devices.[11]

Drug Delivery Systems

Parylene F can be utilized as a rate-controlling membrane in drug-eluting devices.[23] By coating a drug-loaded substrate, the Parylene F film can modulate the release kinetics of the therapeutic agent, enabling sustained and controlled drug delivery.[23] Its chemical inertness ensures that it does not interact with the drug.[3]

Surface Modification for Biological Applications

While inherently inert, the surface of Parylene F can be modified to introduce specific functionalities. Techniques like oxygen plasma treatment can increase the hydrophilicity of the surface, which can be beneficial for improving cell adhesion or for the subsequent attachment of biomolecules.[8] This opens up possibilities for creating bioactive surfaces for applications in tissue engineering and biosensors.

Visualizations

G Figure 1: Parylene F Chemical Vapor Deposition (CVD) Workflow cluster_0 Preparation cluster_1 CVD Process cluster_2 Post-Deposition Cleaning Substrate Cleaning Masking Masking of Keep-out Areas Cleaning->Masking Adhesion_Promotion Adhesion Promoter Application (e.g., Silane Treatment) Masking->Adhesion_Promotion Vaporization Vaporization of This compound (100-150°C) Adhesion_Promotion->Vaporization Pyrolysis Pyrolysis (650-750°C) Vaporization->Pyrolysis Deposition Deposition of Parylene F Monomer (Room Temperature) Pyrolysis->Deposition Demasking Demasking Deposition->Demasking Inspection Thickness and Quality Inspection Demasking->Inspection

Figure 1: Parylene F Chemical Vapor Deposition (CVD) Workflow

G Figure 2: Parylene F in Controlled Drug Release cluster_0 Drug-Eluting Device Cross-Section cluster_1 Environment Substrate Device Substrate (e.g., Stent, Implant) Drug_Layer Drug Reservoir Layer Parylene_F_Layer Parylene F Coating (Rate-Controlling Membrane) Body_Fluid Physiological Environment (Body Fluid) Parylene_F_Layer->Body_Fluid Controlled Drug Release Body_Fluid->Parylene_F_Layer Diffusion

Figure 2: Parylene F in Controlled Drug Release

Conclusion

This compound is the precursor to a versatile and high-performance polymer with significant advantages for researchers, scientists, and drug development professionals. Its exceptional thermal stability, chemical inertness, biocompatibility, and precise deposition process make it an enabling material for advanced medical devices and sophisticated drug delivery systems. Understanding its properties and the nuances of its application is key to leveraging its full potential in developing next-generation healthcare technologies.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Parylene F Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and relevant physicochemical properties of Parylene F dimer. It is intended to serve as a valuable resource for professionals in research and development who are interested in the unique characteristics and applications of this fluorinated paracyclophane.

Introduction to this compound

This compound, scientifically known as 4,5,7,8,12,13,15,16-Octafluoro[2.2]paracyclophane, is a highly fluorinated aromatic compound. It serves as the precursor, or dimer, for the chemical vapor deposition (CVD) of Parylene F (poly(tetrafluoro-p-xylylene)), a high-performance conformal coating.[1] The unique properties of Parylene F films, such as excellent thermal stability, UV resistance, and low dielectric constant, are directly related to the molecular structure of its dimer.[2]

Molecular Formula and Structure

The chemical formula for this compound is C₁₆H₈F₈ .[1] This formula indicates a molecule composed of sixteen carbon atoms, eight hydrogen atoms, and eight fluorine atoms.

The molecular structure of this compound is a [2.2]paracyclophane. This structure consists of two benzene rings that are held in a parallel, face-to-face orientation by two ethylene bridges. In the case of this compound, four hydrogen atoms on each benzene ring are substituted with fluorine atoms.[1] The fluorine atoms are located at the 4, 5, 7, and 8 positions on one aromatic ring and the 12, 13, 15, and 16 positions on the other.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of the this compound.

Caption: 2D representation of the this compound molecular structure.

The following diagram provides a simplified logical representation of the relationship between the dimer and its resulting polymer.

Dimer_to_Polymer cluster_process Chemical Vapor Deposition (Gorham Process) Dimer This compound (C₁₆H₈F₈) Monomer Reactive Monomer (C₈H₄F₄) Dimer->Monomer Pyrolysis (≥550°C) Polymer Parylene F Polymer (-[C₈H₄F₄]-)n Monomer->Polymer Polymerization (on substrate)

Caption: Conversion of this compound to polymer via the Gorham process.

Physicochemical Data

PropertyValueReference
Molecular Formula C₁₆H₈F₈[1][3]
Molecular Weight 352.22 g/mol [1]
CAS Number 1785-64-4[4]
Appearance White to off-white crystalline solid[4]
Synonyms 4,5,7,8,12,13,15,16-Octafluoro[2.2]paracyclophane[4]
Illustrative C-C bond length (aromatic) ~1.39 Å
Illustrative C-C bond length (ethylene bridge) ~1.54 Å
Illustrative C-F bond length ~1.35 Å
Illustrative C-H bond length ~1.09 Å
Illustrative Inter-ring distance ~3.09 Å

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of 4,5,7,8,12,13,15,16-octafluoro[2.2]paracyclophane is not widely published. However, the general synthetic strategy for fluorinated [2.2]paracyclophanes can be inferred from the literature on related compounds. The synthesis is a multi-step process that typically starts from a commercially available fluorinated benzene derivative.

A plausible synthetic route, adapted from the synthesis of related fluorinated paracyclophanes, would involve the following key transformations:

  • Starting Material: A suitable starting material would be a 1,4-disubstituted tetrafluorobenzene, such as 1,4-dibromo-2,3,5,6-tetrafluorobenzene.

  • Introduction of Ethylene Bridge Precursors: The bromo groups would be converted to functionalities that can form the ethylene bridges. This could involve, for example, conversion to methyl groups followed by bromination to afford 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

  • Dimerization: The crucial step is the dimerization of the bis(bromomethyl) intermediate. This is often achieved under high-dilution conditions using a reducing agent or a strong base to promote intramolecular cyclization of two molecules. A common method for the synthesis of the parent [2.2]paracyclophane involves a Wurtz-type coupling or a Hofmann elimination reaction.

It is important to note that the synthesis of fluorinated paracyclophanes can be challenging due to the electron-withdrawing nature of the fluorine atoms, which can affect the reactivity of the aromatic ring and the benzylic positions.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the presence of both protons and fluorine atoms, ¹H NMR and ¹⁹F NMR, along with two-dimensional correlation experiments, are essential for unambiguous signal assignment.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The spectrum is expected to show signals corresponding to the methylene protons of the ethylene bridges. The chemical shifts and coupling patterns will be influenced by the rigid structure of the paracyclophane.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. This will show signals for the fluorine atoms attached to the aromatic rings. Due to the symmetry of the molecule, a simplified spectrum is expected.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment can be used to identify protons that are coupled to each other, which is useful for assigning the signals of the methylene protons in the ethylene bridges.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments are used to correlate proton signals with the signals of the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule.

    • ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can be used to identify through-space correlations between fluorine and hydrogen atoms, providing valuable information about the spatial arrangement of the molecule.

Data Analysis:

  • The chemical shifts, integration values, and coupling constants (J-couplings) from the 1D and 2D NMR spectra are analyzed to piece together the molecular structure. The characteristic through-space and through-bond couplings between ¹H and ¹⁹F nuclei are particularly informative for confirming the structure of fluorinated paracyclophanes.

Conclusion

References

An In-depth Technical Guide to the Gorham Process for Parylene F Dimer Synthesis and Polymer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gorham process, with a specific focus on the synthesis of the Parylene F dimer (α,α,α',α'-tetrafluoro-[2.2]paracyclophane) and its subsequent vapor deposition polymerization to form a high-purity conformal coating. This document is intended for professionals in research, development, and manufacturing who require a detailed understanding of the chemistry, process parameters, and material properties associated with Parylene F.

Introduction to Parylene F

Parylene F, a fluorinated variant of the Parylene family of polymers, offers exceptional thermal stability, UV resistance, and a low dielectric constant, making it a material of choice for demanding applications in the electronics, aerospace, and medical device industries.[1][2] The polymer is formed from the chemical vapor deposition (CVD) of its precursor, the this compound. The Gorham process, developed by William F. Gorham, provides a high-yield and solvent-free method for the polymerization of Parylene dimers.[3]

Synthesis of this compound (α,α,α',α'-tetrafluoro-[2.2]paracyclophane)

The synthesis of the this compound is a critical first step in the overall process. While various synthetic routes have been explored, a common and effective method involves the dimerization of a fluorinated precursor.

Synthetic Pathway

A documented synthesis route for octafluoro[2.2]paracyclophane (this compound) involves the reaction of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene with zinc metal.[4][5][6] This reaction proceeds via a coupling mechanism to form the strained [2.2]paracyclophane structure.

G start 1,4-bis(chlorodifluoromethyl) -2,3,5,6-tetrafluorobenzene reagent Zn, 100 °C Acetonitrile start->reagent product Octafluoro[2.2]paracyclophane (this compound) reagent->product G sublimation 1. Sublimation (Vaporization) pyrolysis 2. Pyrolysis (Cleavage) sublimation->pyrolysis Dimer Gas deposition 3. Deposition (Polymerization) pyrolysis->deposition Monomer Gas

References

In-Depth Technical Guide to the Spectroscopic Data of Parylene F Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for Parylene F dimer, scientifically known as octafluoro[2.2]paracyclophane. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound, which serves as a critical precursor in the production of high-performance Parylene F coatings. Such coatings are increasingly utilized in the medical device and pharmaceutical industries for their biocompatibility, chemical inertness, and excellent barrier properties.

Chemical Structure and Properties

This compound is a white, crystalline solid with the chemical formula C₁₆H₈F₈ and a CAS Number of 1785-64-4. Its structure consists of two benzene rings connected by two ethylene bridges, with each benzene ring bearing four fluorine atoms. This high degree of fluorination imparts significant thermal stability and chemical resistance to the resulting polymer.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This data is pivotal for confirming the identity and purity of the dimer before its use in the vapor deposition polymerization process.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound, typically acquired from a solid sample dispersed in a potassium bromide (KBr) pellet, exhibits characteristic absorption bands corresponding to its molecular structure.

Table 1: FTIR Peak Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 2850Weak-MediumC-H stretching (aliphatic)
~1600 - 1450Medium-StrongC=C stretching (aromatic)
~1350 - 1000StrongC-F stretching
~850 - 750StrongC-H out-of-plane bending (aromatic)

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This is invaluable for elucidating the precise structure of the this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound [1]

Chemical Shift (δ) ppmAssignment
~140 - 110Aromatic carbons bonded to fluorine
~135 - 120Quaternary aromatic carbons
~35Aliphatic carbons (ethylene bridges)

Table 3: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~6.5 - 7.5MultipletAromatic protons
~3.0 - 4.0MultipletAliphatic protons (ethylene bridges)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are typically recorded in deuterated chloroform (CDCl₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method.

Table 4: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative AbundanceAssignment
352Moderate[M]⁺ (Molecular ion)
176High[M/2]⁺ (Monomer radical cation)
Various smaller fragmentsVariesFragments from the aromatic rings and ethylene bridges

The mass spectrum is characterized by the presence of the molecular ion peak at an m/z corresponding to the molecular weight of the dimer (352.22 g/mol ) and a prominent peak corresponding to the monomeric unit, which is formed by the cleavage of the dimer in the mass spectrometer's ion source.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation : The resulting mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The sample is placed in a standard 5 mm NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is acquired at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation : A dilute solution of the this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation : A small volume of the solution (typically 1 µL) is injected into the gas chromatograph. The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities. The oven temperature is programmed to ensure proper elution of the compound.

  • Mass Spectrometry : The eluent from the GC column is introduced into the ion source of the mass spectrometer, which is operated in Electron Ionization (EI) mode. The standard electron energy is 70 eV. The mass analyzer scans a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_protocol Experimental Protocols cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR Analysis NMR NMR Spectroscopy Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis FTIR_protocol KBr Pellet Preparation FTIR->FTIR_protocol NMR_protocol Dissolution in CDCl3 NMR->NMR_protocol MS_protocol GC Separation & EI MS->MS_protocol FTIR_data Functional Groups ID FTIR_protocol->FTIR_data Yields NMR_data Structural Elucidation NMR_protocol->NMR_data Yields MS_data Molecular Weight & Formula MS_protocol->MS_data Yields Result Compound Identity & Purity Confirmed FTIR_data->Result NMR_data->Result MS_data->Result

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Crystal Structure of Parylene F Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Parylene F dimer, chemically known as 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane. The information presented is collated from crystallographic studies and is intended to be a valuable resource for professionals in research, science, and drug development.

Molecular and Crystal Structure

This compound, with the chemical formula C₁₆H₈F₈, is the precursor for the chemical vapor deposition of Parylene F, a fluorinated polymer coating with applications in electronics and medical devices.[1][2] The crystal structure of the dimer has been determined by X-ray diffraction, revealing a strained molecular geometry characteristic of [2.2]paracyclophanes.

The molecule consists of two benzene rings held in a parallel, face-to-face arrangement by two fluoro-substituted ethylene bridges. This arrangement forces the aromatic rings into close proximity, leading to significant intramolecular strain and interesting chemical properties.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and molecular geometry data for the this compound, as determined by single-crystal X-ray diffraction.[3]

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₆H₈F₈
Formula Weight352.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.994(2) Å
b7.986(2) Å
c10.855(3) Å
β97.84(1)°
Volume686.5 ų
Z (Molecules per unit cell)2
Density
Calculated Density1.704 g/cm³
Observed Density (flotation)1.704 g/cm³
Data Collection
RadiationCu Kα (λ = 1.54051 Å)
Temperature24 °C
Refinement
Refinement MethodFull-matrix least-squares
R-factor0.037
Number of Reflections956

Table 2: Selected Bond Lengths and Angles

FeatureValue
Bond Lengths
Bridge C-C distance~1.59 Å
Average C-F distance1.35 Å
Bond Angles
Average F-C-F angle106°
Molecular Geometry
Distance between unsubstituted C4 planes of each ring3.09 Å
Bending of para carbon atoms out of the plane of the other four aromatic C atoms~12°

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction.[3] The general methodology is outlined below.

3.1. Crystal Growth Single crystals of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane suitable for X-ray diffraction were obtained. While the specific crystallization method for this study is not detailed, common techniques include slow evaporation from a suitable solvent or vapor diffusion.

3.2. Data Collection A suitable single crystal was mounted on a goniometer head of a four-circle diffractometer. The cell dimensions were determined by a least-squares fit to the 2θ angles of multiple reflections. Intensity data was collected at a controlled temperature (24 °C) using Cu Kα radiation.

3.3. Structure Solution and Refinement The crystal structure was solved using direct methods. The initial model of the molecule was then refined using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors to yield an accurate final structure. The refinement of the this compound structure resulted in a final R-factor of 0.037 for 956 observed reflections.[3]

A notable aspect of the refinement was the observation of high anisotropy in the apparent thermal motion of the substituent atoms on the bridging carbon atoms. This was modeled as a statistical disorder, suggesting a dynamic twisting of the aromatic rings.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of the this compound.

Crystal_Structure_Workflow start This compound Synthesis purification Purification start->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Four-Circle Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file report Structural Report (Bond Lengths, Angles, etc.) validation->report

Caption: Workflow for Crystal Structure Determination of this compound.

References

An In-depth Technical Guide to the Solubility of Parylene F Dimer in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Parylene F dimer (octafluoro[2.2]paracyclophane) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining the solubility of this compound. It includes detailed, recommended experimental protocols and visual representations of the necessary workflows.

Introduction to this compound

Parylene F is a member of the Parylene family of conformal coatings, distinguished by the substitution of the eight aromatic hydrogen atoms on the [2.2]paracyclophane backbone with fluorine atoms. The precursor material for creating Parylene F coatings is its dimer, a white to off-white crystalline powder. This dimer is the starting material in the chemical vapor deposition (CVD) process, where it is first vaporized and then pyrolyzed into reactive monomers that polymerize on a substrate.

Understanding the solubility of the this compound is crucial for several applications, including:

  • Purification: Recrystallization from a suitable solvent is a primary method for purifying the dimer, which is essential for achieving high-quality, defect-free polymer films.

  • Alternative Deposition Techniques: Solution-based deposition methods, while not standard for Parylenes, could offer advantages in specific research contexts.

  • Quality Control: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), used to assess dimer purity, require dissolving the dimer in an appropriate solvent.[1][2]

While the polymerized Parylene F film is known for its exceptional chemical inertness and insolubility in most organic solvents at room temperature, the dimer exhibits some solubility.[3][4] This guide focuses exclusively on the solubility characteristics of the dimer.

Quantitative Solubility Data

A thorough review of scientific literature and technical data sheets reveals a significant gap in publicly available quantitative solubility data for this compound. While toluene is qualitatively mentioned as a solvent, specific solubility values in g/L or mol/L at various temperatures are not provided in the reviewed sources.

The following tables are structured for the presentation of such data. It is recommended that researchers determine these values empirically using the protocols outlined in this guide.

Table 1: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
TolueneRoom TemperatureSoluble (Quantitative data not available in cited literature)Data not available in cited literature
Chloroform25Data not available in cited literatureData not available in cited literature
Tetrahydrofuran (THF)25Data not available in cited literatureData not available in cited literature
Acetone25Data not available in cited literatureData not available in cited literature
Methanol25Data not available in cited literatureData not available in cited literature
Acetonitrile25Data not available in cited literatureData not available in cited literature

Table 2: Temperature Dependence of this compound Solubility

SolventTemperature (°C)Solubility (g/L)
Toluene10Data not available in cited literature
Toluene25Data not available in cited literature
Toluene50Data not available in cited literature
Chloroform10Data not available in cited literature
Chloroform25Data not available in cited literature
Chloroform50Data not available in cited literature

Experimental Protocols for Solubility Determination

The following protocols are recommended for the precise determination of this compound solubility. These are based on established analytical chemistry principles, such as the gravimetric method and UV-Vis spectroscopy, and adapted from methodologies for similar compounds.[5][6][7][8]

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution. It is a fundamental and highly accurate technique.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

    • Continuously agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1 °C.

    • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled volumetric pipette to match the solution's temperature, preventing premature crystallization or further dissolution.

    • Immediately filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish.

    • Record the precise mass of the dish with the solution.

    • Gently evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the dimer's melting point until a constant mass is achieved.

    • Cool the dish in a desiccator and weigh it to determine the mass of the solid residue (dissolved this compound).

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of solution withdrawn (L))

This method relies on the Beer-Lambert law and is suitable for solutes that absorb ultraviolet or visible light. It requires the creation of a calibration curve.

Methodology:

  • Determination of Maximum Absorbance (λ_max):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λ_max). Paracyclophane derivatives typically exhibit UV absorbance.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at λ_max.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • Withdraw a sample of the supernatant and filter it as described previously.

    • Dilute a precise volume of the saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

Visualizations

The following diagrams illustrate the logical and experimental workflows for determining the solubility of this compound.

Solubility_Concept cluster_components Components cluster_process Process cluster_result Result Dimer This compound (Solid) Mixing Mixing & Agitation (Constant Temperature) Dimer->Mixing Solvent Organic Solvent Solvent->Mixing Saturated_Solution Saturated Solution (Equilibrium) Mixing->Saturated_Solution Dissolution Excess_Solid Excess Undissolved Dimer Mixing->Excess_Solid

Conceptual flow of creating a saturated solution.

Gravimetric_Workflow Start Start: Excess Dimer + Solvent Equilibrate 1. Equilibrate Mixture (e.g., 24-48h with stirring) at Constant Temperature Start->Equilibrate Settle 2. Settle Undissolved Solid Equilibrate->Settle Withdraw 3. Withdraw Known Volume of Supernatant Settle->Withdraw Filter 4. Filter Solution (e.g., 0.2 µm PTFE filter) Withdraw->Filter Add_Sample 6. Add Filtered Sample to Dish Filter->Add_Sample Weigh1 5. Weigh Pre-tared Evaporating Dish Weigh1->Add_Sample Evaporate 7. Evaporate Solvent & Dry to Constant Mass Add_Sample->Evaporate Weigh2 8. Weigh Dish with Dry Residue Evaporate->Weigh2 Calculate 9. Calculate Solubility (g/L) Weigh2->Calculate End End Calculate->End

Experimental workflow for the Gravimetric Method.

UV_Vis_Workflow cluster_calibration Part A: Calibration cluster_measurement Part B: Measurement cluster_calculation Part C: Calculation A1 1. Prepare Standard Solutions (Known Concentrations) A2 2. Measure Absorbance of each Standard at λ_max A1->A2 A3 3. Plot Calibration Curve (Absorbance vs. Concentration) A2->A3 C1 7. Determine Concentration of Diluted Sample from Curve A3->C1 Use Curve B1 4. Prepare Saturated Solution & Filter B2 5. Precisely Dilute Filtrate to fall within Calibration Range B1->B2 B3 6. Measure Absorbance of Diluted Sample B2->B3 B3->C1 C2 8. Calculate Original Concentration (Apply Dilution Factor) C1->C2

Experimental workflow for the UV-Vis Spectroscopy Method.

References

The Evolution of High-Performance Fluorinated Parylenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of fluorinated parylenes marked a significant milestone in the development of high-performance conformal coatings. Building upon the foundational chemistry of Parylene N, the strategic incorporation of fluorine atoms has yielded a class of polymers with unparalleled thermal stability, UV resistance, and dielectric properties. This technical guide provides an in-depth exploration of the historical development, synthesis, and characterization of these advanced materials, tailored for professionals in research and development.

A Leap Forward in Polymer Chemistry: Historical Development

The story of parylenes begins in 1947 with Michael Szwarc's discovery of poly(p-xylylene)[1][2]. However, it was William F. Gorham at Union Carbide who, in 1965, developed the commercially viable chemical vapor deposition (CVD) process that propelled parylenes into various industries[1][3]. This process, known as the Gorham process, involves the synthesis of a stable di-p-xylylene dimer, which is then pyrolyzed to form a reactive monomer that polymerizes on a substrate at room temperature.[3][4][5]

The initial commercial parylenes, Parylene N and Parylene C, offered excellent conformal coverage and barrier properties. However, their limitations in high-temperature applications and susceptibility to UV degradation spurred further research. This led to the development of fluorinated parylenes, primarily Parylene F (VT-4) and Parylene AF-4 (also known as Parylene HT®).

Parylene F, commercialized as VT-4, features fluorine atoms substituted onto the aromatic ring of the repeating unit.[6] This modification enhances its thermal and oxidative stability compared to its non-fluorinated counterparts.[4]

Parylene AF-4 represents a further leap in performance, with fluorine atoms replacing the hydrogen atoms on the aliphatic ethylene bridges.[7] This substitution results in a polymer with exceptional thermal stability, superior UV resistance, a very low dielectric constant, and a low coefficient of friction.[5][8] The development of these fluorinated variants expanded the application of parylenes into more demanding environments, including aerospace, high-frequency electronics, and advanced medical devices.[9]

Synthesis and Deposition: From Dimer to Conformal Film

The production of fluorinated parylene coatings is a two-stage process: the synthesis of the fluorinated di-p-xylylene dimer and the subsequent chemical vapor deposition (CVD) of the polymer film.

Synthesis of Fluorinated Dimers

Parylene F (VT-4) Dimer (tetrafluoro-p-xylylene dimer): The synthesis of the Parylene F dimer is more complex than that of Parylene N or C. While detailed proprietary methods exist, a general approach involves the multi-step synthesis starting from appropriate fluorinated precursors.

Parylene AF-4 Dimer (octafluoro-[2.2]paracyclophane): The synthesis of the Parylene AF-4 dimer is a challenging multi-step process. One documented route involves the reaction of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene with zinc in acetonitrile at elevated temperatures, yielding the octafluoro[2.2]paracyclophane.[8]

Chemical Vapor Deposition (CVD) via the Gorham Process

The Gorham process is the standard method for depositing all types of parylene, including the fluorinated variants. It consists of three key stages conducted under vacuum:

  • Vaporization: The solid fluorinated dimer is heated and sublimated into a gaseous state. For Parylene AF-4, this typically occurs at a temperature of around 130°C.[10]

  • Pyrolysis: The gaseous dimer is passed through a high-temperature furnace (pyrolysis zone) where it is cleaved into reactive monomers. The pyrolysis temperature for fluorinated parylenes is generally higher than for non-fluorinated types due to the stronger carbon-fluorine bonds. For Parylene AF-4, this is typically in the range of 650°C.[10]

  • Deposition: The reactive monomer gas enters a room-temperature deposition chamber where it adsorbs and polymerizes onto all exposed surfaces, forming a highly conformal and pinhole-free film.[5][11]

dot

Characterization_Workflow cluster_Mechanical Mechanical Characterization cluster_Barrier Barrier Characterization cluster_Electrical Electrical Characterization cluster_UV UV Resistance ParyleneFilm Fluorinated Parylene Film Tensile Tensile Testing (ASTM D882) ParyleneFilm->Tensile Friction Friction Testing (ASTM D1894) ParyleneFilm->Friction WVTR WVTR Testing (ASTM E96) ParyleneFilm->WVTR GasPerm Gas Permeability (ASTM D1434) ParyleneFilm->GasPerm DielectricConst Dielectric Constant (ASTM D150) ParyleneFilm->DielectricConst DielectricStr Dielectric Strength (ASTM D149) ParyleneFilm->DielectricStr UVTest UV Exposure Testing ParyleneFilm->UVTest

References

An In-depth Technical Guide to the Purity Analysis of Parylene F Dimer Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques for assessing the purity of Parylene F dimer (Octafluoro[2.2]paracyclophane) raw material. The quality of the dimer is paramount as it directly influences the performance and integrity of the resulting conformal coating. Even trace impurities can lead to defects in the final polymer film, compromising its barrier properties and dielectric strength.[1]

Introduction to this compound and its Importance

Parylene F is a fluorinated variant of the Parylene family of polymers, prized for its superior thermal stability, UV resistance, and low dielectric constant.[2][3][4] The starting material for the chemical vapor deposition (CVD) process is a high-purity crystalline powder known as this compound. The dimer is first vaporized, then cleaved into reactive monomers in a high-temperature pyrolysis furnace, and finally polymerized onto a substrate at ambient temperature.[3][5][6] The purity of this initial dimer feedstock is a critical determinant of the final coating's quality and performance.[1]

Common impurities in Parylene dimer can include residual solvents from synthesis, unreacted intermediates, moisture, and other Parylene variants.[1][7] These contaminants can interfere with the polymerization process, leading to defects such as pinholes, voids, and an uneven coating thickness, ultimately degrading the coating's performance.[1]

Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is necessary to comprehensively characterize the purity of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and preferred method for determining the chemical purity of Parylene dimers.[7][8][9] It offers high separation efficiency and definitive identification of volatile and semi-volatile organic compounds, making it ideal for quantifying the this compound and identifying any organic impurities.[7]

Objective: To quantify the purity of this compound and identify potential organic impurities, including other Parylene variants and residual solvents.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound powder into a 10 mL volumetric flask.

  • Dissolve the dimer in a suitable high-purity solvent in which it is soluble, such as tetrahydrofuran (THF) or chloroform.[10]

  • Bring the flask to volume with the solvent and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C
Mass Spectrometer Agilent 7000D Triple Quadrupole MS (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range 40 - 500 amu

Data Analysis:

  • The purity of the this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantification of specific impurities can be achieved using a calibration curve with certified reference standards.

Logical Workflow for GC-MS Purity Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Dimer dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (MS Library) integrate->identify quantify Purity Quantification (% Area) integrate->quantify

Caption: Workflow for this compound Purity Analysis by GC-MS.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC is primarily used to determine its melting point and to assess its thermal purity. A sharp melting peak over a narrow temperature range is indicative of high purity, while a broad melting peak at a lower temperature suggests the presence of impurities.[7]

Objective: To determine the melting point and assess the thermal purity of this compound.

Sample Preparation:

  • Accurately weigh 3-5 mg of the this compound powder into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation of the sample during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Instrumentation and Parameters:

ParameterSetting
Instrument TA Instruments Q2000 DSC (or equivalent)
Temperature Range 25 °C to 300 °C
Heating Rate 10 °C/min
Purge Gas Nitrogen at 50 mL/min

Data Analysis:

  • The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

  • The onset temperature of melting is also recorded.

  • The shape and width of the melting peak provide a qualitative indication of purity. A narrow, sharp peak signifies high purity.

Experimental Workflow for DSC Analysis of this compound

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis weigh Weigh Dimer (3-5 mg) encapsulate Seal in Aluminum Pan weigh->encapsulate load Load Sample and Reference Pans encapsulate->load heat Heat at Controlled Rate (10 °C/min) load->heat record Record Heat Flow vs. Temperature heat->record plot Generate Thermogram record->plot determine_tm Determine Melting Point (Tm) plot->determine_tm assess_purity Assess Peak Shape for Purity determine_tm->assess_purity

Caption: Workflow for DSC Thermal Analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a valuable tool for the identification of this compound and for the qualitative detection of certain impurities. The technique works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the material's chemical structure.

Objective: To confirm the chemical identity of this compound and to screen for the presence of functional group impurities.

Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing approximately 1 mg of the this compound powder with 100 mg of dry KBr powder in an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the dimer powder directly onto the ATR crystal.

Instrumentation and Parameters:

ParameterSetting
Instrument Thermo Scientific Nicolet iS50 FTIR Spectrometer (or equivalent)
Mode Transmission (KBr pellet) or ATR
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Data Analysis:

  • The obtained spectrum is compared with a reference spectrum of high-purity this compound.

  • Characteristic peaks for C-F and C-H bonds should be present.

  • The absence of significant peaks in regions corresponding to common impurities (e.g., -OH from moisture, C=O from oxidation) indicates high purity.

Logical Pathway for FTIR Analysis of this compound

FTIR_Pathway cluster_prep Sample Preparation cluster_analysis FTIR Measurement cluster_data Spectral Interpretation mix Mix Dimer with KBr press Press into Pellet mix->press acquire Acquire IR Spectrum press->acquire compare Compare to Reference Spectrum acquire->compare identify_peaks Identify Characteristic Peaks compare->identify_peaks check_impurities Screen for Impurity Peaks identify_peaks->check_impurities

Caption: Pathway for FTIR Identification of this compound.

Summary of Quantitative Data

The following table summarizes the key specifications for high-purity this compound raw material.

ParameterMethodTypical SpecificationSignificance
Purity GC-MS> 99.0%Ensures consistent polymerization and final film properties.
Melting Point DSC240 - 250 °CA narrow melting range indicates high purity.
Appearance VisualWhite to off-white crystalline powderDiscoloration may indicate the presence of impurities.[7]
Identity FTIRConforms to reference spectrumConfirms the chemical structure of the dimer.
Residual Solvents GC-MS< 0.5%Minimizes outgassing and potential contamination during deposition.

Conclusion

The rigorous purity analysis of this compound raw material is a critical quality control step that ensures the reliability and performance of the final conformal coating. By employing a combination of powerful analytical techniques such as GC-MS, DSC, and FTIR, researchers and manufacturers can confidently assess the quality of the dimer, leading to the production of high-performance, defect-free Parylene F films for demanding applications in the electronics, medical, and aerospace industries. A thorough understanding of these analytical methods and their underlying principles is essential for anyone involved in the development and application of Parylene coatings.

References

Health and Safety Information for Parylene F Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety information currently available for Parylene F dimer (CAS No. 1785-64-4), also known as AF4 dimer or octafluoro[2.2]paracyclophane. The information is compiled from various safety data sheets and scientific literature. It is crucial to note that while biocompatibility data for the polymerized Parylene F film is emerging, comprehensive toxicological data for the dimer precursor remains largely unavailable.

Physical and Chemical Properties

This compound is a white, granular solid.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1785-64-4[2][3]
Molecular Formula C₁₆H₈F₈[2]
Molecular Weight 352.22 g/mol [2]
Appearance White to off-white powder/granules[1][4]
Melting Point ~650°C (literature)[2][5]
Boiling Point 145°C at 20 mmHg (literature)[2][5]
Solubility Insoluble in water[1]

Toxicological Information

A significant gap exists in the publicly available toxicological data for this compound. Multiple safety data sheets consistently report "no data available" for a wide range of toxicological endpoints.[2][3][5] This underscores the need for careful handling and adherence to precautionary safety measures.

Toxicological EndpointDataSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) No data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]
Respiratory or Skin Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available[2]
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) No data available[3]
Specific Target Organ Toxicity (Repeated Exposure) No data available[3]
Aspiration Hazard No data available[3]

Biocompatibility of Polymerized Parylene F

While data on the dimer is scarce, research into the biocompatibility of the final polymerized Parylene F film is more promising. The polymer is noted for its high thermal stability and UV resistance.[6][7]

A recent study investigated the biocompatibility of Parylene F coatings for medical implants.[8][9] The key findings and methodologies are outlined below.

Experimental Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5)

Although the full detailed protocol is not available in the abstract, the study utilized standardized cytotoxicity tests according to ISO 10993-5.[8][9] This standard generally involves the following steps:

  • Sample Preparation: Preparation of Parylene F film extracts or direct cell culture on the material surface.

  • Cell Culture: Use of a sensitive cell line (e.g., L929 mouse fibroblasts) to assess cellular response.

  • Exposure: Incubation of the cells with the material extract or in direct contact with the material for a defined period.

  • Assessment: Qualitative and quantitative evaluation of cell viability and morphology. This can include microscopic examination for cell lysis and malformation, and quantitative assays like MTT or XTT to measure metabolic activity.

Results: The study concluded that Parylene F demonstrated comparable cell behavior to Parylene C, which is certified as biocompatible.[8][9] This suggests that Parylene F can be considered biocompatible, opening possibilities for its use in medical applications requiring higher thermal stability.[8][9] It is important to recognize that this finding applies to the inert, polymerized film and not the reactive dimer precursor.

Occupational Health and Safety

Due to the lack of comprehensive toxicity data, stringent adherence to safety protocols during handling of this compound is imperative.

Exposure Controls and Personal Protection

No official occupational exposure limits have been established by bodies such as ACGIH or OSHA.[5] Therefore, engineering controls and personal protective equipment are the primary means of minimizing exposure.

Control MeasureSpecificationSource(s)
Engineering Controls Handle in a well-ventilated place. Use of local exhaust ventilation is recommended.[1][2]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[2][5]
Skin Protection Wear chemical-impermeable gloves and impervious clothing.[2][5]
Respiratory Protection If dust formation is likely or if irritation is experienced, use a full-face respirator.[2][5]
Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Prep Consult SDS and Establish Protocols PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Prep->PPE Vent Ensure Adequate Ventilation PPE->Vent Weigh Weigh Dimer in Ventilated Enclosure Vent->Weigh Proceed to Handling Load Load into Deposition System Weigh->Load Clean Clean Work Area (Avoid Dust Generation) Load->Clean Store Store in Tightly Closed Container in Cool, Dry Place Clean->Store Post-Handling Dispose Dispose of Waste via Licensed Chemical Plant Store->Dispose

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure or release, the following procedures should be followed.

First Aid Measures

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5]
Skin Contact Immediately wash off with soap and plenty of water while removing contaminated clothing. Consult a doctor if irritation persists.[2][3][5]
Eye Contact Rinse with pure water for at least 15 minutes, keeping eyelids open. Consult a doctor.[2][3][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3][5]

Emergency Response Logic

The following diagram outlines the logical steps for responding to an emergency involving this compound.

Caption: Logical flow for emergency response to a this compound incident.

Firefighting and Accidental Release
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]

  • Specific Hazards: When involved in a fire, the material may decompose and produce irritating vapors and toxic gases such as carbon monoxide and hydrogen fluoride.[1][3]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][3]

  • Accidental Release: Avoid dust formation.[2] Prevent the chemical from entering drains.[2] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Conclusion

This compound is a valuable precursor for high-performance polymer coatings, particularly for applications requiring thermal and UV stability. While the resulting polymer film shows evidence of biocompatibility, the health and safety profile of the dimer itself is not well-documented. The consistent lack of quantitative toxicological data necessitates a highly cautious approach. All handling should be conducted under the assumption that the substance is hazardous, with strict adherence to the use of engineering controls and appropriate personal protective equipment. Researchers and professionals must consult the latest Safety Data Sheet before use and ensure that all safety protocols are rigorously followed.

References

Methodological & Application

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Parylene F

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical vapor deposition (CVD) of Parylene F. This document delves into the underlying principles, offers detailed protocols, and discusses the critical parameters and applications of this advanced conformal coating.

Introduction: The Significance of Parylene F in Advanced Applications

Parylene F (poly-α,α,α',α'-tetrafluoro-p-xylylene) is a fluorinated member of the Parylene family of conformal coatings. Its unique molecular structure, featuring fluorine atoms on the aromatic ring, imparts exceptional properties that make it a superior choice for demanding applications, particularly in the biomedical and pharmaceutical fields.

Compared to its more common counterparts, Parylene C and N, Parylene F exhibits:

  • Enhanced Thermal Stability: With a melting point of approximately 410°C, it can withstand higher temperatures.

  • Superior UV Resistance: The fluorine-carbon bonds are highly stable, making it resistant to degradation upon exposure to ultraviolet radiation.

  • Lower Dielectric Constant: This property is highly advantageous for high-frequency electronic applications.

  • Excellent Biocompatibility and Biostability: Like other Parylenes, it is chemically inert and non-toxic, making it suitable for direct contact with biological systems.

These attributes position Parylene F as an ideal candidate for applications such as implantable medical devices, drug-eluting coatings, and protective layers for sensitive electronics.

The Gorham Process: Mechanism of Parylene F Deposition

The deposition of Parylene F follows the Gorham process, a unique chemical vapor deposition (CVD) method that occurs at room temperature and in a vacuum. This process ensures the formation of a truly conformal, pinhole-free coating that uniformly covers all surfaces, including sharp edges, crevices, and internal geometries. The process can be broken down into three key stages:

  • Sublimation: A solid, powdered dimer precursor, di-p-xylylene, is heated and vaporized under vacuum.

  • Pyrolysis: The gaseous dimer is then passed through a high-temperature furnace, where it is cleaved into two reactive monomer molecules.

  • Deposition: The monomer gas enters the deposition chamber at ambient temperature and spontaneously polymerizes onto all exposed surfaces, forming a thin, uniform film.

The following diagram illustrates the chemical transformations during the Parylene F CVD process:

Chemical Transformations in Parylene F CVD Dimer Parylene F Dimer (Solid Precursor) Monomer Parylene F Monomer (Reactive Gas) Dimer->Monomer Pyrolysis (High Temperature) Polymer Parylene F Polymer (Conformal Coating) Monomer->Polymer Polymerization (Room Temperature)

Caption: Chemical stages of Parylene F deposition.

Detailed Experimental Protocol

This protocol outlines the key steps for the successful deposition of Parylene F. The specific parameters may require optimization based on the substrate, desired thickness, and available equipment.

Pre-Deposition: Substrate Preparation and Adhesion Promotion

The quality and adhesion of the Parylene F coating are critically dependent on the cleanliness and preparation of the substrate surface.

Step 1: Substrate Cleaning

  • Thoroughly clean the substrate to remove any organic and inorganic contaminants. The choice of cleaning method depends on the substrate material. Common methods include:

    • Ultrasonic cleaning in a series of solvents (e.g., acetone, isopropanol).

    • Plasma cleaning to remove organic residues and activate the surface.

Step 2: Adhesion Promotion

  • For many substrates, an adhesion promoter is necessary to ensure a strong bond between the Parylene F film and the surface. Silane coupling agents are commonly used for this purpose.

  • A popular choice is A-174 (γ-methacryloxypropyltrimethoxysilane).

  • Protocol for Silane Treatment:

    • Prepare a dilute solution of the silane in a suitable solvent (e.g., isopropanol/water mixture).

    • Apply the solution to the cleaned substrate surface by dipping, spraying, or vapor deposition.

    • Allow the solvent to evaporate, leaving a thin layer of the adhesion promoter.

Deposition: The CVD Process

The following diagram provides a visual workflow of the entire Parylene F deposition process:

Parylene F CVD Workflow cluster_pre Pre-Deposition cluster_dep Deposition cluster_post Post-Deposition Cleaning Substrate Cleaning Adhesion Adhesion Promotion Cleaning->Adhesion Loading Load Dimer & Substrates Adhesion->Loading Pumpdown Pump to Base Pressure Loading->Pumpdown Sublimation Sublimation Stage Pumpdown->Sublimation Pyrolysis Pyrolysis Stage Sublimation->Pyrolysis Deposition Deposition Stage Pyrolysis->Deposition Venting Vent Chamber Deposition->Venting Unloading Unload Coated Substrates Venting->Unloading Characterization Film Characterization Unloading->Characterization

Caption: Workflow for Parylene F CVD.

Step 3: Loading the Deposition System

  • Weigh the appropriate amount of this compound precursor. The amount will determine the final film thickness.

  • Place the dimer in the vaporizer boat of the CVD system.

  • Load the cleaned and prepared substrates into the deposition chamber.

Step 4: System Pump-Down and Leak Check

  • Seal the deposition system and pump it down to a base pressure typically in the range of 10-100 mTorr.

  • Perform a leak check to ensure the integrity of the vacuum.

Step 5: Deposition Cycle

  • Sublimation: Heat the vaporizer to the appropriate temperature to sublimate the this compound.

  • Pyrolysis: Heat the pyrolysis furnace to a temperature sufficient to cleave the dimer into monomers. Note that Parylene F requires a higher pyrolysis temperature than Parylene C.

  • Deposition: The monomer gas will flow into the room-temperature deposition chamber and polymerize on all surfaces. The deposition rate is typically in the range of 0.2–0.5 µm/min.

Post-Deposition and Characterization

Step 6: Venting and Unloading

  • Once the deposition is complete, turn off the heaters and allow the system to cool.

  • Vent the chamber to atmospheric pressure with a clean, dry gas (e.g., nitrogen).

  • Carefully unload the coated substrates.

Step 7: Film Characterization

  • Thickness Measurement: The thickness of the Parylene F film can be measured using techniques such as spectral reflectance or profilometry.

  • Adhesion Testing: Perform a tape test (ASTM D3359) to assess the adhesion of the coating to the substrate.

  • Surface Characterization: Techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) can be used to evaluate the surface morphology and conformality of the coating.

Process Parameters and Material Properties

The following tables summarize key process parameters and material properties for Parylene F.

Table 1: Typical Parylene F CVD Process Parameters

ParameterTypical Value
Sublimation Temperature 120 - 150 °C
Pyrolysis Temperature 650 - 700 °C
Deposition Pressure 10 - 100 mTorr
Deposition Rate 0.2 - 0.5 µm/min

Table 2: Comparison of Properties of Common Parylenes

PropertyParylene NParylene CParylene FUnits
Density 1.111.2891.515g/cm³
Tensile Strength 6500100007000psi
Young's Modulus 350000400000320000psi
Elongation to Break 25020040%
Melting Point 420290410°C
Dielectric Constant (1 MHz) 2.652.952.48-
Dissipation Factor (1 MHz) 0.00060.0130.0008-

Applications in Drug Development and Research

The unique properties of Parylene F make it a valuable tool for researchers and drug development professionals.

  • Drug-Eluting Coatings: Parylene F can serve as a rate-limiting membrane in drug delivery systems. By coating a drug-loaded matrix with a precise thickness of Parylene F, the diffusion rate of the drug can be controlled, enabling sustained and targeted release.

  • Implantable Medical Devices: Its biocompatibility, biostability, and excellent barrier properties make it an ideal coating for a wide range of implantable devices, including stents, pacemakers, and neurostimulation electrodes. The coating protects the device from the corrosive environment of the body and protects the body from the device.

  • Biosensors: The low dielectric constant and chemical inertness of Parylene F are advantageous for the fabrication of high-performance biosensors. It can serve as a biocompatible insulating layer.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Poor Adhesion - Inadequate substrate cleaning- Ineffective adhesion promoter- Review and optimize the cleaning protocol- Ensure proper application of the adhesion promoter
Non-Uniform Coating - Non-uniform temperature in the deposition chamber- Inconsistent monomer flow- Check for and address any temperature gradients- Ensure the system is free of leaks and obstructions
Flaking or Cracking - Excessive film thickness- High internal stress- Reduce the amount of dimer used- Optimize deposition parameters to reduce stress

Safety Considerations

  • The Parylene F deposition process should be carried out in a well-ventilated area.

  • Personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the dimer precursor and cleaning solvents.

  • The CVD system operates at high temperatures and under vacuum, and all safety interlocks and procedures provided by the manufacturer should be strictly followed.

Application Notes and Protocols for Parylene F Coating of Biomedical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Parylene F conformal coatings on biomedical devices. Parylene F, a fluorinated variant of the Parylene family, offers enhanced thermal stability and UV resistance, making it an excellent candidate for demanding medical applications.[1][2] This document outlines the critical process parameters, experimental procedures, and quality control measures necessary to achieve a uniform, biocompatible, and robust coating.

Introduction to Parylene F for Biomedical Applications

Parylene F (poly(tetrafluoro-p-xylylene)) is a high-performance polymer applied via a unique chemical vapor deposition (CVD) process. This method allows for the formation of an ultra-thin, pinhole-free, and highly conformal coating that uniformly encapsulates complex geometries at room temperature.[3][4] Its key properties, beneficial for biomedical devices, include:

  • Biocompatibility: Parylene F is USP Class VI certified and meets ISO 10993 standards, ensuring it is non-toxic and suitable for direct contact with living tissue.[5][6][7]

  • Barrier Properties: It provides an excellent barrier against moisture, bodily fluids, chemicals, and corrosive agents, protecting sensitive electronic components of implantable devices.[8][9]

  • Thermal Stability: Parylene F exhibits enhanced thermal stability compared to other Parylene variants, making it compatible with sterilization methods like autoclaving.[1][10]

  • Dry-Film Lubricity: The coating possesses a low coefficient of friction, which can be advantageous for devices requiring smooth insertion or movement.[11]

  • Dielectric Strength: Its excellent electrical insulation properties are crucial for implantable electronic devices such as pacemakers and neurostimulators.[3]

Parylene F Coating Process Parameters

The Parylene F coating process is a multi-step vacuum deposition technique. The precise control of process parameters is critical to achieving a high-quality, uniform film. The process can be broken down into three main stages: vaporization, pyrolysis, and deposition.

Quantitative Process Parameters

The following table summarizes the key quantitative parameters for the Parylene F CVD process.

ParameterStageTypical ValueRangeNotes
Dimer Sublimation Temperature Vaporization~150°C120 - 175°CThe solid di-para-xylylene dimer is heated under vacuum to form a vapor.[4][12]
Pyrolysis Temperature Pyrolysis720°C650 - 770°CThe dimer vapor is cleaved into reactive monomeric diradicals. For Parylene F, a higher temperature is required for complete decomposition compared to Parylene C.[1][13]
Deposition Pressure Deposition15 mTorr0.01 - 1.0 TorrThe monomeric gas polymerizes on all surfaces within the room temperature deposition chamber.[1][5]
Deposition Temperature DepositionRoom TemperatureAmbientThe substrate temperature remains near ambient, making it suitable for sensitive electronic and biological components.[12][14]
Coating Thickness DepositionApplication Dependent0.1 - 75 µmThickness is controlled by the initial amount of dimer and the surface area of the substrate.[6][15]
Logical Workflow for Parylene F Deposition

The following diagram illustrates the logical workflow of the Parylene F chemical vapor deposition (CVD) process.

cluster_0 Parylene F CVD Process Dimer Solid Parylene F Dimer (di-tetrafluoro-p-xylylene) Vaporization Vaporization (~150°C, Vacuum) Dimer->Vaporization Pyrolysis Pyrolysis (720°C) Vaporization->Pyrolysis Monomer Reactive Monomer Gas (tetrafluoro-p-xylylene) Pyrolysis->Monomer Deposition Deposition & Polymerization (Room Temperature, Vacuum) Monomer->Deposition CoatedDevice Parylene F Coated Biomedical Device Deposition->CoatedDevice cluster_1 Parylene F Surface Modification Workflow Start Parylene F Coated Device (Hydrophobic) PlasmaTreatment Oxygen Plasma Treatment (30-80 W) Start->PlasmaTreatment End Surface-Modified Device (Hydrophilic, Improved Biocompatibility) PlasmaTreatment->End cluster_2 Biocompatibility Evaluation Logic (per ISO 10993) Device Parylene F Coated Biomedical Device RiskAssessment Risk Assessment (Nature & Duration of Contact) Device->RiskAssessment TestingPlan Develop Testing Plan (e.g., Cytotoxicity, Hemocompatibility) RiskAssessment->TestingPlan Testing Conduct Biocompatibility Tests TestingPlan->Testing Evaluation Evaluate Results Testing->Evaluation Pass Pass Evaluation->Pass Meets Requirements Fail Fail (Re-evaluate Materials/Process) Evaluation->Fail Does Not Meet Requirements

References

Application Notes: Parylene F Thin Film Deposition for MEMS and NEMS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parylene is the trade name for a class of poly(p-xylylene) polymers utilized as conformal coatings in a wide range of industries, including medical, aerospace, and electronics.[1] These polymers are deposited through a unique chemical vapor deposition (CVD) process at room temperature, which results in a pinhole-free, uniform coating that can penetrate the most intricate crevices.[1][2] Among the different variants, Parylene F (also known as Parylene VT-4) is distinguished by the presence of fluorine atoms on its aromatic ring.[3][4] This fluorination imparts enhanced thermal stability and UV resistance, making Parylene F an exceptional candidate for demanding Microelectromechanical Systems (MEMS) and Nanoelectromechanical Systems (NEMS) applications.[3][5]

Parylene F's properties, including its biocompatibility, dielectric strength, and excellent barrier characteristics against moisture and chemicals, address many challenges in the fabrication and reliability of micro- and nano-scale devices.[2][5][6] Its ability to withstand higher temperatures allows for compatibility with subsequent microfabrication processes, such as atomic layer deposition (ALD), and various sterilization methods like autoclaving, which are often required for medical and drug development applications.[5]

Key Advantages of Parylene F for MEMS/NEMS:

  • High Thermal Stability: Suitable for applications requiring high-temperature processing or operation.[5][7]

  • UV Resistance: Offers better stability in applications with exposure to UV radiation compared to other Parylenes.[3]

  • Biocompatibility: Approved for medical applications and meets USP Class VI and ISO 10993 standards, making it ideal for implantable devices and biosensors.[5][8][9]

  • Superior Conformality: The CVD process ensures a uniform, pinhole-free coating on complex, high-aspect-ratio microstructures.[2][10][11]

  • Excellent Barrier Properties: Provides a robust barrier against moisture, bodily fluids, chemicals, and gases, protecting sensitive MEMS components.[3][12]

  • Dielectric Strength: Possesses high dielectric strength, making it an effective insulator in microelectronic components.[13][14]

Quantitative Data: Comparative Properties of Parylene Films

The selection of a Parylene variant depends on the specific requirements of the application. The following table summarizes and compares key quantitative properties of Parylene F with the more common Parylene N and C types.

PropertyParylene NParylene CParylene F (VT-4)
Mechanical Properties
Tensile Strength (psi)6,50010,0007,000
Young's Modulus (psi)350,000400,000320,000
Elongation to Break (%)3020040
Electrical Properties
Dielectric Constant (at 1 MHz)2.652.952.22
Volume Resistivity (ohm-cm)1 x 10¹⁷6 x 10¹⁶1 x 10¹⁷
Dielectric Strength (V/mil)7,0005,6005,800
Thermal Properties
Melting Point (°C)420290429.5[7]
Max Continuous Service Temp. (°C)6080200
Short-term Service Temp. (°C)80100350
Barrier Properties
Water Vapor Transmission (g-mil/100in²-24hr)1.60.140.28

Note: Values are typical and can vary based on deposition parameters and film thickness. Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Substrate Preparation and Adhesion Promotion

Proper substrate preparation is critical to prevent delamination, a potential issue with Parylene coatings.[10] This protocol outlines the steps for cleaning and promoting adhesion.

Materials:

  • Substrates (e.g., silicon wafers, glass slides, MEMS devices)

  • Isopropyl alcohol (IPA)

  • Deionized (DI) water

  • Nitrogen gas source

  • Adhesion promoter: A-174 (γ-methacryloxypropyltrimethoxysilane) or similar organosilane[15]

  • Vapor-phase adhesion promotion system or a solution-based method

Methodology:

  • Cleaning: a. Thoroughly rinse the substrates with isopropyl alcohol to remove organic residues. b. Follow with a rinse in DI water. c. Dry the substrates completely using a stream of filtered nitrogen gas. d. Optional: For critical applications, perform an oxygen plasma clean to remove any remaining organic contaminants and activate the surface.

  • Adhesion Promotion (Vapor Phase - Recommended): a. Place the cleaned, dry substrates into the deposition chamber or a dedicated adhesion promotion system. b. Introduce the A-174 silane adhesion promoter into the system according to the equipment manufacturer's instructions. The vapor will coat all surfaces, creating a molecular layer that acts as a binding agent between the substrate and the Parylene F film.

  • Adhesion Promotion (Solution Phase): a. Prepare a dilute solution of the organosilane in a solvent like IPA or water.[15] b. Immerse the substrates in the solution for 30-60 seconds. c. Rinse with the pure solvent (IPA) to remove excess silane. d. Bake the substrates at 100-120°C for 10-20 minutes to cure the silane layer.

  • Final Step: Immediately transfer the prepared substrates to the Parylene deposition system to avoid re-contamination.

Protocol 2: Parylene F Thin Film Deposition (Gorham Process)

Parylene is deposited using a chemical vapor deposition (CVD) process first developed by William Gorham.[16][17] The process involves the sublimation, pyrolysis, and subsequent polymerization of a solid dimer precursor.

Materials:

  • Parylene F (VT-4) dimer (a white, granular solid)

  • Parylene deposition system

  • Prepared substrates from Protocol 1

Process Parameters:

ParameterTypical Value Range
Dimer AmountCalculated based on desired thickness and system geometry
Vaporization Temperature150 - 170 °C[16]
Pyrolysis Temperature650 - 700 °C
Deposition Chamber Pressure10 - 100 mTorr
Deposition TemperatureRoom Temperature[2][10]

Methodology:

  • Dimer Loading: a. Weigh the required amount of Parylene F dimer. The mass needed is determined by the desired film thickness, the surface area to be coated, and the specific deposition system's efficiency. b. Load the dimer into the vaporizer section of the deposition tool.[15]

  • Substrate Loading: a. Place the substrates, prepared according to Protocol 1, onto the fixture within the deposition chamber.

  • System Pump-down: a. Seal the deposition chamber and all other system components. b. Evacuate the system using the vacuum pump until a stable base pressure (typically <10 mTorr) is achieved.

  • Deposition Cycle: a. Vaporization: Heat the vaporizer to ~150-170°C.[16] The solid dimer will sublime directly into a gaseous state. b. Pyrolysis: The gaseous dimer flows from the vaporizer into the high-temperature pyrolysis furnace (~650-700°C). Here, the dimer is thermally cleaved into reactive monomer molecules. c. Deposition: The monomer gas enters the room-temperature deposition chamber. Upon contact with the cooler surfaces of the substrates and chamber walls, the monomers spontaneously polymerize, forming a thin, highly conformal, and pinhole-free film of Poly(tetrafluoro-p-xylylene).[10]

  • Process Completion and Venting: a. Once all the dimer has been consumed, the deposition process is complete. Turn off the vaporizer and pyrolysis heaters. b. Allow the system to cool. c. Slowly vent the system back to atmospheric pressure with nitrogen or clean dry air.

  • Sample Removal: a. Open the deposition chamber and carefully remove the coated substrates. The resulting Parylene F film will be transparent and uniform.

Protocol 3: Post-Deposition Patterning (Reactive Ion Etching)

Due to its chemical inertness, patterning Parylene F requires dry etching techniques, as it is insoluble in most solvents at room temperature.[3][17] Oxygen-based plasma is effective for this purpose.

Materials:

  • Parylene F-coated substrates

  • Photoresist or a hard mask material (e.g., metal, silicon dioxide)

  • Photolithography equipment (spinner, mask aligner, developer)

  • Reactive Ion Etching (RIE) system

Methodology:

  • Masking: a. Apply a masking layer on top of the Parylene F film. This can be a standard photoresist patterned using photolithography or a sputtered/evaporated hard mask that is subsequently patterned. b. For photoresist, spin-coat the resist, soft-bake, expose to UV light through a photomask, and then develop to create the desired pattern.

  • Reactive Ion Etching: a. Place the masked substrate into the RIE chamber. b. Evacuate the chamber to a base pressure. c. Introduce oxygen (O₂) gas into the chamber. A small amount of a fluorine-containing gas (e.g., SF₆ or CHF₃) can sometimes be added to control the etch profile. d. Strike a plasma by applying RF power. The energetic oxygen plasma will anisotropically etch the Parylene F in the areas not protected by the mask. e. Typical RIE parameters (must be optimized for the specific system and desired etch rate):

    • Gas: O₂
    • Pressure: 20-100 mTorr
    • RF Power: 50-200 W

  • Mask Removal: a. After etching is complete, remove the remaining mask material. b. Photoresist can be stripped using a solvent (e.g., acetone) or an oxygen plasma ashing process. c. Hard masks can be removed using appropriate wet or dry etching techniques.

  • Final Device: The result is a patterned Parylene F structure on the substrate, which can serve as an insulating layer, a structural component of a MEMS device, or a microfluidic channel.

Visualizations

G cluster_0 Parylene F Deposition Workflow (Gorham Process) start Start: Solid Dimer vaporization 1. Vaporization (Sublimation) start->vaporization Heat (~150°C) Vacuum pyrolysis 2. Pyrolysis (Cleavage) vaporization->pyrolysis Dimeric Gas Flow deposition 3. Deposition (Polymerization) pyrolysis->deposition Monomeric Gas Flow Heat (~680°C) end_product End: Conformal Thin Film deposition->end_product Room Temp On Substrate

Caption: Workflow of the Parylene F chemical vapor deposition (CVD) process.

G cluster_1 Parylene F in MEMS Surface Micromachining node_substrate Si Substrate node_adhesion Adhesion Promotion (e.g., Silane Vapor) node_substrate->node_adhesion node_deposition Parylene F Deposition (CVD) node_adhesion->node_deposition node_masking Masking (Photoresist/Hard Mask) node_deposition->node_masking node_patterning Patterning (Reactive Ion Etching) node_masking->node_patterning node_release Mask Removal / Device Release node_patterning->node_release node_final Patterned Parylene F MEMS Device node_release->node_final

Caption: A typical workflow for fabricating MEMS structures using Parylene F.

G cluster_2 Logical Relationship: Why Parylene F is Ideal for MEMS/NEMS center_node Parylene F prop1 High Thermal Stability center_node->prop1 prop2 Biocompatibility (USP Class VI) center_node->prop2 prop3 Conformal Coating center_node->prop3 prop4 Excellent Dielectric & Barrier Properties center_node->prop4 app1a Compatibility with ALD/Annealing prop1->app1a app1b Autoclave Sterilization prop1->app1b app2a Implantable Devices (Stents, Neural Probes) prop2->app2a app2b Bio-MEMS / Biosensors prop2->app2b app3a Pinhole-Free Encapsulation of Complex Geometries prop3->app3a app4a Electrical Insulation of Microelectronics prop4->app4a app4b Hermetic Sealing against Moisture & Chemicals prop4->app4b

Caption: Key properties of Parylene F and their resulting benefits for MEMS/NEMS.

References

Application Notes and Protocols for Using Parylene F as a Gate Dielectric in Organic Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parylene F, a member of the poly(p-xylylene) family of polymers, is emerging as a compelling candidate for use as a gate dielectric material in organic thin-film transistors (OTFTs). Its unique combination of properties, including a low dielectric constant, excellent thermal stability, and inherent hydrophobicity, offers potential advantages for the development of high-performance, stable, and flexible organic electronic devices. This document provides detailed application notes and experimental protocols for the utilization of Parylene F as a gate dielectric in the fabrication of organic transistors.

Parylenes, in general, are deposited via a chemical vapor deposition (CVD) process, which allows for the formation of highly conformal and pinhole-free thin films at room temperature. This solvent-free deposition method is particularly advantageous for organic electronics, as it avoids potential damage to sensitive organic semiconductor layers. While Parylene C and N have been more extensively studied, Parylene F (poly(tetrafluoro-p-xylylene)) distinguishes itself with a lower dielectric constant and enhanced thermal and UV stability, making it an attractive option for advanced electronic applications.

Advantages of Parylene F as a Gate Dielectric

The selection of a gate dielectric is critical to the performance of an OTFT, influencing parameters such as operating voltage, charge carrier mobility, and device stability. Parylene F offers several key advantages in this role:

  • Low Dielectric Constant: Parylene F possesses a low dielectric constant (k ≈ 2.2), which can reduce parasitic capacitance and improve the high-frequency response of transistors.

  • Excellent Insulating Properties: Like other parylenes, Parylene F exhibits high dielectric strength and volume resistivity, leading to low gate leakage currents, a crucial factor for low-power operation and high on/off ratios.[1]

  • Conformal and Pinhole-Free Films: The CVD process yields highly uniform and conformal coatings, ensuring complete insulation of the gate electrode even over complex topographies and minimizing the risk of short circuits.

  • Thermal and UV Stability: Parylene F demonstrates superior thermal and UV stability compared to other common parylene variants, which is beneficial for device fabrication processes that may involve elevated temperatures and for ensuring long-term operational stability.

  • Chemical Inertness and Moisture Barrier: Its chemical inertness and hydrophobic nature make it an excellent barrier against moisture and other environmental contaminants that can degrade the performance of organic semiconductors.

Quantitative Data Summary

The performance of organic transistors is highly dependent on the choice of gate dielectric. The following tables summarize the key properties of Parylene F in comparison to Parylene C and N, and provide a (currently limited) overview of reported performance metrics for OTFTs utilizing these dielectrics. Note: Direct comparative data for single-layer Parylene F in OTFTs is sparse in the literature; the presented performance metrics are based on available data and may not represent optimized devices.

Table 1: Comparison of Key Physical and Electrical Properties of Parylene Dielectrics

PropertyParylene FParylene CParylene N
Dielectric Constant (at 1 MHz)~2.2~2.95[2]~2.65
Dielectric Strength (V/mil for 1 mil)~6,800~5,600[2]~7,000
Volume Resistivity (ohm-cm)~2.0 x 1017~8.8 x 1016[2]~1.4 x 1017
Surface Energy (mJ/m2)~39.05[3]~19.6[4]-
Water Vapor Transmission Rate (g-mil/100in2-24hr)LowVery LowLow
Thermal Stability (in air, 100,000 hr)HighModerateLow

Table 2: Performance Metrics of Organic Transistors with Parylene Gate Dielectrics (Illustrative)

ParameterParylene F (Single Layer)Parylene CParylene NOrganic Semiconductor
Mobility (cm²/Vs) Data not readily availableup to 10[5]10-15[5]Rubrene[5]
Threshold Voltage (V) Data not readily available0.44 (for 18 nm thick)[6]-DNTT[6]
On/Off Ratio Data not readily available> 104[6]-Rubrene[6]
Gate Leakage Current Density (A/cm²) Expected to be very low< 10-10[7]--

Note: The performance of OTFTs is highly dependent on the device architecture, fabrication conditions, and the specific organic semiconductor used. The values in Table 2 are for illustrative purposes and highlight the need for further research on single-layer Parylene F devices.

Experimental Protocols

This section outlines the key experimental protocols for fabricating and characterizing a top-gate, bottom-contact organic transistor using Parylene F as the gate dielectric.

Protocol 1: Fabrication of a Top-Gate, Bottom-Contact Pentacene OTFT with a Parylene F Gate Dielectric

This protocol describes the fabrication of a pentacene-based OTFT, a widely studied model system in organic electronics.

1. Substrate Preparation: a. Begin with a clean substrate, such as a glass slide or a flexible polyethylene naphthalate (PEN) sheet. b. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrate with a stream of dry nitrogen gas.

2. Source and Drain Electrode Deposition: a. Using a shadow mask, thermally evaporate a 5 nm layer of chromium (Cr) as an adhesion layer, followed by a 45 nm layer of gold (Au) for the source and drain electrodes. b. The channel length and width are defined by the dimensions of the shadow mask.

3. Organic Semiconductor Deposition: a. Transfer the substrate with the patterned electrodes to a high-vacuum thermal evaporator. b. Deposit a 50 nm thick film of pentacene onto the substrate. The substrate should be held at room temperature during deposition. The deposition rate should be maintained at approximately 0.1-0.2 Å/s to promote good crystalline film growth.

4. Parylene F Gate Dielectric Deposition (via CVD): a. Place the substrate with the pentacene layer into the deposition chamber of a Parylene deposition system (e.g., a PDS 2010 Labcoater). b. Load the appropriate amount of Parylene F dimer (di-tetrafluoro-p-xylylene) into the vaporizer. The amount will depend on the desired film thickness and the system's calibration. c. The CVD process consists of three main stages: i. Vaporization: Heat the dimer at approximately 150°C to form a vapor. ii. Pyrolysis: Pass the dimer vapor through a high-temperature furnace (around 650-700°C) to cleave it into reactive monomers. iii. Deposition: The monomeric gas enters the room-temperature deposition chamber and polymerizes conformally onto all surfaces, including the pentacene layer. d. Deposit a Parylene F film with a thickness in the range of 200-500 nm. The thickness can be controlled by the amount of dimer used and the deposition time.

5. Gate Electrode Deposition: a. Using a shadow mask aligned with the channel region, thermally evaporate a 100 nm thick aluminum (Al) or gold (Au) gate electrode onto the Parylene F dielectric layer.

6. Annealing (Optional): a. To improve the morphology of the organic semiconductor and the dielectric interface, the completed device can be annealed in a nitrogen-filled glovebox at a temperature compatible with the organic material (e.g., 60-80°C for pentacene) for 1-2 hours.

Protocol 2: Characterization of the Parylene F Dielectric and OTFT Performance

1. Film Thickness and Morphology Characterization: a. Measure the thickness of the deposited Parylene F film using a stylus profilometer or ellipsometry. b. Characterize the surface morphology and roughness of the Parylene F film using Atomic Force Microscopy (AFM). A smooth dielectric surface is crucial for high-performance OTFTs.

2. Electrical Characterization of the Gate Dielectric: a. Fabricate Metal-Insulator-Metal (MIM) capacitor structures (e.g., Au/Parylene F/Au) to evaluate the dielectric properties. b. Measure the capacitance-frequency (C-F) characteristics to determine the dielectric constant. c. Perform current-voltage (I-V) measurements to determine the leakage current density and dielectric breakdown strength.

3. OTFT Performance Characterization: a. Use a semiconductor parameter analyzer in a shielded probe station to measure the electrical characteristics of the fabricated OTFTs. b. Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS). c. Transfer Characteristics: Measure ID as a function of VGS at a constant VDS in both the linear and saturation regimes. d. From the transfer characteristics, extract key performance metrics: i. Field-Effect Mobility (µ): Calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime. ii. Threshold Voltage (Vth): Determined from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot. iii. On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current to the minimum drain current. iv. Subthreshold Swing (SS): The change in VGS required to change ID by one decade in the subthreshold region.

Visualizations

Experimental Workflow

experimental_workflow cluster_substrate Substrate Preparation cluster_electrodes Electrode Deposition cluster_semiconductor Semiconductor Deposition cluster_dielectric Dielectric Deposition cluster_gate Gate Deposition cluster_characterization Characterization Substrate_Clean Substrate Cleaning (DI Water, Acetone, IPA) SD_Deposition Source/Drain Deposition (Cr/Au Thermal Evaporation) Substrate_Clean->SD_Deposition Pentacene_Deposition Pentacene Deposition (Thermal Evaporation) SD_Deposition->Pentacene_Deposition ParyleneF_CVD Parylene F Deposition (CVD) Pentacene_Deposition->ParyleneF_CVD Gate_Deposition Gate Electrode Deposition (Al or Au Evaporation) ParyleneF_CVD->Gate_Deposition Characterization Device Characterization (I-V, C-V, AFM) Gate_Deposition->Characterization

Fabrication workflow for a top-gate OTFT with a Parylene F gate dielectric.

Signaling Pathways and Logical Relationships

logical_relationships cluster_properties Key Properties cluster_advantages Performance Advantages ParyleneF Parylene F Properties LowK Low Dielectric Constant (k ≈ 2.2) ParyleneF->LowK HighResistivity High Resistivity ParyleneF->HighResistivity Hydrophobicity Hydrophobicity & Moisture Barrier ParyleneF->Hydrophobicity ThermalStability High Thermal/UV Stability ParyleneF->ThermalStability ImprovedFrequency Improved High-Frequency Response LowK->ImprovedFrequency LowLeakage Low Gate Leakage Current HighResistivity->LowLeakage DeviceStability Enhanced Device Stability Hydrophobicity->DeviceStability ThermalStability->DeviceStability HighOnOff High On/Off Ratio LowLeakage->HighOnOff

Logical relationship between Parylene F properties and OTFT performance advantages.

Conclusion and Future Outlook

Parylene F presents a promising avenue for the advancement of organic electronics, offering a unique set of properties that can lead to the development of high-performance and stable organic transistors. The protocols and data presented in this document provide a foundation for researchers to explore the potential of Parylene F as a gate dielectric. However, further research is needed to fully characterize and optimize OTFTs based on single-layer Parylene F dielectrics. A systematic comparison with Parylene C and N in identical device structures is crucial to elucidate its specific advantages. Additionally, a deeper understanding of the interface between Parylene F and various organic semiconductors will be key to unlocking its full potential and paving the way for its integration into next-generation flexible and transparent electronics.

References

Enhancing Biocompatibility of Parylene F Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parylene F, a fluorinated variant of the Parylene family of conformal coatings, is increasingly favored in the medical device and drug development sectors for its excellent barrier properties, thermal stability, and biocompatibility.[1] However, its inherently hydrophobic surface can sometimes impede optimal interaction with biological systems. Surface modification techniques are therefore crucial to tailor the bio-interface, promoting desired cellular responses and improving device performance.

This document provides detailed application notes and experimental protocols for the surface modification of Parylene F films to enhance their biocompatibility.

Overview of Surface Modification Strategies

The primary goal of modifying the Parylene F surface is to alter its chemistry and topography to create a more favorable environment for cells and biological molecules. The most common approach is to increase the hydrophilicity of the surface, which can lead to improved cell adhesion, reduced protein fouling, and better overall biocompatibility.[2]

Key strategies for Parylene F surface modification include:

  • Plasma Treatment: Utilizing energized gas to introduce new functional groups onto the polymer surface. Oxygen plasma is particularly effective at creating a hydrophilic surface.[2]

  • Copolymerization: Combining Parylene F with other Parylene variants during the deposition process to tune surface properties.[3][4]

  • Functional Coatings: Depositing a secondary layer with specific chemical functionalities to promote biocompatibility.[5]

This document will focus on the most widely documented and effective method: Oxygen Plasma Treatment .

Quantitative Data Summary

The following tables summarize the quantitative effects of surface modification on Parylene F films, providing a clear comparison of key biocompatibility and surface property metrics.

Table 1: Surface Wettability of Modified Parylene F

Treatment ConditionWater Contact Angle (°)Reference
Untreated Parylene F104.7 ± 0.6[6]
Oxygen Plasma (30 W)< 20[2]
Oxygen Plasma (50 W)< 20[2]
Oxygen Plasma (80 W)< 20[2]

Table 2: Biocompatibility Assessment of Oxygen Plasma-Treated Parylene F

Treatment ConditionCell Viability (%) (NIH3T3 Fibroblasts)Hemolysis Rate (%)Reference
Oxygen Plasma (30 W - 80 W)> 90< 2[2]

Experimental Protocols

Protocol for Oxygen Plasma Surface Modification of Parylene F Films

This protocol details the steps for modifying Parylene F surfaces using a low-pressure oxygen plasma system to enhance hydrophilicity and biocompatibility.

Materials and Equipment:

  • Parylene F coated substrates (e.g., on 316L stainless steel or silicon wafers)[2]

  • Plasma cleaner/etcher system

  • Oxygen gas (high purity)

  • Vacuum pump

  • Contact angle goniometer

  • Deionized (DI) water

Procedure:

  • Sample Preparation:

    • Ensure Parylene F coated substrates are clean and free of any organic contaminants or dust. If necessary, clean with a stream of dry nitrogen.

    • Place the substrates in the plasma chamber.

  • Plasma Treatment:

    • Evacuate the plasma chamber to a base pressure of approximately 10-20 Pa.

    • Introduce high-purity oxygen gas into the chamber at a controlled flow rate.

    • Set the RF plasma power to the desired level (e.g., 30 W, 50 W, or 80 W). A power of 50 W has been identified as optimal for achieving a balance of hydrophilicity and biocompatibility.[2]

    • Ignite the plasma and treat the samples for a specified duration. A typical treatment time is 60 seconds.

    • After treatment, vent the chamber to atmospheric pressure and remove the samples.

  • Post-Treatment Handling:

    • It is important to note that plasma-treated surfaces can undergo hydrophobic recovery over time due to surface rearrangement.[2] Therefore, it is recommended to use the modified films for subsequent experiments or applications as soon as possible after treatment.

Protocol for Contact Angle Measurement

This protocol describes how to measure the static water contact angle to assess the surface hydrophilicity of the modified Parylene F films.

Procedure:

  • Place the Parylene F substrate on the sample stage of the contact angle goniometer.

  • Dispense a small droplet of DI water (typically 2-5 µL) onto the surface of the film.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Perform measurements at multiple locations on the sample surface and calculate the average to ensure statistical significance. An untreated Parylene F surface is hydrophobic, with a water contact angle of approximately 104.7°.[6] A successful oxygen plasma treatment will significantly reduce this angle to below 20°.[2]

Protocol for In Vitro Cytotoxicity Assay (based on NIH3T3 Fibroblasts)

This protocol outlines a method to assess the cytotoxicity of the surface-modified Parylene F films using a direct contact test with NIH3T3 fibroblast cells, in accordance with ISO 10993-5 standards.

Materials:

  • Sterile untreated and plasma-treated Parylene F substrates

  • NIH3T3 fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • MTT or similar cell viability assay kit

  • 96-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture NIH3T3 fibroblasts in DMEM in a humidified incubator.

  • Sample Preparation: Place sterile untreated and plasma-treated Parylene F substrates at the bottom of the wells of a 96-well plate.

  • Cell Seeding: Seed the NIH3T3 cells onto the substrates in the wells at a density of approximately 1 x 10^4 cells/well. Include positive (e.g., cytotoxic material) and negative (e.g., tissue culture plastic) controls.

  • Incubation: Incubate the plates for 24-72 hours.

  • Cell Viability Assessment (MTT Assay):

    • After incubation, remove the culture medium.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A cell viability exceeding 90% is considered non-cytotoxic and meets medical standards.[2]

Protocol for Hemolysis Assay

This protocol describes a method to evaluate the hemolytic potential of the modified Parylene F films, following principles outlined in ISO 10993-4.

Materials:

  • Fresh whole human or rabbit blood with an anticoagulant (e.g., citrate)

  • PBS

  • DI water (as positive control)

  • Untreated and plasma-treated Parylene F substrates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the fresh blood with PBS.

  • Incubation: Place the Parylene F substrates in test tubes containing the diluted blood. Use DI water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Analysis: Carefully collect the supernatant and measure the absorbance of the hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the hemolysis rate as a percentage relative to the positive control. A hemolysis rate below 2% is considered acceptable for medical devices.[2]

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_mod 2. Surface Modification cluster_char 3. Surface Characterization cluster_bio 4. Biocompatibility Assessment ParyleneF Parylene F Film Plasma Oxygen Plasma Treatment ParyleneF->Plasma ContactAngle Contact Angle Measurement Plasma->ContactAngle Verify hydrophilicity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Plasma->Cytotoxicity Hemolysis Hemolysis Assay Plasma->Hemolysis Signaling_Pathway ParyleneF Pristine Parylene F (Hydrophobic) Plasma Oxygen Plasma Treatment ParyleneF->Plasma ModifiedParyleneF Modified Parylene F (Hydrophilic, Oxygen-containing groups) Plasma->ModifiedParyleneF ImprovedWettability Improved Wettability (Lower Contact Angle) ModifiedParyleneF->ImprovedWettability EnhancedCellAdhesion Enhanced Cell Adhesion & Proliferation ModifiedParyleneF->EnhancedCellAdhesion ReducedHemolysis Reduced Hemolysis ModifiedParyleneF->ReducedHemolysis Biocompatibility Enhanced Biocompatibility EnhancedCellAdhesion->Biocompatibility ReducedHemolysis->Biocompatibility

References

Application Notes and Protocols for Enhancing Parylene F Adhesion on Silicon Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parylene F, a fluorinated variant of the Parylene family of conformal coatings, offers exceptional properties for biomedical and electronic applications, including superior thermal stability, UV resistance, and low dielectric constant. However, achieving robust and reliable adhesion of Parylene F to silicon substrates is a critical challenge that can impact device performance and longevity. This document provides detailed application notes and experimental protocols for common and effective adhesion promotion techniques for Parylene F on silicon substrates, enabling researchers and professionals to achieve optimal coating performance.

Parylene typically adheres to substrates mechanically rather than chemically. This adhesion can be compromised by contaminants on the substrate surface, leading to delamination and failure of the protective coating.[1] Therefore, proper surface preparation and the use of adhesion promoters are crucial steps to ensure a strong and durable bond between the Parylene F film and the silicon substrate. The primary methods to enhance adhesion include treatment with silane coupling agents, such as A-174, and plasma-mediated surface modification.[2][3]

Data Presentation: Quantitative Adhesion Strength

The following table summarizes the adhesion strength of Parylene films on silicon substrates under different surface treatment conditions, as determined by scratch tests. The data is derived from a study by Chang et al. (2023) and provides a comparative overview of the effectiveness of various adhesion promotion techniques.

Parylene TypeSurface TreatmentAdhesion Strength (Relative Increase vs. Untreated Parylene C)
Parylene CNone1x
Parylene CA-174 Silane PromoterAdhesion enhancement with the A174 promoter is a standard, effective method.[3]
Parylene CFDTS (Perfluorodecyltrichlorosilane)10.4x[3]
Parylene CCHF₃ Plasma Etching9.6x[3]
Parylene CSF₆ Plasma Etching10.3x[3]
Parylene F None 8.3x [4]
Parylene CF (Copolymer)None9.55x[4]

Note: The study by Chang et al. (2023) provides a significant set of comparative data. The adhesion strength of Parylene F on untreated silicon is notably higher than that of Parylene C, attributed to the formation of Si-F bonds at the interface.[2][4]

Experimental Protocols

A-174 Silane Adhesion Promoter Treatment

A-174 (γ-methacryloxypropyltrimethoxysilane) is a widely used adhesion promoter that forms a chemical bridge between the silicon substrate and the Parylene F coating.[5] It can be applied via either a solution-based immersion method or a vapor-phase deposition method.

a) Solution-Based Immersion Protocol

This protocol is adapted from procedures outlined by the Centre of MicroNanoTechnology at EPFL and other sources.[5][6]

Materials:

  • A-174 (γ-methacryloxypropyltrimethoxysilane)

  • Isopropyl alcohol (IPA), semiconductor grade

  • Deionized (DI) water

  • Glassware (beakers, graduated cylinders)

  • Wafer carrier

  • Oven

  • Nitrogen gun

Procedure:

  • Cleaning: Thoroughly clean the silicon wafers to remove any organic and inorganic contaminants. A recommended procedure is the Piranha clean (a mixture of sulfuric acid and hydrogen peroxide), followed by a thorough rinse with DI water and drying with a nitrogen gun. For new glass wafers, PIRANHA cleaning is strongly recommended.[6]

  • Solution Preparation: In a clean glass beaker, prepare the A-174 solution by mixing IPA, DI water, and A-174 silane in a volume ratio of 150:10:1.[6] For example, for a 161 mL solution, mix 150 mL of IPA, 10 mL of DI water, and 1 mL of A-174.

  • Hydrolysis: Allow the solution to stand for at least 10 minutes, stirring every minute, to allow for the hydrolysis of the silane.[6]

  • Immersion: Immerse the cleaned and dried silicon wafers in the A-174 solution using a wafer carrier for 5 minutes with gentle stirring.[6]

  • Rinsing: Remove the wafers from the solution and rinse them thoroughly with IPA.[6]

  • Drying and Curing: Place the wafers in an oven at 100°C for 10 minutes to dry and cure the silane layer.[6]

  • Cooling: Remove the wafers from the oven and allow them to cool to room temperature.

  • Parylene Deposition: The wafers are now ready for Parylene F deposition. It is recommended to proceed with the deposition within 30 hours of the silane treatment.[7]

b) Vapor-Phase Deposition Protocol

Vapor-phase deposition of A-174 can be performed in the Parylene deposition chamber just before the coating process.

Materials:

  • A-174 (γ-methacryloxypropyltrimethoxysilane)

  • Parylene deposition system with vapor-phase adhesion promoter capability

  • Micropipette

Procedure:

  • Substrate Placement: Place the cleaned and dried silicon substrates inside the deposition chamber.

  • Silane Introduction: Introduce a small, controlled amount of A-174 silane into the chamber. This can be done by placing a few drops on a heated plate within the chamber or through a dedicated vapor delivery system. A common practice is to use a pipette to place a small droplet (e.g., 7-10 µL) on a designated plate inside the chamber.[5]

  • Vaporization and Deposition: Evacuate the chamber and heat the silane to allow it to vaporize and deposit a monolayer onto the substrate surfaces. This process is typically carried out for a few minutes under vacuum.

  • Parylene Deposition: Following the silane deposition, proceed directly with the Parylene F deposition process without breaking the vacuum.

Plasma Treatment

Plasma treatment modifies the surface of the silicon substrate by cleaning, roughening at a molecular level, and introducing functional groups that can enhance adhesion. Oxygen and Argon plasmas are commonly used.[8][9]

a) Oxygen Plasma Treatment Protocol

Oxygen plasma is effective at removing organic contaminants and creating a hydroxylated silicon surface, which is reactive towards silane coupling agents and can improve direct Parylene adhesion.

Materials:

  • Plasma cleaner/etcher system

  • Oxygen gas (high purity)

  • Silicon wafers

Procedure:

  • Wafer Preparation: Ensure the silicon wafers are clean and dry.

  • Chamber Loading: Place the wafers inside the plasma chamber.

  • Evacuation: Pump down the chamber to the desired base pressure.

  • Gas Introduction: Introduce high-purity oxygen gas into the chamber at a controlled flow rate.

  • Plasma Ignition and Treatment: Ignite the plasma and treat the wafers for a specified time. Typical parameters can vary depending on the system, but a general starting point is:

    • Power: 30-80 W[10]

    • Pressure: 100-500 mTorr

    • Oxygen Flow Rate: 50-100 sccm

    • Treatment Time: 1-5 minutes

  • Venting and Unloading: After the treatment, vent the chamber and remove the wafers.

  • Post-Treatment: The plasma-treated surface is highly activated and should be coated with Parylene F as soon as possible to prevent recontamination.

b) Argon Plasma Treatment Protocol

Argon plasma is primarily used for surface cleaning and physical roughening through ion bombardment, which can increase the surface area for mechanical interlocking with the Parylene F film.

Materials:

  • Plasma cleaner/etcher system

  • Argon gas (high purity)

  • Silicon wafers

Procedure:

  • Wafer Preparation: Clean and dry the silicon wafers.

  • Chamber Loading: Place the wafers in the plasma chamber.

  • Evacuation: Evacuate the chamber to the base pressure.

  • Gas Introduction: Introduce high-purity argon gas at a controlled flow rate.

  • Plasma Ignition and Treatment: Ignite the plasma and treat the wafers. General parameters are:

    • Power: 50-150 W[11]

    • Pressure: 10-90 mTorr[11]

    • Argon Flow Rate: 10-50 sccm[9][11]

    • Treatment Time: 1-10 minutes[11]

  • Venting and Unloading: Vent the chamber and remove the treated wafers.

  • Parylene Deposition: Proceed with Parylene F deposition promptly after the treatment.

Visualizations

A-174 Silane Adhesion Promotion Mechanism

The following diagram illustrates the chemical reactions involved in the adhesion promotion of Parylene F on a silicon substrate using A-174 silane.

G cluster_hydrolysis Step 1: Hydrolysis of A-174 Silane cluster_surface_reaction Step 2: Reaction with Silicon Substrate cluster_parylene_reaction Step 3: Bonding with Parylene F A174 A-174 Silane (γ-methacryloxypropyltrimethoxysilane) Water Water (H₂O) Silanol Hydrolyzed Silane (Silanol) A174->Silanol + 3H₂O Methanol Methanol (CH₃OH) Silanol->Methanol - 3CH₃OH Si_Surface Hydroxylated Silicon Substrate (-Si-OH) Silanol->Si_Surface Silanized_Surface Silanized Silicon Surface Si_Surface->Silanized_Surface Condensation Reaction (-H₂O) Si_Surface->Silanized_Surface ParyleneF Parylene F Monomer Silanized_Surface->ParyleneF Coated_Surface Parylene F Coated Surface ParyleneF->Coated_Surface Polymerization ParyleneF->Coated_Surface

Caption: Chemical pathway of A-174 silane adhesion promotion.

Experimental Workflow for Plasma Treatment

This diagram outlines the general experimental workflow for plasma treatment of silicon substrates prior to Parylene F deposition.

G start Start clean Substrate Cleaning (e.g., Piranha, IPA/DI water) start->clean load Load Substrate into Plasma Chamber clean->load pump Evacuate Chamber to Base Pressure load->pump gas Introduce Process Gas (O₂ or Ar) pump->gas plasma Ignite Plasma and Treat (Set Power, Pressure, Time) gas->plasma vent Vent Chamber to Atmospheric Pressure plasma->vent unload Unload Treated Substrate vent->unload parylene Parylene F Deposition unload->parylene end End parylene->end G cluster_adhesion Adhesion Promotion (Choose one or combine) start Silicon Substrate cleaning Mandatory: Substrate Cleaning start->cleaning silane A-174 Silane Treatment cleaning->silane Option 1 plasma Plasma Treatment cleaning->plasma Option 2 parylene_deposition Parylene F Deposition silane->parylene_deposition plasma->parylene_deposition final_product Coated Substrate with Enhanced Adhesion parylene_deposition->final_product

References

Parylene F Coatings for Harsh Environment Sensors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Robust Sensor Protection

In the landscape of advanced research and development, sensors are the vanguard of data acquisition, operating in environments that are often hostile and unforgiving. From downhole oil and gas exploration to implantable biomedical devices and aerospace applications, the reliability of a sensor is fundamentally tied to its ability to withstand extreme temperatures, corrosive chemicals, high pressure, and moisture.[1][2] The failure of a sensor in such conditions does not just compromise data integrity; it can lead to catastrophic system failures. This necessitates a coating solution that is not merely protective, but an integral part of the sensor's design for survivability and performance.

Parylene F, a fluorinated variant of the Parylene family of polymers, has emerged as a superior choice for encapsulating and protecting sensors destined for these harsh environments.[3][4] Its unique combination of thermal stability, chemical inertness, and exceptional barrier properties, deposited via a unique Chemical Vapor Deposition (CVD) process, provides a truly conformal, pinhole-free shield.[1][5] This application note serves as a comprehensive technical guide to understanding and applying Parylene F coatings for the robust protection of harsh environment sensors.

Understanding Parylene F: A Material Science Perspective

Parylene F is a polymer of tetrafluoro-p-xylylene, distinguished from other members of the Parylene family by the substitution of fluorine atoms on the aromatic ring of the repeating monomer unit.[6][7] This fluorination is the key to its enhanced performance characteristics.

Chemical Structure and its Implications

The chemical structure of the Parylene F dimer (di-tetrafluoro-p-xylylene) is the starting point for its unique properties. The fluorine atoms, with their high electronegativity and strong carbon-fluorine bonds, impart exceptional thermal and UV stability.[3][4]

Caption: Chemical structure of the this compound.

Key Properties of Parylene F for Harsh Environments

The unique attributes of Parylene F make it an ideal candidate for protecting sensors in demanding applications.

PropertyParylene F (VT-4)Parylene CParylene NSignificance for Harsh Environments
Thermal Stability (Continuous Use in Air) up to 350°C[1]~80°C[8]~60°CEssential for high-temperature applications like downhole drilling and automotive sensors.
UV Stability High[3][4]LowLowCrucial for sensors exposed to outdoor or space environments.
Dielectric Strength (V/mil) ~5,400[9]~5,600[9]~7,000[9]Provides excellent electrical insulation for sensitive electronic components.[10]
Dielectric Constant (at 1 MHz) ~2.17[9]~2.95[9]~2.65[9]Low dielectric constant is critical for high-frequency applications to minimize signal loss.[9]
Water Vapor Transmission Rate (g/m²·24h) LowVery LowLowSuperior barrier against moisture ingress, preventing corrosion and short circuits.[11]
Chemical Resistance Excellent[12]Excellent[13]GoodInert to a wide range of solvents, acids, and bases, protecting sensors from corrosive chemical exposure.[10][13]
Crevice Penetration High[4][7]ModerateHigh[14]Ensures complete and uniform coverage of complex sensor geometries.

The Parylene F Deposition Process: A Step-by-Step Protocol

Parylene F is applied via a Chemical Vapor Deposition (CVD) process, often referred to as the Gorham process, which occurs under vacuum and at room temperature.[5][6] This process ensures a highly conformal and uniform coating, molecule by molecule.

Caption: The Gorham Process for Parylene Deposition.

cluster_process Parylene F CVD Process Vaporization 1. Vaporization Solid Dimer heated to ~150-170°C (Sublimation) Pyrolysis 2. Pyrolysis Dimer gas heated to ~550-700°C (Cracking into Monomers) Vaporization->Pyrolysis Dimer Gas Deposition 3. Deposition Monomer gas polymerizes on room temperature substrate Pyrolysis->Deposition Monomer Gas ColdTrap 4. Cold Trap Excess monomer collected by a cooled surface Deposition->ColdTrap Excess Monomer

Pre-Deposition Protocol: Substrate Preparation and Adhesion Promotion

The longevity and performance of a Parylene F coating are critically dependent on the cleanliness of the substrate and the promotion of adhesion.

Step 1: Substrate Cleaning

  • Objective: To remove all organic and inorganic contaminants from the sensor surface.

  • Protocol:

    • Perform a preliminary cleaning with a suitable solvent (e.g., isopropyl alcohol, acetone) to remove gross contaminants.

    • For substrates with stubborn organic residues, an oxygen plasma treatment can be employed to "burn off" contaminants and introduce hydroxyl groups that aid in adhesion.[6]

    • Ensure the sensor is completely dry before proceeding.

Step 2: Adhesion Promotion

  • Objective: To create a chemical bridge between the substrate and the Parylene F coating to enhance adhesion.[15][16]

  • Protocol:

    • The most common adhesion promoter is an organosilane, such as A-174 (3-methacryloxypropyltrimethoxysilane).[6][15]

    • Vapor Phase Deposition (Recommended): Introduce A-174 vapor into the deposition chamber prior to the Parylene F deposition. This ensures a uniform, thin layer of the adhesion promoter on all surfaces.

    • Liquid Phase Deposition: The sensor can be dipped in a dilute solution of A-174 in a solvent like deionized water and isopropanol.[17] Ensure complete drying before coating.

Deposition Protocol: The Gorham Process for Parylene F

Step 1: Loading and Masking

  • Objective: To place the prepared sensors in the deposition chamber and mask any areas that should not be coated.

  • Protocol:

    • Carefully place the cleaned and adhesion-promoted sensors into the deposition chamber.

    • Mask any electrical contact points or areas where coating is not desired using appropriate masking materials (e.g., tapes, boots, or peelable masks).

Step 2: The Deposition Cycle

  • Objective: To execute the three stages of the Gorham process to deposit the Parylene F film.

  • Protocol:

    • Vaporization: The solid this compound is placed in the vaporizer and heated to approximately 150-170°C under vacuum, causing it to sublime into a gas.[6]

    • Pyrolysis: The dimer gas flows into the pyrolysis furnace, which is heated to a much higher temperature (550-700°C).[6] This high temperature cleaves the dimer into two reactive monomer molecules.

    • Deposition: The monomer gas enters the room-temperature deposition chamber. Upon contact with the cooler surfaces of the sensors, the monomers spontaneously polymerize, forming a thin, uniform, and conformal film of Parylene F. The thickness of the film is primarily controlled by the initial amount of dimer used.[6]

Step 3: Post-Deposition

  • Objective: To remove the coated sensors and perform quality control checks.

  • Protocol:

    • Once the deposition cycle is complete, the chamber is brought back to atmospheric pressure.

    • The coated sensors are carefully removed.

    • Masking materials are removed.

    • The coating is inspected for uniformity and thickness.

Performance in Harsh Environments: Case Studies and Considerations

The true test of Parylene F is its performance under the conditions it is designed to withstand.

  • High-Temperature Environments: In applications such as downhole sensors for oil and gas exploration, where temperatures can exceed 175°C, Parylene F maintains its mechanical and electrical integrity, far surpassing other Parylene variants.[2]

  • Corrosive Chemical Environments: For sensors used in chemical processing plants or in biomedical implants exposed to bodily fluids, the chemical inertness of Parylene F provides a robust barrier against degradation.[7][10]

  • High-Pressure and Vacuum Environments: The pinhole-free and conformal nature of the Parylene F coating ensures that it does not delaminate or fail under high-pressure differentials or in the vacuum of space.[8]

Characterization and Quality Control of Parylene F Coatings

To ensure the reliability of the coated sensor, a series of characterization techniques should be employed.

Characterization TechniquePurpose
Optical Microscopy/SEM To visually inspect the coating for uniformity, defects, and pinholes.
Profilometry/Ellipsometry To accurately measure the thickness of the Parylene F film.
Adhesion Testing (e.g., Tape Test - ASTM D3359) To quantify the adhesion of the coating to the substrate.
Dielectric Breakdown Voltage Test To verify the electrical insulating properties of the coating.
Accelerated Aging Tests (e.g., thermal cycling, humidity exposure) To assess the long-term reliability of the coated sensor in simulated harsh environments.

Conclusion: Enabling the Next Generation of Resilient Sensors

Parylene F offers a paradigm shift in the protection of sensors for harsh environments. Its unique combination of high thermal stability, chemical inertness, and exceptional barrier properties, coupled with the highly conformal nature of the CVD process, provides a level of protection that is unattainable with many conventional coating methods. By understanding the material science of Parylene F and adhering to rigorous deposition protocols, researchers and engineers can significantly enhance the reliability and longevity of sensors, enabling new frontiers in data acquisition in the most challenging of environments.

References

Application Notes and Protocols for Parylene F in Flexible Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Parylene F

Parylene F is a fluorinated variant of the Parylene family of conformal coatings, offering unique properties that make it an exceptional substrate and encapsulation material for flexible electronics, particularly in demanding applications such as medical implants and high-frequency devices.[1] Its chemical vapor deposition (CVD) process allows for the formation of ultra-thin, pinhole-free, and truly conformal films on a variety of substrates.[2][3] This document provides detailed application notes and experimental protocols for utilizing Parylene F as a substrate in the fabrication of flexible electronic devices.

Properties of Parylene F for Flexible Electronics

Parylene F exhibits a compelling combination of mechanical, electrical, and barrier properties, making it a superior choice for flexible electronic applications.

Data Presentation: Comparative Properties of Flexible Substrates

The following tables summarize the quantitative properties of Parylene F in comparison to other common flexible substrates.

Table 1: Mechanical Properties

PropertyParylene FParylene CParylene NPDMS (Polydimethylsiloxane)Kapton® (Polyimide)PET (Polyethylene terephthalate)
Tensile Strength (MPa) 7670505 - 10170 - 23055 - 75
Young's Modulus (GPa) 2.83.22.40.0003 - 0.00082.5 - 5.02.0 - 4.0
Elongation at Break (%) 4020030100 - 75030 - 7050 - 150
Hardness (Rockwell R) -R85R80---

Table 2: Electrical Properties

PropertyParylene FParylene CParylene NPDMSKapton®PET
Dielectric Constant (at 1 MHz) 2.422.952.652.3 - 2.83.43.0 - 3.2
Dielectric Strength (V/mil) 5,4005,6007,000400 - 6507,7007,000
Volume Resistivity (ohm-cm) 1.1 x 10¹⁷8.8 x 10¹⁶1.4 x 10¹⁷~10¹³ - 10¹⁵>10¹⁸~10¹⁶
Dissipation Factor (at 1 MHz) 0.0080.0130.0006~0.001 - 0.05~0.002~0.015

Table 3: Barrier Properties

PropertyParylene FParylene CParylene NPDMSKapton®PET
Water Vapor Transmission Rate (g/m²·day) for 25 µm film ~1.00.87.8>100~20~1.5 - 2.0
Gas Permeability (O₂) (cc·mm/m²·day·atm) 16.72.815.4HighLowLow
Chemical Resistance ExcellentExcellentExcellentGoodExcellentGood

Experimental Protocols

Protocol 1: Parylene F Deposition via Chemical Vapor Deposition (CVD)

This protocol outlines the standard procedure for depositing a Parylene F film on a flexible substrate.

Materials and Equipment:

  • Parylene F dimer (di-tetrafluoro-p-xylylene)

  • Substrate for deposition (e.g., silicon wafer as a temporary carrier for flexible device fabrication)

  • Adhesion promoter (e.g., A-174 silane)

  • Parylene deposition system (e.g., PDS 2010 Labcoater)

  • Vacuum oven

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to remove any organic residues and particulate matter. This can be achieved by sequential sonication in acetone and isopropanol, followed by drying with nitrogen gas.[4]

  • Adhesion Promotion: To enhance the adhesion of Parylene F to the substrate, apply an adhesion promoter. A common method is vapor phase deposition of A-174 silane within the coating chamber prior to Parylene deposition.[5] Alternatively, the substrate can be dipped in a dilute solution of A-174 silane.[6]

  • Parylene Deposition: a. Load the this compound into the vaporizer of the CVD system. The amount of dimer will determine the final thickness of the film.[7] b. Place the cleaned and adhesion-promoted substrates into the deposition chamber. c. Evacuate the system to a base pressure of approximately 10-30 mTorr. d. Vaporization: Heat the dimer to approximately 120-150°C to induce sublimation into a gaseous state.[8] e. Pyrolysis: Pass the dimer gas through a high-temperature furnace (pyrolysis zone) set to 650-700°C. This breaks the dimer into reactive monomer molecules.[8] f. Deposition: The monomer gas flows into the room-temperature deposition chamber where it polymerizes conformally onto all surfaces, forming a thin, transparent Parylene F film.[3]

  • Film Thickness Control: The thickness of the deposited film is primarily controlled by the initial mass of the dimer and the deposition time.[7] A typical deposition rate for Parylene F is slower than that of Parylene C.

  • Post-Deposition: Once the deposition is complete, vent the chamber to atmospheric pressure and carefully remove the coated substrates.

Workflow Diagram for Parylene F Deposition:

Parylene_Deposition_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process Cleaning Substrate Cleaning Adhesion Adhesion Promotion Cleaning->Adhesion Vaporization Vaporization (120-150°C) Adhesion->Vaporization Pyrolysis Pyrolysis (650-700°C) Vaporization->Pyrolysis Deposition Deposition (Room Temp) Pyrolysis->Deposition Post_Dep Coated Substrate Deposition->Post_Dep Process Complete

Parylene F Chemical Vapor Deposition Workflow.
Protocol 2: Patterning of Parylene F Films

Patterning is essential for creating conductive traces and defining device architectures on the Parylene F substrate. Common methods include photolithography with reactive ion etching (RIE) and laser ablation.

2.1 Photolithography and Reactive Ion Etching (RIE)

Materials and Equipment:

  • Parylene F coated substrate

  • Photoresist (e.g., AZ series)

  • Developer solution

  • Spinner for photoresist coating

  • Mask aligner with UV light source

  • Reactive Ion Etching (RIE) system

  • Oxygen (O₂) and other etching gases (e.g., SF₆, CF₄)

  • Photoresist stripper

Procedure:

  • Photoresist Coating: Apply a layer of photoresist onto the Parylene F film using a spin coater. The spin speed and time will determine the thickness of the photoresist layer.

  • Soft Bake: Bake the photoresist-coated substrate on a hotplate to evaporate the solvent from the photoresist.

  • UV Exposure: Place a photomask with the desired pattern over the substrate and expose it to UV light in a mask aligner.

  • Development: Immerse the exposed substrate in a developer solution to remove the exposed or unexposed photoresist, depending on whether a positive or negative photoresist is used.

  • Hard Bake: Bake the substrate again to harden the remaining photoresist pattern.

  • Reactive Ion Etching (RIE): a. Place the patterned substrate into the RIE chamber. b. Introduce oxygen (O₂) plasma to etch the exposed Parylene F. A typical O₂ flow rate is 20-100 sccm.[9] c. The etch rate can be controlled by adjusting the RF power (e.g., 200-400 W) and chamber pressure.[9] The addition of fluorine-containing gases like SF₆ or CF₄ can increase the etch rate.

  • Photoresist Stripping: After etching, remove the remaining photoresist using a suitable stripper solution or an oxygen plasma ashing process.

2.2 Laser Ablation

Materials and Equipment:

  • Parylene F coated substrate

  • Excimer laser (e.g., 248 nm) or other suitable UV laser system

  • Computer-controlled translation stage

Procedure:

  • Substrate Mounting: Secure the Parylene F coated substrate on the translation stage of the laser ablation system.

  • Pattern Definition: Define the desired pattern using the system's software, which will control the movement of the laser beam.

  • Laser Ablation: a. Focus the laser beam onto the surface of the Parylene F film. b. The high energy of the UV laser photons directly breaks the chemical bonds of the polymer, leading to its removal.[10] c. The ablation process is typically performed in a controlled atmosphere (air, nitrogen, or vacuum). d. The laser fluence and pulse rate will determine the ablation depth and speed. For 248 nm excimer lasers, fluences in the range of 0.4-0.6 J/cm² are often used.[10]

  • Cleaning: After ablation, the substrate may require cleaning to remove any debris.

Workflow Diagram for Parylene F Patterning:

Patterning_Workflow cluster_litho Photolithography & RIE cluster_laser Laser Ablation Parylene_Substrate Parylene F Substrate PR_Coat Photoresist Coating Parylene_Substrate->PR_Coat Laser_Setup Laser Setup & Pattern Definition Parylene_Substrate->Laser_Setup Exposure UV Exposure PR_Coat->Exposure Develop Development Exposure->Develop RIE Reactive Ion Etching (O₂ Plasma) Develop->RIE PR_Strip Photoresist Stripping RIE->PR_Strip Patterned_Substrate_Litho Patterned Parylene F PR_Strip->Patterned_Substrate_Litho Patterned Substrate Ablation UV Laser Ablation Laser_Setup->Ablation Cleaning Post-Ablation Cleaning Ablation->Cleaning Patterned_Substrate_Laser Patterned Parylene F Cleaning->Patterned_Substrate_Laser Patterned Substrate

Parylene F Patterning Workflow Comparison.
Protocol 3: Fabrication of a Flexible Pressure Sensor on a Parylene F Substrate

This protocol describes the fabrication of a simple capacitive pressure sensor on a Parylene F substrate.

Materials and Equipment:

  • Parylene F coated silicon wafer (as a temporary carrier)

  • Metal for electrodes (e.g., Gold, Platinum)

  • Adhesion layer for metal (e.g., Titanium, Chromium)

  • Photolithography and RIE or laser ablation equipment

  • E-beam or thermal evaporator for metal deposition

  • Elastomeric dielectric layer (e.g., PDMS)

  • Spinner for PDMS coating

  • Oven for curing PDMS

Procedure:

  • Bottom Electrode Fabrication: a. Deposit a Parylene F film on a silicon wafer as described in Protocol 1. b. Deposit a thin adhesion layer (e.g., 10 nm Ti) followed by the conductive metal layer (e.g., 100 nm Au) using e-beam evaporation. c. Pattern the metal layer to form the bottom electrodes using photolithography and wet etching or a lift-off process.

  • Dielectric Layer Deposition: a. Spin-coat a layer of PDMS onto the patterned bottom electrodes. The thickness of this layer will influence the sensitivity of the sensor. b. Cure the PDMS in an oven according to the manufacturer's instructions.

  • Top Electrode Fabrication: a. Deposit and pattern the top electrodes on a separate Parylene F coated carrier wafer, following the same procedure as for the bottom electrodes.

  • Assembly and Encapsulation: a. Carefully align and bond the top electrode substrate to the PDMS layer on the bottom electrode substrate. b. Deposit a final layer of Parylene F to encapsulate the entire device for protection and biocompatibility.

  • Release from Carrier: a. Carefully peel the flexible pressure sensor off the silicon carrier wafer.

Workflow Diagram for Flexible Pressure Sensor Fabrication:

Pressure_Sensor_Fabrication Start Parylene F on Carrier Wafer Bottom_Elec Deposit & Pattern Bottom Electrode Start->Bottom_Elec Dielectric Spin-coat & Cure PDMS Dielectric Bottom_Elec->Dielectric Assemble Align & Bond Top and Bottom Substrates Dielectric->Assemble Top_Elec Fabricate Top Electrode on Separate Substrate Top_Elec->Assemble Encapsulate Encapsulate with Parylene F Assemble->Encapsulate Release Release from Carrier Wafer Encapsulate->Release Final_Device Flexible Pressure Sensor Release->Final_Device

Fabrication Workflow for a Flexible Pressure Sensor.
Protocol 4: Biocompatibility Assessment (Cytotoxicity Testing - ISO 10993-5)

This protocol provides a general workflow for assessing the in vitro cytotoxicity of Parylene F for medical applications, based on the ISO 10993-5 standard.

Materials and Equipment:

  • Parylene F coated samples

  • Control materials (positive and negative)

  • Cell culture medium (e.g., MEM)

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

  • MTT or other viability assay reagents

  • Sterile labware

Procedure:

  • Sample Preparation and Extraction: a. Sterilize the Parylene F samples and control materials. b. Prepare extracts by incubating the samples in cell culture medium at 37°C for 24-72 hours. The surface area to volume ratio should be standardized (e.g., 3 cm²/mL).[11]

  • Cell Seeding: Seed L929 cells into 96-well plates and incubate until they form a confluent monolayer.

  • Exposure to Extracts: Remove the culture medium from the cells and replace it with the prepared extracts from the Parylene F samples and controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

  • Cytotoxicity Assessment: a. After incubation, assess the cell viability using a quantitative method like the MTT assay. This involves adding the MTT reagent to the cells, which is converted to a colored formazan product by viable cells. b. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance with a microplate reader.

  • Data Analysis: Compare the viability of cells exposed to the Parylene F extract to that of the negative and positive controls. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

Logical Relationship Diagram for Biocompatibility Assessment:

Biocompatibility_Assessment Start Parylene F Sample Sterilization Sterilization Start->Sterilization Extraction Extraction in Cell Culture Medium Sterilization->Extraction Exposure Exposure of Cells to Extract Extraction->Exposure Cell_Culture L929 Cell Culture Cell_Culture->Exposure Incubation Incubation Exposure->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis & Comparison to Controls Viability_Assay->Data_Analysis Result Biocompatible? Data_Analysis->Result Yes Yes Result->Yes Viability > 70% No No Result->No Viability < 70%

Logical Workflow for ISO 10993-5 Cytotoxicity Testing.

Conclusion

Parylene F stands out as a high-performance material for the fabrication of flexible electronics, offering a unique combination of flexibility, robustness, and excellent dielectric and barrier properties. Its biocompatibility further extends its utility to implantable medical devices.[12][13] The protocols outlined in this document provide a foundation for researchers and scientists to effectively utilize Parylene F in their development of next-generation flexible electronic systems. Adherence to detailed and controlled fabrication processes is key to achieving reliable and high-performance devices.

References

Application Notes and Protocols for Encapsulation of Neural Probes with Parylene F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the encapsulation of neural probes with Parylene F, a biocompatible polymer with exceptional properties for chronic implant applications. This document outlines the material properties, detailed experimental protocols for deposition and testing, and quantitative data for comparison with other common Parylene variants.

Introduction to Parylene F for Neural Probe Encapsulation

Parylene F is a fluorinated variant of the poly(p-xylylene) polymer series, offering enhanced thermal stability, UV resistance, and excellent barrier properties, making it a superior choice for the long-term encapsulation of implantable medical devices such as neural probes.[1][2][3] Its unique chemical vapor deposition (CVD) process allows for the formation of a pinhole-free, conformal coating with uniform thickness, which is crucial for protecting the delicate electronic components of neural probes from the harsh in vivo environment.[4][5][6]

Key Advantages of Parylene F:

  • Biocompatibility: Parylene F is USP Class VI certified, ensuring its suitability for long-term implantation with minimal inflammatory response.[4][7]

  • Excellent Barrier Properties: It provides an exceptional barrier against moisture, chemicals, and bodily fluids, preventing corrosion and device failure.[8][9]

  • Thermal Stability: Parylene F can withstand higher temperatures than Parylene C and N, making it compatible with various sterilization methods and advanced fabrication processes.[1][10][11]

  • Conformality: The CVD process ensures a uniform coating that penetrates even the most intricate and high-aspect-ratio features of a neural probe.[6][12]

  • Dry-Film Lubricity: The coating reduces the coefficient of friction, which can aid in the insertion of neural probes and minimize tissue damage.[3]

Quantitative Data: Parylene F Properties

The following tables summarize the key properties of Parylene F in comparison to other common Parylene variants, Parylene C and Parylene N.

Table 1: Mechanical Properties

PropertyParylene F (VT-4)Parylene CParylene NTest Method
Tensile Strength (psi)10,50010,0008,000ASTM D882
Young's Modulus (psi)400,000400,000350,000ASTM D882
Elongation to Break (%)4020030ASTM D882
Hardness (Rockwell)-R85R80ASTM D785

Table 2: Electrical Properties

PropertyParylene F (VT-4)Parylene CParylene NTest Method
Dielectric Strength (V/mil @ 1 mil)5,8005,6007,000ASTM D149
Dielectric Constant (1 MHz)2.202.952.65ASTM D150
Dissipation Factor (1 MHz)0.0010.0130.0006ASTM D150
Volume Resistivity (Ohm-cm @ 23°C, 50% RH)1.1 x 10^178.8 x 10^161.4 x 10^17ASTM D257

Table 3: Barrier and Thermal Properties

PropertyParylene F (VT-4)Parylene CParylene NTest Method
Water Vapor Transmission Rate (g-mil/100in²/24hr)0.280.080.59ASTM E96
Gas Permeability (cc-mil/100in² 24hr atm) O₂16.72.815.4ASTM D1434
Melting Temperature (°C)429.5[10]301.8[10]420-
Max. Continuous Service Temperature in O₂ (°C)355.6[10]237.4[10]-TGA

Experimental Protocols

Adhesion Promotion Protocol: A-174 Silane Treatment

Proper adhesion of Parylene F to the neural probe substrate (e.g., silicon, polyimide) is critical for long-term stability. A-174 (gamma-Methacryloxypropyltrimethoxysilane) is a commonly used adhesion promoter.[13]

Materials:

  • A-174 Silane solution

  • Isopropyl alcohol (IPA), reagent grade

  • Deionized (DI) water

  • Clean glass beakers

  • Pipettes

  • Nitrogen gas source for drying (optional)

Procedure:

  • Solution Preparation: Prepare a fresh solution of 0.5% A-174 silane in a 1:1 (v/v) mixture of IPA and DI water. For example, to make 100 mL of solution, mix 50 mL of IPA, 49.5 mL of DI water, and 0.5 mL of A-174 silane. Stir the solution thoroughly. The solution has a limited shelf life and should be used within a few hours.[14][15]

  • Substrate Cleaning: Thoroughly clean the neural probes to remove any organic residues or particulates. This can be done using a sequence of solvents such as acetone, methanol, and IPA, followed by a DI water rinse and drying with nitrogen.

  • Silane Application (Immersion Method):

    • Immerse the cleaned and dried neural probes in the prepared A-174 silane solution for 30 minutes.[14]

    • Remove the probes from the solution and allow them to air dry for at least 30 minutes.

    • Rinse the probes with fresh IPA to remove any excess silane.[14]

    • Dry the probes thoroughly using a stream of nitrogen gas or by baking in an oven at a temperature compatible with the probe materials (e.g., 110°C for silicon-based probes).

  • Proceed to Parylene Deposition: The Parylene F deposition should be initiated as soon as possible after the adhesion promotion step to prevent contamination of the treated surface.

Adhesion_Promotion_Workflow cluster_prep Preparation cluster_application Application cluster_post Post-Treatment start Start clean_probes Clean Neural Probes (Acetone, Methanol, IPA, DI Water) start->clean_probes prepare_silane Prepare 0.5% A-174 Silane Solution (IPA:DI Water 1:1) start->prepare_silane immerse_probes Immerse Probes in Silane Solution (30 minutes) clean_probes->immerse_probes prepare_silane->immerse_probes air_dry Air Dry Probes (30 minutes) immerse_probes->air_dry ipa_rinse Rinse with IPA air_dry->ipa_rinse final_dry Final Dry (Nitrogen or Oven Bake) ipa_rinse->final_dry to_deposition Proceed to Parylene F Deposition final_dry->to_deposition

A-174 Silane Adhesion Promotion Workflow
Parylene F Deposition Protocol

Parylene F is deposited using a chemical vapor deposition (CVD) process. The following is a general protocol; specific parameters may need to be optimized based on the deposition system and desired film thickness.[6][12][16]

Equipment:

  • Parylene Deposition System (e.g., SCS Labcoter)

  • Parylene F dimer (di-tetrafluoro-p-xylylene)

  • Vacuum pump

  • Cold trap (liquid nitrogen)

Procedure:

  • System Preparation:

    • Ensure the deposition chamber is clean and free of any contaminants from previous runs.

    • Load the prepared neural probes into the deposition chamber, ensuring they are positioned for uniform coating.

  • Dimer Loading: Weigh the appropriate amount of this compound required to achieve the target coating thickness. The amount will depend on the chamber volume and the surface area of the items being coated. Consult the deposition system's manual for guidance. Place the dimer in the vaporizer boat.

  • System Evacuation: Close the chamber and start the vacuum pump to evacuate the system to a base pressure of approximately 10-20 mTorr.

  • Vaporization: Heat the vaporizer to approximately 120-150°C to sublimate the this compound from a solid to a gas.

  • Pyrolysis: The dimer gas flows into the pyrolysis furnace, which is heated to approximately 720°C.[10] In this stage, the dimer is cleaved into reactive monomer molecules.

  • Deposition: The monomer gas enters the room-temperature deposition chamber. The monomers spontaneously polymerize on all surfaces, forming a conformal Parylene F film. The deposition rate for Parylene F is typically slower than that of Parylene C.[17]

  • Process Termination: Once all the dimer has been consumed, turn off the heaters and allow the system to cool down.

  • Venting and Unloading: Once the system has cooled, vent the chamber to atmospheric pressure with nitrogen and carefully remove the coated neural probes.

Parylene_F_Deposition_Process cluster_system Parylene Deposition System vaporizer Vaporizer (~120-150°C) pyrolysis Pyrolysis Furnace (~720°C) vaporizer->pyrolysis Dimer Gas deposition_chamber Deposition Chamber (Room Temperature) pyrolysis->deposition_chamber Monomer Gas pyrolysis->deposition_chamber 2. Cleavage cold_trap Cold Trap (Liquid Nitrogen) deposition_chamber->cold_trap Excess Monomer coated_probes Coated Neural Probes deposition_chamber->coated_probes 3. Polymerization vacuum_pump Vacuum Pump cold_trap->vacuum_pump dimer This compound (Solid) dimer->vaporizer 1. Sublimation probes Neural Probes probes->deposition_chamber

Parylene F Chemical Vapor Deposition (CVD) Process
In Vitro Electrochemical Testing Protocol

Electrochemical Impedance Spectroscopy (EIS) is used to evaluate the integrity and insulating properties of the Parylene F encapsulation.[18][19]

Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode setup:

    • Working electrode: The neural probe

    • Reference electrode: Ag/AgCl

    • Counter electrode: Platinum wire

  • Phosphate-buffered saline (PBS) solution (0.01 M, pH 7.4)

  • Faraday cage to shield from electrical noise

Procedure:

  • Setup: Place the electrochemical cell inside a Faraday cage. Immerse the tip of the encapsulated neural probe, the reference electrode, and the counter electrode in the PBS solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for several minutes until it reaches a steady state.

  • EIS Measurement:

    • Apply a small AC voltage (e.g., 10 mV rms) around the OCP.

    • Sweep the frequency over a wide range, typically from 100 kHz down to 1 Hz or lower.

    • Record the impedance magnitude and phase angle as a function of frequency.

  • Data Analysis: A high and stable impedance at low frequencies (e.g., >1 GΩ at 1 Hz for the insulating layer) indicates a high-quality, pinhole-free encapsulation. A significant drop in impedance or a change in the phase angle can indicate a breach in the coating.

Accelerated Aging Protocol

Accelerated aging tests are performed to predict the long-term stability of the Parylene F encapsulation in the body.[7][20]

Materials:

  • Oven capable of maintaining a constant temperature (e.g., 60°C or 87°C)

  • Sealed containers (e.g., glass vials)

  • Phosphate-buffered saline (PBS) solution

Procedure:

  • Sample Preparation: Place individual Parylene F-coated neural probes in separate sealed containers filled with PBS.

  • Aging: Place the containers in an oven set to a constant elevated temperature. Common temperatures for accelerated aging are 60°C or 87°C.[21]

  • Testing Intervals: At predetermined time points (e.g., weekly), remove a subset of the probes from the oven.

  • Evaluation:

    • Visually inspect the probes under a microscope for any signs of delamination, cracking, or corrosion.

    • Perform EIS measurements as described in Protocol 3.3 to quantitatively assess the integrity of the encapsulation.

  • Lifetime Estimation: The Arrhenius equation can be used to relate the degradation at elevated temperatures to the expected lifetime at body temperature (37°C). A common simplification is the Q10 temperature coefficient, where the rate of degradation is assumed to double for every 10°C increase in temperature.[20]

In Vivo Biocompatibility Testing Protocol (ISO 10993)

In vivo biocompatibility testing is essential to evaluate the tissue response to the implanted Parylene F-coated neural probe. These studies should be conducted in accordance with ISO 10993 standards, particularly ISO 10993-6 for local effects after implantation.[22]

Study Design (General Overview):

  • Animal Model: Select an appropriate animal model (e.g., rat, rabbit) based on the size of the neural probe and the intended application.[22]

  • Implantation: Surgically implant the sterilized Parylene F-coated neural probes into the target brain region. A control group with a well-characterized biocompatible material should be included.

  • Observation Periods: The animals are observed for various time points (e.g., 1, 4, 12 weeks) to assess both short-term and long-term tissue responses.[22]

  • Histological Evaluation: At the end of each observation period, the animals are euthanized, and the brain tissue surrounding the implant site is collected. The tissue is then processed for histological analysis (e.g., H&E staining, immunohistochemistry for markers of inflammation and glial scarring such as GFAP and Iba1).

  • Analysis: A pathologist evaluates the tissue sections to assess the local tissue response, including inflammation, fibrosis (glial scar formation), and necrosis, comparing the response to the Parylene F-coated probes with that of the control material.

In_Vitro_In_Vivo_Testing_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (ISO 10993) cluster_outcomes Outcomes start Parylene F Coated Neural Probes eis Electrochemical Impedance Spectroscopy (EIS) in PBS start->eis accelerated_aging Accelerated Aging (PBS at elevated temperature) start->accelerated_aging sterilization Sterilize Probes start->sterilization integrity Encapsulation Integrity and Lifetime Prediction eis->integrity eis_aging Periodic EIS measurements accelerated_aging->eis_aging visual_inspection Visual Inspection for Defects accelerated_aging->visual_inspection eis_aging->integrity visual_inspection->integrity implantation Surgical Implantation (e.g., rat brain) sterilization->implantation observation Chronic Observation (weeks to months) implantation->observation histology Histological Analysis (GFAP, Iba1, H&E) observation->histology biocompatibility Biocompatibility Assessment (Tissue Response) histology->biocompatibility

In Vitro and In Vivo Testing Workflow

Conclusion

Parylene F offers significant advantages for the encapsulation of neural probes intended for chronic implantation. Its superior thermal stability, excellent barrier properties, and proven biocompatibility address many of the challenges associated with long-term device reliability. By following the detailed protocols for adhesion promotion, deposition, and rigorous in vitro and in vivo testing outlined in these application notes, researchers and developers can ensure the fabrication of high-quality, reliable encapsulated neural probes for a wide range of neuroscience research and clinical applications.

References

Application Notes: Parylene F for Advanced Microfluidic and Lab-on-a-Chip Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of Parylene F coatings for enhancing microfluidic and lab-on-a-chip devices, tailored for researchers, scientists, and drug development professionals.

Parylene F is a superior conformal coating for microfluidic and lab-on-a-chip devices, offering a unique combination of properties that enhance performance, reliability, and biocompatibility. This fluorinated polymer is deposited as a pinhole-free, ultra-thin film, providing an exceptional barrier against moisture, chemicals, and gases, while also offering excellent thermal stability and UV resistance. Its application via a chemical vapor deposition (CVD) process ensures a uniform coating that conforms precisely to the intricate microstructures of these devices.[1][2][3][4]

Key Advantages of Parylene F Coatings:
  • Enhanced Biocompatibility: Parylene F is non-toxic and biocompatible, meeting USP Class VI and ISO 10993 standards, making it ideal for cell culture, drug screening, and implantable devices.[5][6][7][8][9] It provides a stable, inert surface that minimizes adverse reactions with biological samples.[8]

  • Superior Chemical and Solvent Resistance: The chemically inert nature of Parylene F makes it highly resistant to a wide range of chemicals, solvents, acids, and bases, ensuring the integrity of microfluidic channels and preventing the leaching of substances that could interfere with experiments.[10]

  • Excellent Barrier Properties: The conformal nature of the CVD process creates a pinhole-free coating that acts as an excellent barrier to moisture, gases, and bodily fluids, preventing contamination and ensuring the long-term stability of the device.[3][11][12] This is particularly crucial for applications involving sensitive reagents or long-term cell cultures.

  • Reduced Absorption of Molecules: Parylene coatings on polydimethylsiloxane (PDMS) microfluidic channels have been shown to significantly suppress the absorption of fluorescent dyes and other small molecules into the PDMS matrix.[13] This prevents changes in the concentration of injected solutions and reduces background fluorescence, leading to more accurate analytical results.

  • Thermal and UV Stability: Parylene F exhibits greater thermal stability compared to other common parylene variants like Parylene C and N, with the ability to withstand higher operating temperatures.[14][15] It is also more resistant to UV degradation, which is beneficial for applications involving UV sterilization or fluorescence-based detection methods.[14][16]

  • Low Dielectric Constant: With a low dielectric constant, Parylene F is an excellent choice for microfluidic devices that integrate electronic components, such as sensors and electrodes, as it minimizes signal loss and electrical interference.[17][18][19]

  • Surface Modification Potential: While inherently hydrophobic, the surface of Parylene F can be modified using techniques like oxygen plasma treatment to become more hydrophilic, allowing for better cell adhesion and control over fluid flow within the microchannels.[1][20]

Quantitative Data Summary

The following tables summarize key quantitative properties of Parylene F, often in comparison to other common Parylene variants, to aid in material selection for specific microfluidic applications.

Table 1: Comparison of Key Physical and Electrical Properties of Parylene Variants

PropertyParylene FParylene CParylene N
Dielectric Constant (1 MHz) 2.20[17]2.95[19]2.65[17][19]
Dielectric Strength (V/mil) 6,800[19]5,600[19][21]7,000[8][19][21]
Water Vapor Transmission Rate (g.mm/m².day) 0.09[1]0.08[1]0.59[1]
Water Contact Angle (°) 97°[1]87°[1]79°[1]
Coefficient of Friction (Static) Lower than Parylene C[5]--

Table 2: Thermal Properties of Parylene Variants

PropertyParylene FParylene CParylene N
Melting Temperature (°C) -290420[18]
Continuous Service Temperature in O₂ (°C) -10060
Continuous Service Temperature in N₂ (°C) -290220
Initial Weight Loss Temperature in O₂ (°C) 355.6[5]237.4[5]-

Experimental Protocols

Protocol 1: Parylene F Coating of Microfluidic Devices via Chemical Vapor Deposition (CVD)

This protocol outlines the standard procedure for coating microfluidic devices, typically fabricated from materials like PDMS, silicon, or glass, with Parylene F.

Materials and Equipment:

  • Parylene F dimer (Octafluoro[2.2]paracyclophane)

  • Parylene deposition system (e.g., PDS 2010 Labcoater)[2]

  • Vacuum pump

  • Microfluidic devices to be coated

  • Adhesion promoter (e.g., A-174 silane)

  • Plasma cleaner (optional, for surface activation)

  • Oven

Methodology:

  • Device Preparation and Cleaning:

    • Thoroughly clean the microfluidic devices to remove any organic residues, dust, or other contaminants. This can be achieved through sonication in appropriate solvents (e.g., acetone, isopropanol) followed by rinsing with deionized water and drying with nitrogen gas.

    • For enhanced adhesion, a pre-treatment with an adhesion promoter like A-174 silane can be applied. This is often done through vapor phase deposition.

    • Optionally, an oxygen plasma treatment can be performed to activate the surface of the device, which can improve the adhesion of the Parylene F film.[1]

  • Parylene Deposition Process:

    • Load the cleaned and prepared microfluidic devices into the deposition chamber of the Parylene coating system.

    • Place the this compound into the vaporizer section of the system.

    • Evacuate the system to a base pressure typically in the range of 8-16 mbar.[2]

    • Vaporization: Heat the dimer to approximately 150°C to induce sublimation, turning the solid dimer into a vapor.[2]

    • Pyrolysis: Pass the dimer vapor through a high-temperature furnace set to around 650°C.[2] This process cleaves the dimer into reactive monomer molecules.

    • Deposition: The gaseous monomers enter the room-temperature deposition chamber where they polymerize onto all surfaces of the microfluidic devices, forming a conformal and uniform Parylene F film.[2] The thickness of the coating is controlled by the amount of dimer used and the deposition time.

    • A cold trap is used to remove any unpolymerized monomer from the vacuum stream.

  • Post-Deposition Handling:

    • Once the deposition is complete, the chamber is brought back to atmospheric pressure.

    • The coated devices can be removed and are ready for use. No curing step is required.

Protocol 2: Surface Modification of Parylene F for Enhanced Hydrophilicity

This protocol describes how to modify the hydrophobic surface of a Parylene F coating to render it hydrophilic, which can be advantageous for certain cell culture and microfluidic applications.

Materials and Equipment:

  • Parylene F coated microfluidic device

  • Plasma cleaner

  • Contact angle goniometer

Methodology:

  • Oxygen Plasma Treatment:

    • Place the Parylene F coated device into the chamber of a plasma cleaner.

    • Introduce oxygen gas into the chamber.

    • Apply RF power to generate oxygen plasma. A short exposure time (e.g., 20 seconds) is often sufficient to significantly alter the surface properties.[1]

  • Characterization (Optional):

    • Measure the water contact angle on the treated and untreated surfaces using a contact angle goniometer to quantify the change in hydrophilicity. A significant decrease in the contact angle indicates a successful hydrophilic modification. For instance, oxygen plasma treatment of Parylene-C has been shown to decrease the water contact angle to less than 45°.[1]

  • Device Usage:

    • The now hydrophilic surface of the microfluidic device is ready for applications requiring enhanced wettability or improved cell adhesion. It is important to note that the hydrophilic nature of plasma-treated surfaces may diminish over time, so it is often best to use the devices shortly after treatment.

Visualizations

experimental_workflow Clean Device Cleaning (Solvents, DI Water) Adhesion Adhesion Promotion (e.g., A-174 Silane) Clean->Adhesion Plasma_Clean Surface Activation (Optional O2 Plasma) Adhesion->Plasma_Clean Vaporize Vaporization (~150°C) Plasma_Clean->Vaporize Pyrolyze Pyrolysis (~650°C) Vaporize->Pyrolyze Deposit Deposition (Room Temp) Pyrolyze->Deposit Remove Device Removal Deposit->Remove Surface_Mod Surface Modification (Optional O2 Plasma) Remove->Surface_Mod Application Microfluidic Application Surface_Mod->Application logical_relationship Parylene F Properties and Application Benefits cluster_properties Core Properties cluster_applications Application Advantages in Microfluidics ParyleneF Parylene F Biocompatibility High Biocompatibility (USP Class VI, ISO 10993) ParyleneF->Biocompatibility ChemResist Excellent Chemical Resistance ParyleneF->ChemResist Barrier Superior Barrier (Moisture, Gas) ParyleneF->Barrier ThermalUV High Thermal & UV Stability ParyleneF->ThermalUV Dielectric Low Dielectric Constant ParyleneF->Dielectric CellCulture Reliable Cell Culture & Drug Screening Biocompatibility->CellCulture DeviceIntegrity Enhanced Device Integrity & Longevity ChemResist->DeviceIntegrity AssayAccuracy Improved Assay Accuracy Barrier->AssayAccuracy HarshEnv Use in Harsh Chemical Environments ThermalUV->HarshEnv IntegratedElec Integration with Electronics Dielectric->IntegratedElec

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Parylene F Adhesion to Noble Metals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the adhesion of Parylene F to noble metal substrates such as gold, platinum, and silver. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to poor Parylene F adhesion on noble metal substrates.

Issue Potential Cause Recommended Solution
Parylene F film delaminates or peels easily from the noble metal surface. 1. Surface Contamination: Organic residues, dust, or oils on the substrate prevent proper bonding.[1][2][3] 2. Low Surface Energy of Noble Metals: The inert nature of gold, platinum, and silver leads to weak van der Waals forces with Parylene F.[4] 3. Smooth Surface Topography: Lack of microscopic features for mechanical interlocking of the Parylene film.[4] 4. Inadequate Surface Activation: The noble metal surface was not sufficiently prepared to be receptive to the coating.1. Rigorous Cleaning: Implement a multi-step cleaning process. (See Experimental Protocols). 2. Surface Modification: Employ techniques like plasma treatment or chemical adhesion promoters to increase surface energy.[2][4] 3. Surface Roughening: Consider mechanical abrasion for non-sensitive components to create a better surface for mechanical adhesion.[4] 4. Utilize Adhesion Promoters: Apply a suitable adhesion promoter like Silane A-174 or specialized promoters like AdPro Plus®.[3][4]
Inconsistent adhesion across the substrate. 1. Uneven Cleaning: Contaminants are not uniformly removed from the entire surface. 2. Non-uniform Application of Adhesion Promoter: The adhesion promoter was not applied evenly.[4] 3. Shadowing during Plasma Treatment: Certain areas of the substrate were not adequately exposed to the plasma.1. Standardize Cleaning Protocol: Ensure all surfaces are equally exposed to cleaning agents and rinsing. 2. Optimize Promoter Application: Use vapor phase deposition for uniform promoter coating or ensure complete and even coverage with liquid-based methods.[4] 3. Adjust Plasma Treatment Setup: Ensure proper placement of substrates in the plasma chamber for uniform exposure.
Adhesion is good initially but fails over time, especially in humid or aqueous environments. 1. Moisture Ingress: Water molecules penetrate the Parylene-metal interface, weakening the bond.[5] 2. Hydrolytic Instability of the Interface: The chemical bonds at the interface are not stable in the presence of water.1. Use of Robust Adhesion Promoters: Employ adhesion promoters that form strong, water-resistant chemical bonds with both the substrate and Parylene F. Thiol-based promoters on gold are a good option.[5] 2. Plasma Polymerization: Create a cross-linked, water-resistant interlayer via plasma polymerization before Parylene F deposition.[4]
Cracking of the Parylene F film. 1. Excessive Film Thickness: Thicker Parylene films can have higher internal stress.[6] 2. Thermal Mismatch: Significant differences in the coefficient of thermal expansion between the substrate and Parylene F.1. Optimize Coating Thickness: Deposit the minimum thickness required for the application. 2. Gradual Thermal Cycling: When exposing the coated substrate to temperature changes, do so gradually to minimize stress.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to achieve good adhesion of Parylene F to noble metals?

A1: Noble metals like gold, platinum, and silver are chemically inert and have low surface energy.[4] Parylene F, being a non-polar thermoplastic, primarily relies on mechanical interlocking and weak van der Waals forces for adhesion.[4][7] The smooth, low-porosity surfaces of most noble metal substrates lack the necessary features for strong mechanical bonding, and the inertness of the metals prevents the formation of strong chemical bonds with the Parylene F polymer.[4]

Q2: What is the most critical first step to improve adhesion?

A2: The most critical first step is ensuring the substrate surface is impeccably clean.[1][2][3] Any organic or inorganic contaminants can act as a barrier and prevent the intimate contact required for adhesion.[1] A thorough, multi-step cleaning protocol is essential before any other surface treatment or coating deposition.

Q3: What are the main methods to promote Parylene F adhesion on noble metals?

A3: The primary methods can be categorized as:

  • Surface Cleaning: To remove any contaminants.

  • Mechanical Abrasion: To increase surface roughness and promote mechanical interlocking.[4]

  • Plasma Treatment: To clean the surface on a microscopic level and increase surface energy by creating active bonding sites.[4][8]

  • Chemical Adhesion Promoters: To create a chemical "bridge" between the noble metal and the Parylene F film. Common examples include organosilanes (like A-174) and specialized promoters (like AdPro Plus®).[4][5]

Q4: How does an adhesion promoter like Silane A-174 work on a noble metal?

A4: Organosilane adhesion promoters like A-174 (gamma-Methacryloxypropyltrimethoxysilane) have a dual functionality. One end of the molecule forms a chemical bond with the substrate surface, while the other end co-polymerizes with the Parylene monomer during deposition, creating a strong covalent bond between the substrate and the coating.[9]

Q5: Is plasma treatment always necessary?

A5: While not always mandatory, plasma treatment is a highly effective method for micro-cleaning and activating the surface of noble metals, which can significantly enhance adhesion.[8][9] It is particularly beneficial for applications requiring very high reliability. The choice of plasma gas (e.g., oxygen, argon) can influence the surface chemistry.[10][11]

Q6: Are there any adhesion promoters specifically designed for noble metals?

A6: Yes, companies like Specialty Coating Systems (SCS) offer proprietary adhesion promoters such as AdPro Plus®, which are designed to enhance Parylene adhesion to challenging substrates, including gold, platinum, and other noble metals.[5][12] Thiol-based adhesion promoters have also shown promise for gold surfaces.[13][14]

Q7: Can I combine different adhesion promotion techniques?

A7: Yes, combining techniques is often the most effective approach. A typical workflow involves thorough cleaning, followed by plasma treatment to activate the surface, and then the application of an adhesion promoter before Parylene F deposition.

Quantitative Data on Adhesion Strength

The following tables summarize available quantitative data on the adhesion of Parylene to noble metals. It is important to note that much of the available literature focuses on Parylene C. Data for Parylene F is more limited, and direct comparative studies on different noble metals with various treatments are not abundant.

Table 1: Adhesion of Parylene C to Platinum with AdPro Plus®

SubstrateAdhesion PromoterTest MethodAdhesion Strength (Dry)Improvement FactorReference
PlatinumNone180° T-Peel Test~3 mN/mm-[5]
PlatinumAdPro Plus®180° T-Peel Test336 mN/mm~100x[5]

Table 2: Adhesion of Parylene C/F Copolymer on Silicon (for reference)

CoatingSubstrateTest MethodImprovement in Adhesion vs. Parylene CReference
Parylene C/F CopolymerSiliconScratch Test10.4x[15]

Note: The data in Table 2 is for a silicon substrate but is included to demonstrate the potential for improved adhesion with fluorine-containing Parylenes. Further research is needed to quantify the adhesion of Parylene F on noble metals with similar methodologies.

Experimental Protocols

Here are detailed methodologies for key experiments to improve Parylene F adhesion.

Protocol 1: Standard Cleaning Procedure for Noble Metal Substrates
  • Solvent Cleaning:

    • Ultrasonically clean the substrate in a sequence of acetone, methanol, and isopropyl alcohol (IPA) for 10-15 minutes each.

    • Rinse thoroughly with deionized (DI) water between each solvent.

  • Drying:

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Follow with a bake in a vacuum oven at 120°C for 30 minutes to remove any residual moisture.

  • Final Cleaning (Optional but Recommended):

    • Perform an oxygen plasma treatment immediately before loading into the deposition chamber to remove any remaining organic contaminants.

Protocol 2: Silane A-174 Adhesion Promoter Application
  • Solution Preparation:

    • Prepare a solution of 0.5% A-174 silane in a 95:5 (v/v) mixture of IPA and DI water.

    • Stir the solution and let it hydrolyze for at least 1 hour before use.

  • Application:

    • Immerse the cleaned and dried noble metal substrate in the silane solution for 5-10 minutes.

    • Alternatively, for vapor phase deposition, place a small amount of the silane solution in a container inside the vacuum chamber with the substrates.

  • Rinsing and Curing:

    • Rinse the substrate with fresh IPA to remove excess silane.

    • Dry the substrate with nitrogen gas.

    • Cure the silane layer by baking at 110°C for 10-15 minutes.

Protocol 3: Oxygen Plasma Treatment for Surface Activation
  • Substrate Preparation:

    • Ensure the noble metal substrate is thoroughly cleaned using Protocol 1.

  • Plasma Treatment Parameters:

    • Place the substrate in a plasma chamber.

    • Introduce oxygen gas at a flow rate of 50-100 sccm.

    • Maintain a pressure of 100-300 mTorr.

    • Apply RF power of 50-100 W for 1-5 minutes.

    • Note: Optimal parameters may vary depending on the plasma system and substrate geometry. It is recommended to perform a design of experiments to find the best conditions.

  • Post-Treatment:

    • Immediately transfer the substrate to the Parylene deposition chamber to avoid recontamination and deactivation of the surface.

Visualizations

Adhesion Improvement Workflow

Adhesion_Improvement_Workflow cluster_prep Substrate Preparation cluster_activation Surface Activation (Choose one or more) Clean 1. Rigorous Cleaning Dry 2. Drying Clean->Dry Plasma Plasma Treatment (e.g., O2, Ar) Dry->Plasma Abrasion Mechanical Abrasion Dry->Abrasion Promoter Adhesion Promoter (e.g., Silane A-174, AdPro Plus) Dry->Promoter Plasma->Promoter Deposition Parylene F Deposition Plasma->Deposition Abrasion->Promoter Promoter->Deposition

Caption: Workflow for enhancing Parylene F adhesion to noble metals.

Troubleshooting Logic for Delamination

Delamination_Troubleshooting Start Parylene F Delamination Observed CheckClean Was the substrate properly cleaned? Start->CheckClean CheckActivation Was the surface activated? CheckClean->CheckActivation Yes ImproveCleaning Implement/Improve Cleaning Protocol CheckClean->ImproveCleaning No CheckPromoter Was an adhesion promoter used? CheckActivation->CheckPromoter Yes ActivateSurface Introduce Surface Activation (e.g., Plasma Treatment) CheckActivation->ActivateSurface No CheckCompatibility Is the promoter compatible with the metal? CheckPromoter->CheckCompatibility Yes UsePromoter Apply Adhesion Promoter CheckPromoter->UsePromoter No SelectPromoter Select Appropriate Promoter (e.g., Thiol-based for Gold) CheckCompatibility->SelectPromoter No ReEvaluate Re-evaluate and Test Adhesion CheckCompatibility->ReEvaluate Yes ImproveCleaning->ReEvaluate ActivateSurface->ReEvaluate UsePromoter->ReEvaluate SelectPromoter->ReEvaluate

Caption: Logical steps for troubleshooting Parylene F delamination.

References

Technical Support Center: Thick Parylene F Film Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thick Parylene F films. The focus is on mitigating internal stress and preventing film cracking during and after the deposition process.

Troubleshooting Guide

This guide addresses common problems encountered when fabricating thick Parylene F films.

Question: Why is my thick Parylene F film showing cracks?

Answer: Cracking in thick Parylene F films is typically a result of high internal stress exceeding the material's tensile strength. Several factors can contribute to this issue:

  • Excessive Film Thickness: Thicker coatings are inherently more rigid and prone to cracking.[1] Overly thick applications of Parylene are a known cause of surface cracking.[2]

  • High Deposition Rate: A high deposition rate, often caused by an elevated sublimation temperature, can lead to a less uniform film with higher internal stress.[3]

  • Thermal Stress: Significant temperature fluctuations during or after deposition can induce stress. This is particularly relevant during post-deposition annealing, where a mismatch in thermal expansion coefficients between the Parylene F film and the substrate can cause stress to build up, potentially breaking bonds at the interface.[4]

  • Poor Adhesion: If the film is not well-adhered to the substrate, it is more likely to delaminate and crack under stress. Contaminants on the substrate surface are a primary cause of poor adhesion.[5]

  • Environmental Stress Cracking (ESC): Operating the coated device at temperatures that are too high or too low can cause excessive flexing in the film, leading to cracks.[2]

Question: How can I reduce internal stress during the deposition process?

Answer: To minimize stress during the Chemical Vapor Deposition (CVD) process, precise control over deposition parameters is crucial.[2]

  • Optimize Deposition Rate: Avoid excessively high deposition rates. This can be achieved by carefully controlling the dimer sublimation temperature. Lowering the sublimation temperature will slow the deposition rate, which generally results in a more uniform, lower-stress film.[3]

  • Control Chamber Pressure: Maintaining a stable and appropriate vacuum pressure (e.g., around 0.1 torr) is essential for ensuring a long mean free path for the monomer molecules, which promotes a uniform and conformal coating.[6]

  • Maintain Room Temperature Substrate: The final polymerization step occurs on the substrate at room temperature.[3] Ensuring the substrate does not significantly heat up during the process helps to form a stress-free film.[7]

Question: My Parylene F film is peeling or delaminating. What is the cause and how can I fix it?

Answer: Delamination is an adhesion failure at the film-substrate interface. Since Parylene adheres mechanically rather than chemically, surface preparation is the most critical factor.[5][8]

  • Cause: The most common cause is contamination on the substrate surface. Residues from manufacturing, handling, or even "no-clean" fluxes can disrupt the bond between the film and the surface.[5][8]

  • Solution:

    • Thorough Cleaning: Implement a rigorous cleaning protocol for your substrates before they enter the coating chamber. This can include manual, batch, or ultrasonic cleaning methods.[5] For some substrates like polyimide, plasma cleaning with an argon and oxygen mixture may be necessary to both physically ablate contaminants and chemically activate the surface.[9]

    • Use of Adhesion Promoters: An adhesion promoter like A-174 Silane should be applied after cleaning and before coating.[5] The silane acts as a molecular bridge, forming a strong chemical bond with hydroxyl groups on the substrate surface and also bonding with the Parylene film as it deposits.[9] For difficult substrates like stainless steel, titanium, or gold, specialized adhesion promoters such as AdPro Plus® may be required.[5][10]

Frequently Asked Questions (FAQs)

Question: What is Parylene F and why is it used for thick films?

Answer: Parylene F is a fluorinated member of the Parylene polymer series.[11] Its key properties make it suitable for demanding applications:

  • High Thermal Stability: Parylene F has a higher melting point (429.5 °C) compared to Parylene C (301.8 °C) and N (420°C), making it suitable for high-temperature applications.[11][12]

  • UV Stability: The fluorine atoms on its aromatic ring provide excellent long-term UV stability.[11]

  • Low Dielectric Constant: It possesses a low dielectric constant, which is beneficial for high-frequency electronic applications.[7][11]

  • Excellent Barrier Properties: Like other Parylenes, it provides a pinhole-free, conformal coating that is an excellent barrier against moisture and corrosive gases.[13][14]

While thicker films provide enhanced mechanical and barrier protection, Parylene F's inherent stability can be advantageous in managing the stresses that accompany increased thickness.[15]

Question: Can post-deposition annealing help reduce cracking in my Parylene F film?

Answer: Yes, but it must be performed with caution. Annealing—heating the film after deposition—can increase the film's crystallinity, hardness, and resistance to oxidation.[4][16] However, it can also be a source of significant thermal stress.[4]

  • Benefits: Annealing above the glass transition temperature allows the polymer chains to reorganize into a more stable, crystalline state.[17] This can improve mechanical properties and make the film more resistant to degradation.[4]

  • Risks: If the annealing temperature is too high or the cooling is too rapid, the stress from thermal expansion mismatch can weaken adhesion and even cause cracking, particularly on silicon-based substrates.[4] Annealing generally causes the film to shrink, resulting in increased tensile stress.[17]

A carefully controlled annealing and cooling cycle is necessary to achieve the benefits without compromising adhesion.

Question: How does Parylene F compare to Parylene C for thick film applications?

Answer: Both are excellent conformal coatings, but they have key differences that may influence your choice for a thick film application.

FeatureParylene CParylene F (VT-4)
Primary Advantage Lowest water vapor transmission rate, faster deposition.[7][18]Highest thermal and UV stability.[13]
Melting Temperature ~302 °C[12]~430 °C[12]
Deposition Rate Faster (~5 µm/hr)[3][19]Slower
Crevice Penetration Good[7]Excellent[11]
Dielectric Constant Higher than N or F[18]Low[11]

For applications requiring maximum thermal stability or UV resistance, Parylene F is the superior choice. For applications where moisture barrier performance is the absolute priority and processing time is a concern, Parylene C is often preferred. A recent study has also shown that copolymerizing Parylene C and F can significantly enhance adhesion and thermal stability.[12]

Data and Protocols

Quantitative Data Summary

The following tables summarize key properties and deposition parameters. Note that properties can vary depending on deposition conditions.[20]

Table 1: Mechanical & Thermal Properties of Parylenes

PropertyParylene CParylene NParylene F
Young's Modulus (psi) 4.6 x 10⁵[13]3.5 x 10⁵[13]-
Tensile Strength (psi) 10,153[13]6,526[13]-
Elongation to Break (%) 200[20]--
Melting Temperature (°C) 301.8[12]420[11]429.5[12]
Water Absorption (24 hrs, %) 0.06[20]--

Table 2: Typical Chemical Vapor Deposition (CVD) Parameters

ParameterParylene CParylene NParylene F
Sublimation Temp. (°C) 130 - 175[3][19]160[19]-
Pyrolysis Temp. (°C) 690[19]650[19]720[12]
Deposition Pressure (mTorr) 15 - 100[6][12]15 - 100[6][12]15[12]
Deposition Rate (µm/hr) ~5.08[19]~0.76[19]Slower than C
Experimental Protocols

Protocol 1: Standard Parylene F Deposition (CVD)

This protocol outlines the fundamental steps for depositing a Parylene F film.

  • Substrate Preparation: Thoroughly clean the substrate to remove all organic and inorganic contaminants. Apply an adhesion promoter like A-174 Silane via vapor phase deposition or soaking.[5]

  • Loading: Place the cleaned and primed substrates into the deposition chamber. Load the appropriate amount of solid Parylene F dimer into the vaporizer boat.

  • Vaporization: Heat the dimer to approximately 150-175°C under vacuum, causing it to sublimate directly into a gas.[7][21]

  • Pyrolysis: Pass the dimer gas through a high-temperature furnace set to ~720°C.[12] This process cleaves the dimer into reactive monomer molecules.

  • Deposition: Introduce the monomer gas into the room-temperature deposition chamber. The monomer will spontaneously polymerize onto all exposed surfaces, forming a conformal Parylene F film.[3] The substrate temperature should remain near ambient.[21]

  • Completion: Once the desired thickness is achieved, vent the chamber and remove the coated substrates.

Protocol 2: Post-Deposition Annealing for Stress Reduction

This protocol is intended to increase the crystallinity of the film.

  • Preparation: Place the fully coated substrates in a vacuum oven.

  • Heating: Under vacuum, slowly ramp the temperature to the desired setpoint (e.g., 150°C), which is above the glass transition temperature of Parylene.[4]

  • Soaking: Hold the substrates at the setpoint temperature for a predetermined duration (e.g., 1-4 hours).

  • Cooling: Slowly ramp the temperature down to room temperature before venting the oven. A slow, controlled cooling rate is critical to prevent the introduction of new thermal stress.[4]

Visualizations

Diagrams and Workflows

G start_node Film Cracking Observed decision_node1 Is film delaminating? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node solution_node solution_node process_node1 Adhesion Failure - Review surface prep - Check for contaminants - Verify adhesion promoter use decision_node1->process_node1 Yes decision_node2 Is film thicker than 50µm? decision_node1->decision_node2 No solution_node1 Improve Cleaning Protocol & Adhesion Promotion process_node1->solution_node1 process_node2 High Rigidity Stress - Excessive thickness is a  primary cause of cracking decision_node2->process_node2 Yes process_node3 Deposition Stress - High deposition rate - Temperature fluctuations decision_node2->process_node3 No solution_node2 Reduce Target Thickness process_node2->solution_node2 solution_node3 Lower Deposition Rate & Verify Temp. Control process_node3->solution_node3

Caption: Troubleshooting workflow for cracked Parylene F films.

G cluster_0 Step 1: Vaporization cluster_1 Step 2: Pyrolysis cluster_2 Step 3: Deposition dimer Solid Dimer (di-para-xylylene) monomer Monomer Gas (para-xylylene) dimer->monomer ~150°C Vacuum polymer Polymer Film (poly-para-xylylene) monomer->polymer ~690°C Cleavage polymer_end Substrate (Room Temp) polymer->polymer_end Polymerization

Caption: The three-stage Chemical Vapor Deposition (CVD) process.

G parylene Parylene Monomer silane Methacrylate End Silane (A-174) Molecule Silyl End parylene->silane:f0 Chemical Bond (Free Radical Polymerization) substrate Substrate (with -OH groups) silane:f2->substrate Chemical Bond (Binds to Hydroxyl Groups)

Caption: Mechanism of A-174 Silane adhesion promotion.

References

Controlling deposition rate and uniformity of Parylene F coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the deposition rate and uniformity of Parylene F coatings.

Frequently Asked Questions (FAQs)

Q1: What is Parylene F and what are its key properties?

Parylene F is a fluorinated variant of Parylene, a conformal coating applied via chemical vapor deposition (CVD). It is known for its excellent thermal stability, UV resistance, and low dielectric constant.[1][2] Its key properties include high mechanical strength and effective barrier protection against moisture and chemicals.[3]

Q2: What are the typical process parameters for Parylene F deposition?

The deposition of Parylene F involves three main stages: sublimation, pyrolysis, and deposition. While optimal parameters can vary based on the specific equipment and substrate, typical starting points are:

  • Vaporization/Sublimation Temperature: 120°C - 150°C[4]

  • Pyrolysis Temperature: Approximately 720°C is used to ensure complete decomposition of the Parylene F dimer.[5][6][7]

  • Deposition Chamber Pressure: A low-pressure vacuum is crucial for uniformity, with pressures around 15 mTorr being reported.[5][7]

Q3: How does the deposition rate of Parylene F compare to other Parylenes?

Parylene F generally has a slower deposition rate compared to Parylene C.[2] The rate is influenced by factors such as sublimation temperature and chamber pressure. Slower deposition rates can often lead to improved coating uniformity.[8]

Q4: What factors influence the uniformity of Parylene F coatings?

Several factors can affect the uniformity of the coating, including:

  • Chamber Pressure: Lower pressures increase the mean free path of the monomer, promoting more uniform deposition.[8]

  • Substrate Temperature: Keeping the substrate at or near room temperature is essential for consistent polymerization.[8]

  • Chamber Geometry and Loading: The placement and density of substrates within the deposition chamber can create shadowing effects, leading to non-uniformity.[8]

  • Monomer Flow Distribution: The design of the gas inlet can impact how uniformly the monomer is distributed throughout the chamber.[8]

Troubleshooting Guide

This guide addresses common issues encountered during Parylene F deposition experiments.

Issue 1: Poor Adhesion or Delamination of the Parylene F Coating

  • Question: My Parylene F film is peeling or lifting from the substrate. What could be the cause and how can I fix it?

  • Answer: Poor adhesion or delamination is often due to surface contamination or incompatibility between the Parylene F and the substrate.[9][10]

    • Solution:

      • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol to remove oils, dust, and other contaminants. This can include using appropriate solvents and surfactants.[9][10] Plasma cleaning can be a highly effective final cleaning step.[9]

      • Adhesion Promotion: For substrates with low surface energy, applying an adhesion promoter like A-174 silane can significantly improve bonding.[9][11] This can be applied via spraying, dipping, or vapor phase deposition.[12]

      • Surface Roughening: For certain substrates like metals, light mechanical abrasion can create a better surface for the Parylene to mechanically lock onto.[12]

Issue 2: Non-Uniform Coating Thickness

  • Question: The Parylene F coating on my samples is thicker in some areas and thinner in others. How can I improve uniformity?

  • Answer: Non-uniformity is typically caused by issues with the deposition dynamics within the chamber.[8]

    • Solution:

      • Optimize Chamber Pressure: Lowering the deposition pressure can increase the mean free path of the monomer molecules, allowing them to reach all surfaces more evenly.[8]

      • Adjust Substrate Placement: Avoid overcrowding the chamber and ensure there is adequate spacing between substrates to prevent "shadowing" effects.[8] Consider using rotating fixtures to expose all surfaces of the substrate to the monomer flow more evenly.

      • Slower Deposition Rate: A slower deposition rate, achieved by reducing the sublimation temperature, can provide more time for the monomer to distribute uniformly throughout the chamber before polymerization.[8]

Issue 3: Cracking in the Parylene F Film

  • Question: I am observing cracks in my Parylene F coating after deposition. What is causing this?

  • Answer: Cracking can result from excessive film thickness or thermal stress.[10][13][14]

    • Solution:

      • Control Coating Thickness: Avoid overly thick coatings, as they can be more prone to internal stresses leading to cracking.[10] The required thickness should be carefully evaluated for the specific application.

      • Manage Thermal Stress: Ensure that the substrate is at a stable, near-ambient temperature during deposition. Significant temperature differences between the substrate and the polymerizing film can induce stress.[15]

      • Select the Appropriate Parylene Type: For applications involving significant thermal cycling, ensure that Parylene F's thermal properties are suitable for the expected temperature range.

Issue 4: Bubbles or Pinholes in the Coating

  • Question: My Parylene F coating has bubbles or pinholes. How can I achieve a defect-free coating?

  • Answer: Bubbles and pinholes can compromise the barrier properties of the coating and are often caused by trapped gases or contaminants.[10]

    • Solution:

      • Degas Substrates: Thoroughly degas components before coating to remove any trapped air or moisture that could outgas during the vacuum deposition process.[10]

      • Optimize Deposition Parameters: Fine-tuning the deposition pressure and temperature can promote a more uniform and dense film, reducing the likelihood of pinhole formation.[10]

      • Increase Coating Thickness: For applications where a complete barrier is critical, increasing the coating thickness (e.g., >5 µm) can help to minimize the impact of any microscopic defects.[10]

Data Summary

Table 1: Parylene F Deposition Process Parameters

ParameterTypical Value/RangeNotes
Vaporization Temperature 120°C - 150°C[4]Controls the sublimation rate of the dimer.
Pyrolysis Temperature ~720°C[5][6][7]Higher than Parylene C to ensure complete cracking of the dimer.
Deposition Pressure ~15 mTorr[5][7]A low-pressure vacuum is essential for coating uniformity.

Table 2: Troubleshooting Summary for Common Parylene F Coating Issues

IssuePotential CausesRecommended Solutions
Poor Adhesion/Delamination Surface contamination, substrate incompatibility.[9][10]Thorough substrate cleaning, use of adhesion promoters (e.g., A-174 silane), plasma treatment.[9][10][12]
Non-Uniform Thickness High deposition pressure, substrate shadowing, fast deposition rate.[8]Optimize (lower) chamber pressure, adjust substrate placement, reduce deposition rate.[8]
Cracking Excessive film thickness, thermal stress.[10][13][14]Control and reduce coating thickness, ensure stable substrate temperature.[10][15]
Bubbles/Pinholes Trapped gases/moisture, suboptimal deposition parameters.[10]Degas substrates prior to coating, optimize deposition pressure and temperature, consider increasing film thickness.[10]

Experimental Protocols

Detailed Methodology for Parylene F Deposition

This protocol provides a general guideline for the chemical vapor deposition of Parylene F. Users should adapt the specific parameters to their equipment and experimental needs.

1. Substrate Preparation:

  • Cleaning: Thoroughly clean the substrate to remove all organic and inorganic contaminants. A multi-step process involving solvents (e.g., isopropyl alcohol, acetone) followed by deionized water rinsing is recommended. For critical applications, a final plasma cleaning step is advised to ensure an atomically clean surface.[9][10]
  • Adhesion Promotion: For substrates requiring enhanced adhesion, apply A-174 silane. This can be done by:
  • Vapor Phase Deposition: Place the cleaned substrates in a vacuum chamber with a small quantity of A-174 silane and hold under vacuum for 30 minutes.
  • Solution Dip: Immerse the substrates in a freshly prepared solution of A-174 silane in a water/isopropyl alcohol mixture for 15-30 minutes, followed by rinsing and drying.[16]

2. Deposition Process:

  • Loading: Place the prepared substrates into the deposition chamber, ensuring adequate spacing to minimize shadowing.[8] Load the calculated amount of this compound into the vaporizer boat. The amount of dimer will determine the final coating thickness.
  • Pump Down: Evacuate the system to a base pressure of <10 mTorr.
  • Vaporization: Heat the vaporizer to a temperature between 120°C and 150°C to sublimate the this compound into a gaseous state.[4]
  • Pyrolysis: Pass the dimer gas through the pyrolysis furnace heated to approximately 720°C. This will cleave the dimer into reactive monomers.[5][6][7]
  • Deposition: The monomer gas flows into the room-temperature deposition chamber. The chamber pressure should be controlled, for example, at around 15 mTorr.[5][7] The monomer will spontaneously polymerize on all surfaces within the chamber, forming a conformal Parylene F film.
  • Termination: The process is complete when all the dimer has been consumed.
  • Venting: Once the deposition is complete, vent the chamber to atmospheric pressure with a dry, inert gas like nitrogen before removing the coated substrates.

Visualizations

ParyleneF_Deposition_Workflow cluster_prep Substrate Preparation cluster_cvd Chemical Vapor Deposition (CVD) Process Cleaning Substrate Cleaning Adhesion Adhesion Promotion (e.g., Silane A-174) Cleaning->Adhesion Optional Vaporization Vaporization (120-150°C) Adhesion->Vaporization Pyrolysis Pyrolysis (~720°C) Vaporization->Pyrolysis Deposition Deposition (~15 mTorr, Room Temp) Pyrolysis->Deposition CoatedSubstrate CoatedSubstrate Deposition->CoatedSubstrate Final Coated Substrate

Caption: Workflow for Parylene F Deposition

Troubleshooting_Logic cluster_adhesion Adhesion Problems cluster_uniformity Uniformity Issues cluster_defects Film Defects Start Coating Issue Identified PoorAdhesion Poor Adhesion/ Delamination Start->PoorAdhesion NonUniformity Non-Uniform Thickness Start->NonUniformity Cracking Cracking Start->Cracking Bubbles Bubbles/Pinholes Start->Bubbles SolveAdhesion Improve Surface Cleaning & Use Adhesion Promoter PoorAdhesion->SolveAdhesion SolveUniformity Optimize Pressure, Adjust Substrate Placement, Slow Deposition Rate NonUniformity->SolveUniformity SolveCracking Reduce Thickness & Control Temperature Cracking->SolveCracking SolveBubbles Degas Substrates & Optimize Parameters Bubbles->SolveBubbles

Caption: Troubleshooting Logic for Parylene F Coatings

References

Technical Support Center: Troubleshooting Pinholes and Defects in Parylene F Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the deposition of Parylene F films. The following question-and-answer format directly addresses specific defects, offering potential causes, solutions, and detailed experimental protocols for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects observed in Parylene F films?

A1: The most frequently encountered defects in Parylene F films include pinholes, bubbles, cracking, delamination, and inconsistent film thickness. These imperfections can compromise the barrier properties and overall performance of the coating.[1]

Q2: Why is substrate preparation so critical for a defect-free Parylene F coating?

A2: Substrate preparation is paramount because Parylene F adheres mechanically to the substrate. The surface must be meticulously clean and free of any contaminants such as oils, dust, moisture, or fingerprints.[1][2] Contaminants can interfere with the film's ability to bond properly, leading to poor adhesion and the formation of defects like pinholes and delamination.[1][3][4]

Q3: Can a Parylene F film be repaired if a defect is found?

A3: Repairing a Parylene F film is challenging due to its chemical inertness. Minor, localized defects can sometimes be addressed by carefully removing the affected area, often through micro-abrasion, and then re-coating the entire component. For critical applications, it is often more reliable to strip the entire coating and re-deposit a new layer after addressing the root cause of the defect.

Troubleshooting Guide

Issue 1: Pinholes in the Parylene F Film

Q: I am observing pinholes in my Parylene F film. What are the potential causes and how can I resolve this?

A: Pinholes are microscopic voids in the Parylene film that can compromise its barrier integrity. The primary causes and their solutions are outlined below.

Potential Causes:

  • Surface Contamination: Particulate matter, such as dust or residual flux, on the substrate surface can mask areas during deposition, leading to pinholes.[2]

  • Inadequate Cleaning: Insufficient cleaning can leave behind oils or other residues that prevent proper film formation.[1][5]

  • High Deposition Rate: A deposition rate that is too high can lead to a less uniform film with a higher likelihood of pinholes.

  • Low Deposition Pressure: Insufficient pressure in the deposition chamber can affect the mean free path of the monomer, potentially leading to non-uniform coating and pinholes.

  • Outgassing from the Substrate: Volatile materials trapped within the substrate can be released during the vacuum deposition process, disrupting the film formation and creating voids.[1]

Solutions:

  • Rigorous Substrate Cleaning: Implement a multi-step cleaning process. This should include appropriate solvents to remove organic and ionic contaminants, followed by a final rinse with deionized water and thorough drying.[1] Plasma cleaning can be a highly effective final step to ensure an ultra-clean surface.[1]

  • Optimize Deposition Parameters: To promote a uniform, pinhole-free coating, optimize the deposition pressure and temperature.[1] A slower deposition rate can also improve film quality.

  • Substrate Degassing: Before coating, perform a vacuum bake-out of the substrates to remove any trapped moisture or volatile compounds.[1]

  • Increase Film Thickness: For applications in harsh environments, increasing the coating thickness (typically >5 μm) can provide a better moisture barrier and reduce the impact of any remaining micropores.[1]

Issue 2: Bubbles or Blisters in the Film

Q: My Parylene F film has bubbles or blisters. What is causing this and what is the solution?

A: Bubbles are trapped pockets of gas or moisture within or under the Parylene F film.

Potential Causes:

  • Trapped Air or Moisture: Air or moisture adsorbed on the substrate surface can become trapped during deposition.[1]

  • Outgassing: As with pinholes, outgassing from the substrate during coating is a primary cause of bubbles.[1]

  • Solvent Entrapment: If solvents are used for cleaning, they must be completely evaporated before the coating process begins.

Solutions:

  • Thorough Degassing: A pre-deposition vacuum bake-out is crucial to drive off any trapped volatiles from the substrate.[1]

  • Proper Cleaning and Drying: Ensure all cleaning solvents are fully removed and the substrate is completely dry before it enters the deposition chamber.

  • Controlled Environment: Handle and prepare substrates in a clean, controlled environment to minimize exposure to moisture and particulates.

Issue 3: Cracking of the Parylene F Film

Q: I am observing cracks in my Parylene F film after deposition or during use. Why is this happening?

A: Cracking can occur due to internal or external stresses exceeding the mechanical strength of the film.

Potential Causes:

  • Excessive Film Thickness: Thicker Parylene coatings can be more prone to cracking due to internal stresses.

  • Thermal Stress: A significant mismatch in the coefficient of thermal expansion (CTE) between the Parylene F film and the substrate can lead to cracking during temperature cycling.

  • Mechanical Stress: Flexing or bending of the substrate can induce cracks in the coating.

  • Improper Curing/Deposition: Suboptimal deposition parameters can result in a film with higher internal stress.

Solutions:

  • Optimize Film Thickness: Work with your coating provider to determine the optimal film thickness for your application, avoiding excessively thick layers.

  • Select Appropriate Parylene Type: While this guide focuses on Parylene F, for applications with extreme temperature ranges, consider if another Parylene variant with a different CTE might be more suitable.

  • Stress Relief: For some applications, a post-deposition annealing step can help to relieve internal stresses in the film.

Issue 4: Delamination of the Film

Q: The Parylene F film is peeling or lifting from the substrate. What is causing this delamination?

A: Delamination is a failure of adhesion between the Parylene F film and the substrate.

Potential Causes:

  • Poor Surface Preparation: This is the most common cause of delamination. Contaminants on the surface prevent proper bonding.[1][4]

  • Incompatible Substrate Material: Parylene F may not adhere well to certain low-surface-energy materials without proper surface modification.

  • Moisture at the Interface: Moisture trapped between the film and the substrate can lead to a loss of adhesion over time.

Solutions:

  • Enhanced Cleaning Protocols: Ensure the substrate is impeccably clean using the methods described for preventing pinholes.

  • Adhesion Promotion: For challenging substrates, the use of an adhesion promoter like A-174 silane can significantly improve the bond between the Parylene F and the substrate.[1] Plasma treatment can also be used to modify the substrate surface and enhance adhesion.[1][6]

  • Thorough Drying: Ensure the substrate is completely dry before coating to prevent moisture from being trapped at the interface.

Data Presentation

Table 1: Troubleshooting Summary for Common Parylene F Film Defects

DefectPotential CausesRecommended Solutions
Pinholes Surface contamination, inadequate cleaning, high deposition rate, low deposition pressure, substrate outgassing.[1][2]Rigorous substrate cleaning, optimization of deposition parameters, substrate degassing, increase film thickness.[1]
Bubbles/Blisters Trapped air/moisture, substrate outgassing, solvent entrapment.[1]Thorough substrate degassing, proper cleaning and drying procedures, controlled environment for handling.[1]
Cracking Excessive film thickness, thermal stress (CTE mismatch), mechanical stress.Optimize film thickness, consider alternative Parylene types for extreme temperatures, potential for post-deposition annealing.
Delamination Poor surface preparation, incompatible substrate, moisture at the interface.[1][4]Enhanced cleaning protocols, use of adhesion promoters (e.g., A-174 silane), plasma treatment, thorough drying.[1][6]

Table 2: Parylene F Deposition Parameters and Their General Impact on Film Quality

ParameterGeneral Impact on Film Quality
Dimer Sublimation Temperature Affects the rate of monomer generation. Too high can lead to premature polymerization.
Pyrolysis Temperature Crucial for the complete cracking of the dimer into monomer. Incomplete cracking results in a hazy and poor-quality film.
Deposition Chamber Pressure Influences the mean free path of the monomer. Lower pressures generally lead to more uniform coatings. Too high of a pressure can result in a rougher film.
Deposition Rate Slower rates typically result in a more uniform and less porous film. High deposition rates can lead to increased surface roughness and pinhole density.
Substrate Temperature Affects the polymerization rate on the substrate. Cooler substrate temperatures generally increase the deposition rate.

Note: The optimal parameters are highly dependent on the specific deposition system and substrate. It is recommended to perform a design of experiments (DOE) to determine the ideal process window for your application.

Experimental Protocols

Protocol 1: Microscopic Inspection for Pinholes and Defects

Objective: To visually identify and characterize pinholes and other surface defects on a Parylene F coated substrate.

Materials:

  • High-power optical microscope with varying magnification levels (e.g., 10x, 50x, 100x).

  • Proper lighting source (e.g., ring light, coaxial illumination).

  • The Parylene F coated sample.

  • Clean, lint-free gloves.

Procedure:

  • Sample Handling: Handle the coated sample carefully with clean, lint-free gloves to avoid introducing new contaminants.

  • Initial Low-Magnification Scan: Place the sample on the microscope stage. Start with a low magnification (e.g., 10x) to get an overview of the entire coated surface. Scan the surface for any obvious defects like large cracks, delamination, or areas with inconsistent appearance.

  • High-Magnification Inspection: Increase the magnification (e.g., 50x to 100x) to inspect for smaller defects like pinholes and microcracks.

  • Focus and Lighting: Adjust the focus and lighting to clearly visualize the film surface. Angled lighting can sometimes help to highlight surface irregularities.

  • Systematic Scanning: Systematically scan the entire surface of interest. Pay close attention to areas around sharp edges, corners, and component leads, as these are often more susceptible to coating defects.

  • Characterize Defects: For each defect identified, note its type (pinhole, crack, bubble, etc.), size, and location. Taking images at different magnifications is highly recommended for documentation.

  • De-masking Line Inspection: A simple way to confirm the presence of the transparent Parylene coating is to inspect the de-masking lines under magnification.[7][8] The transition between the coated and uncoated areas should be visible.[7]

Protocol 2: Bubble Point Test for Pinhole Detection (Adapted for Thin Films)

Objective: To non-destructively detect the presence of through-holes (pinholes) in a Parylene F film. This method is based on the principle that a certain pressure is required to force a gas through a liquid-wetted pore.

Materials:

  • Bubble point test apparatus (including a pressure-regulated gas source, a pressure gauge, and a test fixture to hold the sample).

  • Wetting fluid (e.g., isopropyl alcohol or a suitable fluorinated fluid that wets the Parylene F film and has a known surface tension).

  • Beaker of the wetting fluid.

  • The Parylene F coated sample (ideally a test coupon coated under the same conditions as the actual parts).

Procedure:

  • Sample Wetting: Immerse the Parylene F coated sample in the wetting fluid for a sufficient time to ensure all potential pinholes are completely wetted and filled with the liquid.

  • Mounting the Sample: Securely mount the wetted sample in the test fixture, ensuring a good seal around the edges to prevent leaks. The downstream side of the sample should be visible.

  • Applying Pressure: Gradually and slowly increase the gas pressure on the upstream side of the film.

  • Observing for Bubbles: Carefully observe the downstream side of the film for the emergence of a continuous stream of bubbles.

  • Determining the Bubble Point: The pressure at which the first continuous stream of bubbles appears is the bubble point pressure.

  • Interpretation:

    • No Bubbles at Maximum Test Pressure: If no bubbles are observed up to a predetermined maximum pressure, it indicates that there are no through-holes larger than a certain effective diameter (which can be calculated based on the fluid's surface tension and the applied pressure).

    • Bubbles at Low Pressure: The appearance of bubbles at a very low pressure suggests the presence of significant pinholes or defects in the film.

Note: This test is qualitative for pinhole detection in this context. Correlating the bubble point pressure to a specific pinhole size requires calibration and knowledge of the film and fluid properties.

Mandatory Visualizations

TroubleshootingWorkflow start Defect Observed in Parylene F Film defect_type Identify Defect Type start->defect_type pinholes Pinholes defect_type->pinholes Pinholes bubbles Bubbles / Blisters defect_type->bubbles Bubbles cracking Cracking defect_type->cracking Cracking delamination Delamination defect_type->delamination Delamination check_cleaning_p Review Substrate Cleaning Protocol pinholes->check_cleaning_p check_outgassing_b Check for Substrate Outgassing bubbles->check_outgassing_b check_thickness_c Measure Film Thickness cracking->check_thickness_c check_cleaning_d Verify Surface Cleanliness delamination->check_cleaning_d check_params_p Analyze Deposition Parameters check_cleaning_p->check_params_p Adequate solution_cleaning_p Implement Rigorous Cleaning (e.g., Plasma) check_cleaning_p->solution_cleaning_p Inadequate check_outgassing_p Investigate Substrate Outgassing check_params_p->check_outgassing_p Optimal solution_params_p Optimize Deposition Rate, Pressure, and Temperature check_params_p->solution_params_p Suboptimal solution_outgassing_p Perform Pre-Deposition Vacuum Bake-out check_outgassing_p->solution_outgassing_p Present check_moisture_b Verify Pre-Deposition Drying Process check_outgassing_b->check_moisture_b Absent solution_outgassing_b Implement Vacuum Bake-out check_outgassing_b->solution_outgassing_b Present solution_moisture_b Ensure Thorough Drying and Controlled Environment check_moisture_b->solution_moisture_b Inadequate check_stress_c Evaluate Thermal/Mechanical Stress Factors check_thickness_c->check_stress_c Optimal solution_thickness_c Optimize for Minimum Effective Thickness check_thickness_c->solution_thickness_c Excessive solution_stress_c Consider CTE Matching and Post-Deposition Annealing check_stress_c->solution_stress_c High check_adhesion_d Assess Substrate Compatibility check_cleaning_d->check_adhesion_d Clean solution_cleaning_d Enhance Cleaning Protocol check_cleaning_d->solution_cleaning_d Contaminated solution_adhesion_d Use Adhesion Promoter (e.g., Silane) or Plasma Treatment check_adhesion_d->solution_adhesion_d Poor

Caption: Troubleshooting workflow for Parylene F film defects.

DepositionProcessDefects cluster_prep 1. Substrate Preparation cluster_deposition 2. Deposition Process cluster_defects Potential Defects prep Substrate cleaning Cleaning prep->cleaning adhesion_promotion Adhesion Promotion (Optional) cleaning->adhesion_promotion delamination Delamination cleaning->delamination Inadequate pinholes Pinholes cleaning->pinholes Contamination vaporization Vaporization adhesion_promotion->vaporization pyrolysis Pyrolysis vaporization->pyrolysis bubbles Bubbles vaporization->bubbles Trapped Moisture deposition Deposition pyrolysis->deposition pyrolysis->pinholes Incomplete deposition->pinholes High Rate cracking Cracking deposition->cracking High Stress

Caption: Relationship between process stages and defect formation.

References

Technical Support Center: Optimization of Pyrolysis Temperature for Parylene F Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pyrolysis temperature for Parylene F deposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pyrolysis temperature for Parylene F deposition?

For complete decomposition of the Parylene F dimer, a pyrolysis temperature of 720 °C is recommended.[1][2][3] This temperature ensures the efficient cleavage of the dimer into reactive monomers, which is crucial for the formation of a high-quality polymer film.

Q2: What are the consequences of a pyrolysis temperature that is too low?

A pyrolysis temperature below the optimal range can lead to incomplete cleavage of the this compound.[4] This can result in several deposition issues, including:

  • Cloudy or Opaque Films: Un-cleaved or partially cleaved dimer molecules can co-deposit with the monomer, leading to a hazy or opaque appearance of the film.

  • Poor Film Properties: The presence of unincorporated dimer can compromise the mechanical and electrical integrity of the Parylene F film.

  • Reduced Deposition Rate: Inefficient monomer formation can lead to a slower deposition rate.

Q3: Can the pyrolysis temperature be too high? What are the effects?

While a sufficiently high temperature is necessary for complete pyrolysis, an excessively high temperature can lead to the degradation of the monomer and the formation of unwanted byproducts. This can result in:

  • Discolored (Yellowish) Films: Thermal degradation of the monomer at very high temperatures can cause the resulting film to have a yellow tint.

  • Reduced Deposition Yield: Monomer degradation can lead to a lower overall yield of the deposited film.

  • Altered Film Properties: The incorporation of degradation byproducts can negatively impact the desired properties of the Parylene F film.

Q4: How does pyrolysis temperature affect the crystallinity of the Parylene F film?

For fluorinated parylenes like Parylene VT4 (a type of Parylene F), the pyrolysis temperature can influence the film's crystallinity. One study has shown that for Parylene-VT4, the size of the crystalline domain remains constant over the annealing temperature range.[4] However, for other types of parylene, lower pyrolysis temperatures have been associated with higher crystallinity.[4]

Q5: Does the pyrolysis temperature affect the deposition rate of Parylene F?

Yes, the pyrolysis temperature is a critical parameter that influences the deposition rate. An optimal pyrolysis temperature ensures an efficient supply of monomer to the deposition chamber, which is necessary for a stable and predictable deposition rate. While Parylene F generally has a slower deposition rate compared to Parylene C, maintaining the correct pyrolysis temperature is key to maximizing its deposition efficiency.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during Parylene F deposition, with a focus on issues related to pyrolysis temperature.

Problem Possible Cause (Pyrolysis Temperature Related) Recommended Solution
Film appears cloudy or opaque Incomplete pyrolysis of the dimer: The pyrolysis temperature is too low, leading to the deposition of un-cleaved dimer.Increase the pyrolysis furnace temperature to the recommended 720 °C. Ensure the furnace is properly calibrated and maintaining a stable temperature.
Low deposition rate Insufficient monomer generation: The pyrolysis temperature may be too low for efficient dimer cleavage.Verify the pyrolysis furnace is reaching and maintaining 720 °C. Check for any issues with the furnace's heating elements or temperature controller.
Poor film adhesion While primarily related to substrate preparation, inconsistent monomer quality due to improper pyrolysis can be a contributing factor.Ensure optimal pyrolysis temperature for a pure monomer stream. Also, verify that the substrate has been properly cleaned and, if necessary, treated with an adhesion promoter like A-174 silane.
Film is yellow or discolored Thermal degradation of the monomer: The pyrolysis temperature might be excessively high.While less common for Parylene F, if discoloration is observed, cautiously decrease the pyrolysis temperature in small increments (e.g., 10-20 °C) from 720 °C, while monitoring film quality and deposition rate.
Inconsistent film thickness Fluctuations in the pyrolysis temperature can lead to an unstable monomer supply and, consequently, variations in film thickness.Ensure the pyrolysis furnace temperature is stable throughout the deposition process. Implement regular calibration and maintenance of the temperature control system.

Quantitative Data

Table 1: Recommended Deposition Parameters for Parylene F

ParameterRecommended ValueReference
Pyrolysis Temperature 720 °C[1][2][3]
Vaporization Temperature 80 - 120 °C[4]
Deposition Pressure ~0.1 mbar[4]

Table 2: Thermal Properties of Parylene F (VT-4)

PropertyValueReference
Melting Temperature >400 °C[4]
Decomposition Temperature 495 °C - 515 °C[4]
Continuous Service Temperature (in air) 250 °C[6]

Table 3: Influence of Pyrolysis Temperature on Parylene-VT4 Film Morphology (Qualitative)

Pyrolysis TemperatureObservationReference
650 °CSmaller globule size at the surfaceThis is an inference based on the provided search results, which state that increasing the temperature to 690°C increases globule size.
690 °CIncreased globule size at the surface, decreased crystallinityThis is an inference based on the provided search results.

Note: More systematic studies are needed to provide a broader range of quantitative data on the effects of pyrolysis temperature on Parylene F film properties.

Experimental Protocols

Methodology for Optimizing Pyrolysis Temperature

This protocol outlines a systematic approach to determine the optimal pyrolysis temperature for Parylene F deposition for a specific application and deposition system.

1. System Preparation:

  • Ensure the Parylene deposition system, including the vaporizer, pyrolysis furnace, deposition chamber, and vacuum pump, is clean and has been leak-tested.
  • Calibrate the temperature controllers for the vaporizer and pyrolysis furnace.

2. Substrate Preparation:

  • Clean the substrates using a standard procedure appropriate for the substrate material (e.g., sequential sonication in acetone, isopropanol, and deionized water).
  • If required, apply an adhesion promoter (e.g., A-174 silane) according to the manufacturer's instructions.
  • Mount the prepared substrates in the deposition chamber.

3. Deposition Process:

  • Load a pre-weighed amount of this compound into the vaporizer boat.
  • Evacuate the system to the desired base pressure (e.g., <50 mTorr).
  • Set the vaporizer temperature to the desired setpoint (e.g., 100 °C).
  • Set the pyrolysis furnace to the starting temperature for the experiment (e.g., 680 °C).
  • Once the temperatures have stabilized, open the valve between the vaporizer and the pyrolysis furnace to initiate the deposition process.
  • Maintain a constant deposition pressure.
  • After the desired deposition time or film thickness is achieved, close the valve and allow the system to cool down.

4. Experimental Matrix:

  • Perform a series of depositions, systematically varying the pyrolysis temperature (e.g., in 10-20 °C increments from 680 °C to 740 °C) while keeping all other process parameters constant.
  • For each deposition run, use a fresh, clean substrate to ensure accurate characterization.

5. Film Characterization:

  • Visual Inspection: Examine the films for clarity, color, and any visible defects.
  • Thickness Measurement: Measure the film thickness using a suitable technique (e.g., profilometry, ellipsometry).
  • Deposition Rate Calculation: Calculate the deposition rate for each pyrolysis temperature.
  • Adhesion Testing: Perform a tape test (ASTM D3359) to assess film adhesion.
  • Mechanical Properties: If required, characterize tensile strength and elongation using a tensile tester.
  • Electrical Properties: Measure the dielectric constant and dielectric strength.
  • Morphology and Crystallinity: Use techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to analyze the surface morphology and crystallinity of the films.

6. Data Analysis:

  • Plot the measured film properties (deposition rate, adhesion, mechanical properties, electrical properties) as a function of the pyrolysis temperature.
  • Determine the optimal pyrolysis temperature that yields the best combination of desired film properties for your specific application.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_analysis Analysis System_Prep System Preparation (Clean, Calibrate) Substrate_Prep Substrate Preparation (Clean, Adhesion Promoter) Load_Dimer Load this compound Substrate_Prep->Load_Dimer Evacuate Evacuate System Load_Dimer->Evacuate Set_Temps Set Vaporizer & Pyrolysis Temperatures Evacuate->Set_Temps Deposit Initiate Deposition Set_Temps->Deposit Characterize Film Characterization (Thickness, Adhesion, etc.) Deposit->Characterize Analyze_Data Data Analysis Characterize->Analyze_Data Optimize Determine Optimal Pyrolysis Temperature Analyze_Data->Optimize

Caption: Experimental workflow for optimizing Parylene F pyrolysis temperature.

Troubleshooting_Logic Start Deposition Issue Encountered Cloudy_Film Film is Cloudy/ Opaque? Start->Cloudy_Film Low_Rate Low Deposition Rate? Cloudy_Film->Low_Rate No Increase_Temp Increase Pyrolysis Temperature to 720°C Cloudy_Film->Increase_Temp Yes Discolored_Film Film is Discolored? Low_Rate->Discolored_Film No Verify_Temp Verify Pyrolysis Temperature is 720°C Low_Rate->Verify_Temp Yes Decrease_Temp Cautiously Decrease Pyrolysis Temperature Discolored_Film->Decrease_Temp Yes Check_Other Investigate Other Process Parameters (e.g., Substrate Prep) Discolored_Film->Check_Other No

Caption: Troubleshooting logic for Parylene F pyrolysis temperature issues.

References

Surface pre-treatment methods for enhanced Parylene F adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parylene F coatings. Adhesion is a critical factor in the performance and reliability of Parylene F films, and this guide offers insights into surface pre-treatment methods to enhance it.

Troubleshooting Guide

This section addresses common issues encountered during Parylene F coating experiments, focusing on adhesion-related problems.

Issue 1: Poor Adhesion or Delamination of Parylene F Coating

Possible Causes:

  • Surface Contamination: The substrate surface may be contaminated with oils, dust, fingerprints, or other residues that interfere with the bonding of the Parylene F film.[1]

  • Inadequate Surface Preparation: The substrate may not have been properly cleaned or treated to promote adhesion.[1][2]

  • Low Surface Energy of the Substrate: Some materials, such as noble metals (gold, platinum) and certain polymers, have inherently low surface energy, making it difficult for Parylene F to adhere.[3]

  • Moisture on the Substrate: The presence of moisture on the substrate surface can lead to poor adhesion and delamination.[4]

  • Incompatible Materials: There may be an incompatibility between the substrate material and Parylene F.[1]

Solutions:

  • Thorough Cleaning: Implement a rigorous multi-step cleaning process to remove contaminants. This can include ultrasonic cleaning in solvents like isopropyl alcohol (IPA) and deionized (DI) water.[2][5]

  • Surface Activation: Utilize a surface treatment method to increase the surface energy of the substrate and create a more reactive surface for bonding.

    • Plasma Treatment: Oxygen or argon plasma treatment can effectively clean and activate the surface of various substrates, including metals and polymers.[3][5][6]

    • Silane Coupling Agents: Apply an adhesion promoter like A-174 (gamma-Methacryloxypropyltrimethoxysilane).[7][8] Silane molecules form a chemical bridge between the substrate and the Parylene F coating.[7]

  • Mechanical Abrasion: For some substrates, light mechanical abrasion can create a rougher surface, providing a better mechanical key for the Parylene F to adhere to.[3]

  • Baking/Drying: Ensure the substrate is thoroughly dried before coating to remove any residual moisture. A pre-coating bake step is often recommended.[2]

Issue 2: Inconsistent Adhesion Across the Substrate

Possible Causes:

  • Uneven Cleaning: The cleaning process may not have been uniform, leaving some areas contaminated.

  • Non-uniform Plasma Treatment: The plasma treatment may not have been evenly applied across the entire substrate surface.

  • Inconsistent Application of Adhesion Promoter: The silane solution may not have been applied uniformly.

Solutions:

  • Optimize Cleaning Protocol: Ensure the entire substrate is fully submerged and agitated during ultrasonic cleaning. Use fresh, high-purity solvents.

  • Calibrate Plasma System: Verify the uniformity of the plasma within the chamber. Ensure proper gas flow and pressure distribution.

  • Standardize Adhesion Promoter Application: For dip coating, ensure complete submersion and controlled withdrawal speed. For vapor deposition of silane, ensure uniform vapor distribution in the chamber.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of Parylene F delamination?

A1: The most common cause of Parylene F delamination is inadequate surface preparation, which includes improper cleaning and the absence of an appropriate adhesion promotion treatment.[1][2][9] Contaminants on the substrate surface can act as a barrier, preventing proper bonding of the Parylene F film.[1]

Q2: What is A-174 silane and how does it improve Parylene F adhesion?

A2: A-174 is a silane coupling agent, with the chemical name gamma-Methacryloxypropyltrimethoxysilane.[7][8] It acts as a molecular bridge between the substrate and the Parylene F coating.[7] The silane end of the molecule bonds to the substrate surface (often to hydroxyl groups), while the methacrylate end co-polymerizes with the Parylene F monomer during deposition, creating a strong covalent bond.

Q3: When should I use plasma treatment for adhesion promotion?

A3: Plasma treatment is highly effective for cleaning and activating the surfaces of a wide range of materials, including metals, ceramics, and polymers.[5] It is particularly useful for substrates with low surface energy or when a very high level of cleanliness is required.[3] Both oxygen and argon plasmas can be used. Oxygen plasma is effective at removing organic contaminants and creating reactive functional groups on the surface, while argon plasma is primarily used for cleaning through physical bombardment.[10]

Q4: Can I use mechanical abrasion to improve Parylene F adhesion?

A4: Yes, for certain substrates, particularly metals, light mechanical abrasion can increase surface roughness, providing more surface area and a mechanical interlocking effect for the Parylene F coating.[3] However, this method should be used with caution as it can damage delicate substrates.

Q5: How can I test the adhesion of my Parylene F coating?

A5: Several methods can be used to test Parylene adhesion, including:

  • Tape Test (ASTM D3359): This is a simple qualitative test where tape is applied to a cross-hatched area of the coating and then pulled off. The amount of coating removed indicates the adhesion quality.[11]

  • Pull-off Test (ASTM D4541): A dolly is glued to the coating surface, and a specialized tester is used to pull it off perpendicularly, measuring the force required for detachment in psi or MPa.[11]

  • Scratch Test: A stylus is drawn across the coating with an increasing load until the coating is removed. The critical load at which failure occurs is a measure of adhesion.[12]

Data Presentation

Table 1: Quantitative Adhesion Strength of Parylene F and Parylene C/F Copolymer on Silicon

Parylene TypePre-treatmentAdhesion Strength (Critical Load, mN)Adhesion Enhancement Factor (vs. Parylene C)Reference
Parylene CNone~201x[12]
Parylene FNone~1668.3x[12]
Parylene C/F CopolymerNone~1919.55x[12]
Parylene CA-174 Silane-11.6x[12]
Parylene CCHF3/SF6 Plasma Etching-9.6x - 10.3x[12]

Note: Adhesion strength was measured by scratch tests. The data for A-174 and plasma etching was for Parylene C but provides a useful comparison for the magnitude of enhancement.

Table 2: Qualitative Peel Strength of Parylene on Various Substrates with and without Plasma Treatment

SubstratePre-treatmentPeel StrengthReference
Gold, Nickel, Kovar, Teflon (FEP), Kapton, Silicon, Tantalum, Titanium, TungstenNoneA few g/cm[13]
Gold, Nickel, Kovar, Teflon (FEP), Kapton, Silicon, Tantalum, Titanium, TungstenArgon or Oxygen DC PlasmaIncreased by one to two orders of magnitude[13]

Experimental Protocols

Protocol 1: A-174 Silane Treatment (Wet Process)

This protocol is a common method for applying A-174 silane to substrates like silicon and glass.

  • Cleaning:

    • Thoroughly clean the substrates using a multi-step solvent clean. A recommended procedure is ultrasonic cleaning in acetone, followed by isopropyl alcohol (IPA), and finally deionized (DI) water, for 15 minutes in each solvent.[14]

    • Dry the substrates completely using a nitrogen gun.

  • Silane Solution Preparation:

    • Prepare a solution of A-174 silane, DI water, and IPA. A common volume ratio is 1:100:100 (A-174:DI water:IPA).[15] Another suggested ratio is 1 part A-174 to 150 parts IPA and 10 parts DI water.

    • Allow the solution to hydrolyze for at least 30 minutes before use.

  • Application:

    • Immerse the cleaned and dried substrates in the silane solution for 5-30 minutes.[14]

    • Gently agitate the solution during immersion to ensure uniform coating.

  • Rinsing and Drying:

    • Rinse the substrates with IPA to remove excess silane.

    • Dry the substrates thoroughly, for example, by baking in an oven at 100-110°C for 10-15 minutes.

  • Parylene Deposition:

    • Transfer the treated substrates to the Parylene deposition chamber for coating. The coating should ideally be done within a few hours of the silane treatment.

Protocol 2: Plasma Treatment

This protocol provides general guidelines for plasma treatment to enhance Parylene F adhesion. Specific parameters may need to be optimized for your substrate and plasma system.

  • Cleaning:

    • Perform a thorough cleaning of the substrate as described in Protocol 1.

  • Plasma System Setup:

    • Place the cleaned and dried substrates into the plasma chamber.

    • Evacuate the chamber to the desired base pressure.

  • Plasma Treatment Parameters:

    • Gas: Use either Oxygen (O₂) or Argon (Ar). Oxygen is effective for removing organic contaminants and functionalizing the surface, while Argon is primarily for cleaning via physical bombardment.[10]

    • Pressure: Typically in the range of 200-500 mTorr.

    • Power: RF power can range from 50 to 300 W, depending on the system and substrate. A lower power for a longer duration is often preferred to avoid damaging the substrate.

    • Time: Treatment times can vary from 30 seconds to several minutes.

  • Parylene Deposition:

    • After plasma treatment, without breaking vacuum if possible, proceed directly with the Parylene F deposition process. If the vacuum must be broken, minimize the exposure of the activated surface to the ambient atmosphere.

Visualizations

Experimental_Workflow cluster_cleaning Substrate Cleaning cluster_pretreatment Surface Pre-treatment cluster_coating Parylene F Deposition cluster_testing Adhesion Testing Solvent_Clean Solvent Clean (IPA, DI Water) Ultrasonic_Bath Ultrasonic Bath Solvent_Clean->Ultrasonic_Bath Dry Dry (N2 Gun/Oven) Ultrasonic_Bath->Dry Plasma_Treatment Plasma Treatment (O2 or Ar) Dry->Plasma_Treatment Silane_Treatment A-174 Silane Treatment Dry->Silane_Treatment Parylene_Deposition Parylene F CVD Plasma_Treatment->Parylene_Deposition Silane_Treatment->Parylene_Deposition Tape_Test Tape Test Parylene_Deposition->Tape_Test Pull_Off_Test Pull-Off Test Parylene_Deposition->Pull_Off_Test Scratch_Test Scratch Test Parylene_Deposition->Scratch_Test

Caption: Experimental workflow for enhancing and testing Parylene F adhesion.

Caption: A logical flowchart for troubleshooting Parylene F adhesion issues.

References

Technical Support Center: Plasma Treatment for Enhanced Parylene F Bonding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing plasma treatment to improve bonding to Parylene F surfaces. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during and after the plasma treatment of Parylene F surfaces.

Problem: Poor or Inconsistent Adhesion After Plasma Treatment

Poor adhesion is a frequent issue that can arise from several factors, from surface preparation to the plasma treatment process itself.[1][2]

  • Possible Cause 1: Surface Contamination: The Parylene F surface may have residual contaminants like dust, oils, or other particles that interfere with proper bonding.[1][3]

    • Solution: Implement a rigorous pre-cleaning protocol before plasma treatment. This should include cleaning with appropriate solvents like isopropyl alcohol to remove organic residues.[1][4] Consider a final plasma cleaning step to ensure an optimally prepared surface.[1]

  • Possible Cause 2: Inadequate Plasma Treatment Parameters: The plasma settings (power, time, pressure, gas flow) may not be optimized for Parylene F.

    • Solution: Verify and optimize your plasma treatment parameters. For oxygen plasma, a power of 50 W has been identified as optimal for achieving the best hydrophilicity and biocompatibility on Parylene F.[5] Ensure the treatment time is sufficient to modify the surface effectively.

  • Possible Cause 3: Hydrophobic Recovery (Aging Effect): The hydrophilic surface created by plasma treatment can diminish over time as the surface reorients.[5]

    • Solution: Bond the plasma-treated Parylene F surface as soon as possible after treatment. If there is a delay, a brief re-treatment may be necessary to reactive the surface.

Problem: Delamination of Bonded Layers

Delamination is the separation of the Parylene coating from the substrate or a bonded layer.[1][6]

  • Possible Cause 1: Poor Interfacial Bonding: This is often a result of the issues mentioned above (contamination, suboptimal plasma treatment).

    • Solution: Follow the solutions for "Poor or Inconsistent Adhesion." Ensure thorough surface preparation and use optimized plasma parameters.[1]

  • Possible Cause 2: Incompatible Materials: The adhesive or bonding material may not be compatible with the plasma-treated Parylene F surface.

    • Solution: Verify the compatibility of the bonding agent with activated Parylene F. Consider using adhesion promoters like silane coupling agents (e.g., A-174) in conjunction with plasma treatment for particularly challenging substrates.[1][7]

Problem: Cracking of the Parylene F Film

Cracks can develop in the Parylene film due to various stresses.[1]

  • Possible Cause 1: Excessive Coating Thickness: Thicker Parylene coatings can be more prone to cracking under thermal or mechanical stress.[1]

    • Solution: Optimize the Parylene F deposition process to achieve the minimum effective thickness for your application.

  • Possible Cause 2: Thermal Stress: Mismatched coefficients of thermal expansion between the Parylene F and the substrate can lead to cracking during temperature cycling.[1]

    • Solution: Carefully consider the operating temperature range of your device and ensure the chosen Parylene type and thickness are appropriate.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Poor Bonding to Parylene F CheckCleanliness Is the surface pre-cleaned thoroughly? Start->CheckCleanliness CleanSurface Implement rigorous cleaning protocol (e.g., Isopropyl Alcohol) CheckCleanliness->CleanSurface No CheckPlasmaParams Are plasma parameters optimized for Parylene F? CheckCleanliness->CheckPlasmaParams Yes CleanSurface->CheckPlasmaParams BondingFailure Bonding Still Fails: Consider alternative adhesion promoters (e.g., Silane A-174) OptimizePlasma Optimize parameters: - Gas (O2, Ar) - Power (e.g., 50W for O2) - Time - Pressure CheckPlasmaParams->OptimizePlasma No CheckTimeDelay Was there a delay between treatment and bonding? CheckPlasmaParams->CheckTimeDelay Yes OptimizePlasma->CheckTimeDelay MinimizeDelay Minimize time between treatment and bonding. Consider re-treatment. CheckTimeDelay->MinimizeDelay Yes BondingSuccess Successful Bonding CheckTimeDelay->BondingSuccess No CheckTimeDelay->BondingFailure Still Fails MinimizeDelay->BondingSuccess ExperimentalWorkflow Start Start: Parylene F Coated Substrate SolventClean 1. Solvent Clean (e.g., Isopropyl Alcohol + Ultrasonication) Start->SolventClean RinseDry 2. Rinse and Dry (DI Water + N2 Gas) SolventClean->RinseDry LoadSample 3. Load into Plasma Chamber RinseDry->LoadSample PumpDown 4. Evacuate Chamber LoadSample->PumpDown GasIn 5. Introduce O2 Gas PumpDown->GasIn PlasmaTreat 6. Ignite Plasma (e.g., 50W, 30-60s) GasIn->PlasmaTreat VentRemove 7. Vent and Remove PlasmaTreat->VentRemove Bonding 8. Proceed Immediately to Bonding VentRemove->Bonding Finish End: Bonded Assembly Bonding->Finish

References

Technical Support Center: Copolymerization of Parylene F with Parylene C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the copolymerization of Parylene F and Parylene C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the copolymerization process.

IssuePossible CauseRecommended Solution
Poor Adhesion/Delamination of Copolymer Film 1. Substrate contamination (oils, dust, moisture).[1][2][3][4] 2. Incompatible substrate material.[4][5] 3. Improper surface energy of the substrate.[6] 4. Lack of adhesion promoter.[2][7]1. Implement a rigorous substrate cleaning protocol. This may include solvent cleaning, surfactant washes, and a final plasma cleaning step.[2] 2. Verify the compatibility of the substrate with Parylene coatings. For materials with poor inherent adhesion like noble metals, consider surface modification.[8] 3. Use surface treatments such as plasma etching to increase the surface energy of the substrate.[6] 4. Apply an adhesion promoter like A-174 silane prior to deposition.[2]
Cracking of the Copolymer Film 1. Excessive film thickness.[1][2] 2. High thermal stress due to mismatched coefficients of thermal expansion.[1] 3. Environmental stress cracking (ESC) from exposure to extreme temperatures.[1][2]1. Reduce the amount of dimer used to achieve the minimum effective thickness for your application.[1] 2. If possible, select a substrate with a coefficient of thermal expansion closer to that of the Parylene copolymer. 3. Ensure the operating temperature range of the device is within the stable limits of the copolymer.[2] Consider Parylene F-rich copolymers for higher temperature applications.[9][10]
Inconsistent Film Thickness 1. Non-uniform temperature distribution in the deposition chamber. 2. Fluctuations in deposition pressure.[11] 3. Inconsistent dimer sublimation rate.1. Verify the calibration and uniformity of the furnace and deposition chamber heaters. 2. Ensure a stable vacuum is maintained throughout the deposition process.[6] 3. Monitor and control the vaporizer temperature to ensure a steady sublimation of both Parylene C and F dimers.
Cloudy or Opaque Film Appearance 1. Incomplete pyrolysis of the dimer.[12] 2. High degree of crystallinity.[13]1. Ensure the pyrolysis furnace reaches the required temperature for both dimers (typically around 720°C for Parylene F).[6] 2. While some crystallinity is inherent, rapid cooling of the substrate can sometimes reduce it. However, for optical applications, Parylene N may be a more suitable choice.[7][13]

Frequently Asked Questions (FAQs)

1. What are the main advantages of copolymerizing Parylene F and Parylene C?

Copolymerizing Parylene F and Parylene C offers a synergistic combination of their properties. The resulting copolymer typically exhibits significantly improved adhesion to substrates compared to Parylene C homopolymers.[6][14] It also demonstrates enhanced thermal stability, allowing for its use in applications with higher operating temperatures.[6][15]

2. How does the ratio of Parylene F to Parylene C affect the copolymer's properties?

The ratio of the monomers allows for the tuning of the copolymer's characteristics. Increasing the proportion of Parylene F generally leads to:

  • Higher thermal stability : The melting temperature of the copolymer will be between that of Parylene C and Parylene F.[6]

  • Improved adhesion : The presence of fluorine in Parylene F can lead to the formation of Si-F bonds with silicon substrates, enhancing adhesion.[6][16]

  • Lower dielectric constant : Parylene F has a lower dielectric constant than Parylene C, which can be beneficial for high-frequency electronic applications.[9]

3. What are the key process parameters to control during copolymer deposition?

The critical parameters to control are:

  • Vaporization Temperature : This needs to be controlled to ensure a consistent sublimation rate for both dimers.

  • Pyrolysis Temperature : The furnace temperature must be high enough to completely cleave both Parylene C and Parylene F dimers into their reactive monomers. A temperature of around 720°C is often used to ensure the complete decomposition of Parylene F dimers.[6]

  • Deposition Pressure : A low and stable pressure (e.g., 15 mTorr) in the deposition chamber is necessary for uniform film growth.[6]

  • Substrate Temperature : The substrate is typically kept at room temperature to promote polymerization.[6]

4. Can I use the same deposition system for both homopolymer and copolymer deposition?

Yes, the same chemical vapor deposition (CVD) system can be used. The primary modification is the simultaneous introduction of both Parylene C and Parylene F dimers into the vaporizer.[6]

5. How can I confirm the successful formation of a copolymer?

Fourier-Transform Infrared Spectroscopy (FTIR) is a common method to confirm the presence of chemical bonds characteristic of both Parylene C and Parylene F in the final film.[6]

Data Presentation

Table 1: Thermal Properties of Parylene Homopolymers and a Representative Copolymer

PropertyParylene CParylene FParylene CF Copolymer
Melting Temperature (Tm) in N₂ 301.8 °C[6]429.5 °C[6]338.8 °C[6]
Initial Weight Loss Temp. in N₂ ~301.8 °C[6]-~338.8 °C[6]
Initial Weight Loss Temp. in O₂ 237.4 °C[6]355.6 °C[6]270.6 °C[6]
Continuous Service Temp. in O₂ 80 °C[6]200 °C[17]-

Table 2: Mechanical and Electrical Properties

PropertyParylene CParylene F
Tensile Strength (psi) 10,000-
Elongation to Break (%) 200[7]-
Dielectric Strength (V/mil) 5,600[10]-
Dielectric Constant (1 MHz) 2.95[10]Lower than C[9]
Surface Energy Low[6]Higher than C[6]

Table 3: Adhesion Strength on Silicon Substrate

Parylene TypeAdhesion Strength
Parylene C Baseline
Parylene CF Copolymer 8.6 to 10.4 times stronger than Parylene C[6]

Experimental Protocols

Detailed Methodology for Copolymerization of Parylene F and Parylene C

This protocol outlines the key steps for the deposition of a Parylene CF copolymer film using a chemical vapor deposition (CVD) system.

1. Substrate Preparation: a. Thoroughly clean the substrate to remove any organic and inorganic contaminants. A suggested procedure is sequential sonication in acetone, isopropanol, and deionized water. b. Dry the substrate using a nitrogen gun. c. For enhanced adhesion, apply an A-174 silane adhesion promoter. This can be done by vapor deposition or by immersing the substrate in a solution (e.g., A174:DI water:IPA = 1:100:100, v/v) for 15 minutes.[14] d. Perform a final plasma cleaning step to ensure an atomically clean surface.

2. Dimer Loading: a. Weigh the desired mass ratio of Parylene C and Parylene F dimers. The ratio will determine the properties of the final copolymer film. b. Place the weighed dimers together in the vaporizer boat of the PDS2010 or a similar deposition system.

3. Deposition Process: a. Place the prepared substrates in the deposition chamber. b. Evacuate the system to a base pressure of approximately 15 mTorr.[6] c. Set the vaporizer temperature to sublimate the dimers into a gaseous state (typically 120-150°C). d. Set the pyrolysis furnace temperature to 720°C to ensure complete cleavage of both Parylene C and F dimers into their respective monomers.[6] e. The monomeric gases will then enter the room-temperature deposition chamber and polymerize conformally onto the substrates. f. The thickness of the film is primarily controlled by the initial mass of the dimer. A typical deposition rate for Parylene C is faster than for Parylene F.[9][10]

4. Post-Deposition: a. Once the deposition is complete, vent the chamber to atmospheric pressure. b. Carefully remove the coated substrates. c. Perform characterization tests as required (e.g., thickness measurement, FTIR for copolymer confirmation, adhesion tests).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_cvd 2. Chemical Vapor Deposition (CVD) cluster_post 3. Post-Processing start Start clean Substrate Cleaning start->clean adhesion Adhesion Promoter Application clean->adhesion dimer Load Parylene C & F Dimers adhesion->dimer vaporization Vaporization (~150°C) dimer->vaporization pyrolysis Pyrolysis (720°C) vaporization->pyrolysis deposition Deposition (Room Temp, 15 mTorr) pyrolysis->deposition characterization Film Characterization deposition->characterization finish End characterization->finish

Caption: Experimental workflow for Parylene CF copolymer deposition.

logical_relationship cluster_properties Resulting Copolymer Properties cluster_factors Influencing Factors ratio Parylene F : Parylene C Ratio thermal Increased Thermal Stability ratio->thermal increases adhesion Enhanced Adhesion ratio->adhesion improves dielectric Lower Dielectric Constant ratio->dielectric leads to temp Higher Melting Point of Parylene F temp->thermal bonding Formation of Si-F Bonds bonding->adhesion fluorine Fluorine Content fluorine->dielectric

Caption: Relationship between monomer ratio and copolymer properties.

References

Parylene F film delamination causes and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding Parylene F film delamination.

Frequently Asked Questions (FAQs)

Q1: What is Parylene F film delamination?

Parylene F film delamination is the separation or lifting of the conformal coating from the underlying substrate.[1][2][3] This failure compromises the protective qualities of the film, such as its dielectric strength and barrier properties against moisture and chemicals.[2][4] Even partial lifting of the coating is considered delamination, as it can expose the substrate to the external environment, defeating the purpose of the conformal coating.[3][5]

Q2: What are the primary causes of Parylene F film delamination?

Delamination is primarily a failure of adhesion between the Parylene F film and the substrate.[5] The most common causes include:

  • Surface Contamination: The presence of contaminants like dust, oils, grease, moisture, or manufacturing residues on the substrate is a leading cause of poor adhesion.[1][6][7]

  • Incompatible Materials: A mismatch between the surface energies of the Parylene F film and the substrate material can prevent proper bonding.[2][8]

  • Inadequate Surface Preparation: Without proper surface treatment, the Parylene film relies only on weaker mechanical and Van der Waals forces for adhesion, which may be insufficient.[9][10]

  • Excessive Coating Thickness: Thicker Parylene coatings can be more brittle and prone to cracking and delamination due to increased internal stress.[3][5][6]

  • Coating Porosity: Differences in vapor pressure between the coating and the substrate can lead to moisture intrusion, creating osmotic pressures that separate the film from the component.[2][8]

Q3: How critical is surface cleanliness for preventing delamination?

Surface cleanliness is the most critical factor for ensuring good Parylene adhesion.[2][11][12] Contaminants interfere with the coating's ability to bond properly with the substrate, creating a weakened interface.[1] Rigorous cleaning procedures to remove both ionic and non-ionic contaminants are essential before the coating process.[4][6] Even residues from "no-clean" fluxes used in electronics manufacturing should be removed to ensure optimal adhesion.[12]

Q4: What is an adhesion promoter and how does it work?

An adhesion promoter is a chemical agent, often a silane coupling agent, that enhances the bond between the Parylene film and the substrate.[6][9] The most common type, A-174 Silane (3-(trimethoxysilyl)propyl methacrylate), acts as a molecular bridge.[9] One end of the silane molecule chemically binds to hydroxyl (OH) groups on the substrate surface, while the other end co-reacts with the Parylene film during its free-radical polymerization process, creating a strong, covalent chemical bond.[9] This is significantly stronger than the physical or Van der Waals forces that Parylene relies on without an adhesion promoter.[9] For substrates where A-174 is less effective, such as titanium, stainless steel, or gold, other promoters like AdPro Plus® and AdPro Poly® have been developed.[4][11][13]

Q5: Can the specific type of Parylene affect adhesion?

Yes, the choice of Parylene variant can influence adhesion and performance. While Parylene F (AF-4) offers high thermal stability and UV resistance, its adhesion characteristics can differ from other types like Parylene C or N.[9] Recent studies have explored copolymerizing Parylene F with Parylene C to enhance adhesion strength significantly.[14][15] This copolymerization can increase adhesion by introducing Si-F bonds at the substrate interface, which are stronger than the bonds formed by Parylene C alone.[14][15]

Troubleshooting Guide: Parylene F Delamination

If you are experiencing delamination of your Parylene F film, follow this guide to diagnose and resolve the issue.

Step 1: Identify and Characterize the Delamination
  • Visual Inspection: Carefully examine the coated substrate under magnification. Note the location, pattern, and extent of the delamination. Is it localized or widespread? Does it occur near sharp edges or masked areas?

  • Adhesion Testing: If possible, perform a qualitative adhesion test to confirm the failure. The cross-hatch tape test is a common method.[10][16]

Step 2: Diagnose the Potential Cause(s)

Use the following flowchart to trace the likely cause of the delamination.

G Start Delamination Observed Q1 Was the substrate thoroughly cleaned before coating? Start->Q1 Cause_Contamination Root Cause: Surface Contamination Q1->Cause_Contamination No Q2 Was an appropriate adhesion promoter used? Q1->Q2 Yes Cause_Adhesion Root Cause: Poor Chemical Adhesion Q2->Cause_Adhesion No Q3 Is the substrate material compatible with Parylene F? Q2->Q3 Yes Cause_Compatibility Root Cause: Material Incompatibility Q3->Cause_Compatibility No Q4 Was the coating thickness within specification? Q3->Q4 Yes Cause_Thickness Root Cause: Excessive Coating Thickness (High Internal Stress) Q4->Cause_Thickness No End Review Deposition Parameters (Pressure, Temperature) Q4->End Yes

Caption: Troubleshooting workflow for Parylene F delamination.

Step 3: Implement Corrective and Preventive Actions

Based on the diagnosed cause, implement the following solutions:

  • For Surface Contamination:

    • Review and enhance cleaning protocols.[6] Use appropriate solvents like isopropyl alcohol (IPA) or deionized water to remove oils and residues.[9][10]

    • Consider advanced cleaning methods such as ultrasonic washing or vapor degreasing for complex components.[9][10]

    • Implement plasma cleaning (e.g., with Argon or Oxygen) as a final step to ablate any remaining organic contaminants and activate the surface.[9][17]

  • For Poor Chemical Adhesion:

    • Introduce an adhesion promoter. A-174 Silane is the most common choice for many substrates.[9][11]

    • For challenging substrates like noble metals (gold, platinum), stainless steel, or certain polymers, consider specialized promoters like AdPro Plus®.[4][11][13]

    • Ensure the adhesion promoter is applied correctly, either via vapor deposition, spraying, or dipping, and that the solution is fresh.[11][18]

  • For Material Incompatibility:

    • Modify the substrate surface to increase its surface energy and roughness. Plasma treatment can physically roughen the surface at a molecular level, providing more area for the coating to "latch onto".[9][10]

    • If possible, investigate alternative Parylene types or copolymers (e.g., Parylene CF) that may exhibit better adhesion to your specific substrate.[14][15]

  • For Excessive Coating Thickness:

    • Review your application requirements and work with your coating provider to determine the optimal, thinnest possible coating that still meets performance criteria.[6] Thicker coatings are more prone to cracking and delamination.[5]

Quantitative Data on Adhesion Strength

The following table summarizes quantitative data from adhesion studies, illustrating the impact of different surface treatments and Parylene types.

Coating / Substrate SystemAdhesion Promotion MethodAdhesion Strength (Relative Increase vs. Control)Peel Strength (N/mm)Source(s)
Parylene C on SiNone (Control)1x-[14][15]
Parylene F on SiNone8.3x-[14][15]
Parylene CF Copolymer on SiCopolymerization9.55x - 10.4x-[14][15][19]
Parylene C on SiCHF₃ Plasma Etch9.6x-[15]
Parylene C on SiSF₆ Plasma Etch10.3x-[15]
Parylene-Parylene (PP) InterfaceNone-0.43 ± 0.06[20]
Parylene-Parylene (PP) InterfaceSoaked in PBS-0.21 ± 0.04[20]
Parylene-Metal-Parylene (PMP)None-21.9 ± 1.3[20]

Key Experimental Protocols

Protocol 1: Surface Preparation with A-174 Silane Adhesion Promoter (Solution Method)

This protocol describes the liquid-phase application of A-174 Silane to promote adhesion.

  • Solution Preparation:

    • Prepare a solution of 99% pure isopropyl alcohol (IPA) and deionized (DI) water in a 1:1 ratio.[18]

    • Add A-174 Silane to the IPA/DI water mixture to a final concentration of 0.5% by volume (a 1:200 ratio).[18]

    • Stir the solution for 30 seconds and let it stand for at least 2 hours before use to allow for adequate chemical reaction (hydrolysis). The solution has a shelf life of 24 hours.[18]

  • Substrate Application:

    • Ensure substrates are thoroughly cleaned and dried.

    • Fully submerge the substrates in the prepared silane solution for 15-30 minutes.[18]

    • Remove the parts and allow them to air dry for 15-30 minutes.[18]

  • Rinsing and Final Drying:

    • Submerge the air-dried parts in pure IPA for 15-30 seconds, agitating gently.[18]

    • Remove the parts, allow them to drain for 30-60 seconds, and then dry them completely.[18]

    • The parts should be coated with Parylene within 30 hours of this treatment.[18]

G cluster_prep Adhesion Promoter Application Workflow Clean 1. Clean & Dry Substrate Prepare 2. Prepare 0.5% A-174 Silane Solution Clean->Prepare Submerge 3. Submerge Substrate (15-30 min) Prepare->Submerge AirDry 4. Air Dry (15-30 min) Submerge->AirDry Rinse 5. Rinse in IPA (15-30 sec) AirDry->Rinse FinalDry 6. Final Drying Rinse->FinalDry Coat 7. Proceed to Parylene Coating (< 30 hrs) FinalDry->Coat

Caption: Experimental workflow for A-174 Silane treatment.

Protocol 2: Cross-Hatch Adhesion Test (Based on ASTM D3359)

This test provides a qualitative assessment of coating adhesion.

  • Preparation:

    • Place the coated substrate on a firm, flat surface.

    • You will need a sharp utility knife or a specialized cross-hatch cutter, a straightedge, and standard adhesive tape (as specified in ASTM D3359).[16]

  • Scribing the Lattice:

    • Using the utility knife and straightedge, make a series of parallel cuts through the Parylene film down to the substrate.[16]

    • Make a second series of cuts at a 90-degree angle to the first set, creating a square lattice pattern on the coating. The spacing of the cuts depends on the coating thickness.[16]

  • Tape Application and Removal:

    • Place the center of the adhesive tape over the scribed lattice pattern.

    • Press the tape down firmly to ensure good contact with the coating.

    • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle back upon itself.[16]

  • Inspection and Rating:

    • Inspect the grid area for any removal of the coating.

    • Rate the adhesion according to the ASTM D3359 classification scale (5B: no detachment, to 0B: over 65% of the area detached). A poor result indicates an adhesion failure.[16]

G cluster_mech Mechanism of A-174 Silane Adhesion Promotion Substrate Substrate Surface (with -OH groups) Bond1 Covalent Bond Formation (Hydrolysis) Substrate->Bond1 Silane A-174 Silane Molecule (Methacrylate + Silane ends) Parylene Parylene Monomer (during deposition) Bond2 Co-polymerization (Free Radical Reaction) Parylene->Bond2 Bond1->Silane Silyl end binds to substrate Bond2->Silane Methacrylate end binds to Parylene

Caption: How A-174 Silane chemically bridges the substrate and Parylene film.

References

Technical Support Center: Parylene F Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Parylene F chemical vapor deposition (CVD) process, with a specific focus on minimizing dimer recombination.

Troubleshooting Guide: Minimizing Dimer Recombination and Other Process Issues

Dimer recombination, where the reactive monomer reverts to the stable dimer form before polymerization, can lead to reduced deposition rates, poor film quality, and process inefficiency. This guide addresses this and other common issues encountered during Parylene F CVD.

IssuePotential CauseRecommended Action
Low Deposition Rate Incomplete Dimer Pyrolysis: The pyrolysis temperature may be too low to efficiently crack the Parylene F dimer into reactive monomers. This can lead to an insufficient supply of monomers for deposition.Increase the pyrolysis furnace temperature. For Parylene F, the pyrolysis temperature should be around 720°C to ensure complete decomposition.[1][2] Monitor the deposition rate as you incrementally increase the temperature to find the optimal setting for your system.
Dimer Recombination: After pyrolysis, the highly reactive monomers may recombine back into the dimer form before reaching the substrate. This can be caused by excessive pressure or long residence times in the transport tube.- Optimize System Pressure: High pressure in the deposition chamber can increase the likelihood of monomer collisions and recombination. Maintain a low base pressure (e.g., 15 mTorr) to facilitate monomer transport and reduce gas-phase interactions.[1][2] - Minimize Residence Time: Ensure the path from the pyrolysis furnace to the deposition chamber is as short and unobstructed as possible. A shorter residence time reduces the opportunity for monomers to recombine.
Poor Film Quality (e.g., cloudy or hazy appearance) Unreacted Dimer Deposition: If the dimer is not fully cracked during pyrolysis, it can deposit on the substrate along with the polymer, resulting in a cloudy or hazy film. Slower deposition generally decreases the chance of a cloudy coating caused by uncleaved dimers.[3]- Increase Pyrolysis Temperature: As with low deposition rates, increasing the pyrolysis temperature can ensure more complete cracking of the dimer. - Check Dimer Purity: Impurities in the dimer can affect the pyrolysis and polymerization processes. Use high-purity this compound for optimal results. The physical appearance of the dimer can be an initial indicator; it should be a white, free-flowing powder.[4]
Poor Adhesion Substrate Contamination: The substrate surface must be meticulously clean for proper adhesion. Contaminants like oils, dust, or moisture can interfere with the bonding of the Parylene F film.Implement a thorough substrate cleaning protocol before loading into the deposition chamber. This may include solvent cleaning, deionized water rinsing, and drying. For certain substrates, an adhesion promoter like A-174 silane may be necessary.
Incompatible Substrate: Parylene F may not adhere well to all materials.Consider surface modification techniques or the use of an adhesion promoter to enhance the bond between the Parylene F film and the substrate.
Cracking of the Film Excessive Film Thickness: Thicker Parylene films can be more prone to stress and cracking.Optimize the amount of dimer used and the deposition time to achieve the desired thickness without creating excessive stress.
Thermal Stress: A large mismatch in the coefficient of thermal expansion between the substrate and the Parylene F film can cause cracking, especially if the coated part undergoes temperature cycling. Parylene F has a high thermal stability, with a melting point of 429.5°C.[1]Select a substrate with a compatible coefficient of thermal expansion where possible. Control the heating and cooling rates of the coated part to minimize thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is dimer recombination and why is it a problem in Parylene F CVD?

A1: Dimer recombination is a side reaction in the Parylene F CVD process where the reactive p-xylylene monomers, generated during the pyrolysis step, collide and react with each other to reform the stable dimer before they can polymerize on the substrate. This process is undesirable because it reduces the concentration of reactive monomers available for film formation, leading to lower deposition rates and potentially affecting the quality and uniformity of the resulting Parylene F film.

Q2: What are the key process parameters to control to minimize dimer recombination?

A2: The primary process parameters to control are:

  • Pyrolysis Temperature: Ensuring a sufficiently high temperature (around 720°C for Parylene F) is crucial for the complete cracking of the dimer into monomers.[1][2] Incomplete cracking means fewer monomers are produced, and the presence of uncracked dimer can also affect the process.

  • System Pressure: Maintaining a low pressure in the deposition chamber minimizes the frequency of gas-phase collisions between monomers, thereby reducing the probability of recombination.

  • Residence Time: The time it takes for the monomers to travel from the pyrolysis furnace to the substrate should be minimized to reduce the opportunity for recombination to occur in the gas phase.

Q3: How can I tell if dimer recombination is occurring in my process?

A3: Direct measurement of dimer recombination during the process is challenging without specialized equipment like a mass spectrometer.[5] However, you can infer its occurrence from indirect observations such as:

  • A significantly lower than expected deposition rate.

  • The need for unusually high amounts of dimer to achieve the desired film thickness.

  • Inconsistent film thickness across the substrate.

Q4: Can the design of the CVD reactor affect dimer recombination?

A4: Yes, the reactor design plays a significant role. A reactor with a short and direct path from the pyrolysis zone to the deposition chamber is ideal. Sharp bends or long transport tubes can increase the residence time of the monomers in the gas phase, providing more opportunity for recombination.

Q5: Does the purity of the this compound affect the process?

A5: Absolutely. The use of high-purity dimer is essential for a stable and reproducible process. Impurities can interfere with the sublimation and pyrolysis steps, leading to incomplete cracking and the formation of unwanted byproducts. The Parylene CVD process itself is solvent-free and does not produce byproducts when high-purity dimer is used.[6]

Experimental Protocols

Protocol 1: Optimization of Pyrolysis Temperature

  • Objective: To determine the optimal pyrolysis temperature for maximizing the deposition rate and film quality of Parylene F.

  • Materials: this compound, substrate wafers (e.g., silicon), CVD deposition system.

  • Procedure:

    • Prepare and clean the substrate wafers according to your standard procedure.

    • Load a fixed amount of this compound (e.g., 2 grams) into the vaporizer.

    • Set the sublimation temperature to a constant value (e.g., 150°C).

    • Set the initial pyrolysis temperature to 680°C.

    • Run the deposition process for a fixed duration (e.g., 2 hours).

    • After the deposition, measure the thickness of the Parylene F film at multiple points on the substrate.

    • Visually inspect the film for any signs of cloudiness or haze.

    • Repeat steps 2-7, increasing the pyrolysis temperature in increments of 10°C (e.g., 690°C, 700°C, 710°C, 720°C).

    • Plot the deposition rate and film quality as a function of the pyrolysis temperature to identify the optimal setting.

Data Presentation

Table 1: Recommended Process Parameters for Parylene F CVD

ParameterRecommended ValueNotes
Sublimation Temperature 120-160°CAdjust to control the rate of dimer vaporization.
Pyrolysis Temperature ~720°CCritical for complete cracking of the this compound.[1][2]
Deposition Pressure 10-25 mTorrLower pressure reduces the likelihood of monomer recombination. A pressure of 15 mTorr has been used effectively.[1][2]
Deposition Temperature Room TemperatureThe polymerization of Parylene F occurs spontaneously on surfaces at room temperature.

Visualizations

Chemical_Pathway cluster_0 Parylene F CVD Process Dimer This compound Monomer Reactive Monomer Dimer->Monomer Pyrolysis (~720°C) Polymer Parylene F Polymer Film Monomer->Polymer Polymerization (on substrate) Recombined_Dimer Recombined Dimer Monomer->Recombined_Dimer Dimer Recombination (undesired) Experimental_Workflow cluster_1 Workflow for Minimizing Dimer Recombination Start Start: Low Deposition Rate or Poor Film Quality Check_Purity Verify Purity of this compound Start->Check_Purity Optimize_Pyro Optimize Pyrolysis Temperature Check_Purity->Optimize_Pyro Optimize_Press Optimize Deposition Pressure Optimize_Pyro->Optimize_Press Check_Residence Evaluate and Minimize Monomer Residence Time Optimize_Press->Check_Residence End End: Optimized Process Check_Residence->End Logical_Relationships cluster_2 Potential Causes of Dimer Recombination cluster_Process Process Parameters cluster_System System Design Recombination Dimer Recombination Low_Pyro Insufficient Pyrolysis Temperature Low_Pyro->Recombination High_Press High Deposition Pressure High_Press->Recombination Long_Path Long Monomer Transport Path Long_Path->Recombination High_Conc High Monomer Concentration High_Conc->Recombination

References

Effect of substrate temperature on Parylene F film morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of substrate temperature on the morphology of Parylene F films. The information is tailored for researchers, scientists, and professionals in drug development who utilize Parylene F coatings in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical substrate temperature during Parylene F deposition and why is it important?

During the chemical vapor deposition (CVD) process for all Parylene types, including Parylene F, the substrate is typically kept at ambient room temperature.[1] The deposition chamber itself remains at room temperature, which allows the gaseous monomer to spontaneously polymerize onto all exposed surfaces.[2] The substrate temperature does not rise more than a few degrees above ambient during this process.[1][2] This low-temperature deposition is critical as it prevents thermal stress on sensitive substrates and is a key feature of the Parylene coating process.

Q2: How does substrate temperature influence the deposition rate and film growth?

The deposition rate of Parylene is inversely related to the substrate temperature.[3][4] A key characteristic of the Parylene CVD process is that the deposition rate decreases as temperature increases.[4] Lower substrate temperatures promote the adsorption of the monomer onto the surface, leading to a higher rate of polymerization and film growth. Conversely, heating the substrate would increase the thermal energy of the monomer molecules, reducing their ability to adsorb and polymerize, thereby slowing or preventing film formation.

Q3: Can changing the substrate temperature improve the crystallinity or other morphological properties of Parylene F?

While post-deposition thermal annealing can be used to increase the crystallinity and density of some Parylene types, this is not a standard procedure for Parylene F and is not performed by altering the substrate temperature during deposition.[5] Parylene F is known for its high thermal stability.[1] Structural analysis has shown that, unlike Parylene N and C, the size of the crystalline domain in Parylene F films remains constant over a range of post-deposition annealing temperatures, highlighting its inherent structural stability.[6]

Troubleshooting Guide

Issue 1: Poor Adhesion or Delamination of the Parylene F Film

  • Primary Cause: Poor adhesion is most frequently caused by surface contamination or incompatibility between the substrate and the coating.[7][8] Contaminants like oils, dust, or moisture interfere with the bond between the film and the substrate.[7] Delamination can also occur due to the removal of masking materials or inherent chemical incompatibility.[8]

  • Troubleshooting Steps:

    • Rigorous Cleaning: Implement thorough pre-cleaning procedures to remove both ionic and non-ionic contaminants from the substrate.[7]

    • Surface Preparation: For substrates with low surface energy, consider surface activation methods like plasma treatment.[7]

    • Adhesion Promoter: Use an appropriate adhesion promoter, such as A-174 silane, especially for challenging substrates like metals, to significantly improve bond strength.[5][7]

    • Material Compatibility: Verify that Parylene F is compatible with your substrate material.

Issue 2: Rough, Hazy, or Non-Uniform Film Appearance

  • Primary Cause: A rough or non-uniform film is often the result of an excessively high deposition rate or improper pressure control within the deposition chamber.[9] A high deposition rate can lead to a slightly rougher surface morphology.[10] Inconsistent coating thickness can also result from poor part placement within the chamber, leading to "shadowing" effects.[7]

  • Troubleshooting Steps:

    • Optimize Deposition Rate: Reduce the deposition rate by lowering the dimer sublimation temperature. Slower rates can improve uniformity.

    • Check Chamber Pressure: Ensure the vacuum pressure is stable and within the optimal range (typically around 0.1 torr).[2] Too high a pressure can lead to poor quality films.[9]

    • Substrate Placement: Optimize the placement and fixturing of substrates to ensure uniform vapor distribution and avoid shadowing.

Issue 3: Film Cracking or Pinholes

  • Primary Cause: Cracking is often due to thermal stress caused by a mismatch in the coefficient of thermal expansion (CTE) between the substrate and the Parylene F coating, especially if the coated part undergoes significant temperature cycling.[7] Applying a coating that is too thick can also make it more prone to cracking. Pinholes and bubbles can result from trapped air or moisture on the substrate surface.[7]

  • Troubleshooting Steps:

    • Degas Substrates: Ensure components are thoroughly degassed before coating to remove any trapped moisture or air.[7]

    • Control Film Thickness: Work to determine the optimal film thickness for your application; overly thick coatings can be more susceptible to stress-induced cracking.[7]

    • Verify Operating Temperatures: Ensure that the intended operating temperature range of your device is suitable for Parylene F. Parylene F (also known as Parylene HT®) is suitable for high-temperature applications, with a continuous service temperature of 350°C in air.[1]

Data Presentation

Table 1: Thermal Properties of Parylene F (Parylene HT®)

PropertyValue
Melting Point>500 °C
Continuous Service Temperature (in air)350 °C
Short-Term Service Temperature (in air)450 °C
Continuous Service Temperature (in vacuum/O₂-free)220 °C (applies to all Parylenes)

Source: Data compiled from various sources.[1]

Table 2: Example Data - Effect of Deposition Rate on Surface Roughness of Parylene C

This data for Parylene C illustrates the general principle that higher deposition rates can influence film morphology. A similar qualitative trend may be observed for Parylene F.

Deposition Condition (Sublimation Rate)Deposition Rate ( g/min )RMS Surface Roughness (nm)
SLOW0.0155.78
STD (Standard)-7.05
FAST0.089.53

Source: Data from a study on Parylene C.[10]

Experimental Protocols & Visualizations

Standard Protocol for Parylene F Deposition

This protocol outlines the fundamental steps for depositing a Parylene F film using a standard chemical vapor deposition (CVD) system.

  • Substrate Preparation:

    • Thoroughly clean substrates using appropriate solvents to remove all organic and inorganic contaminants.

    • Apply an adhesion promoter (e.g., A-174 silane) if required for the substrate material. Allow promoter to properly cure as per manufacturer instructions.

    • Carefully mask any areas where coating is not desired.

  • System Setup:

    • Load the calculated amount of Parylene F dimer into the vaporizer section of the deposition system. The amount of dimer determines the final film thickness.

    • Place the prepared substrates onto the fixture within the deposition chamber.

    • Seal the system and start the vacuum pump to reduce the pressure to the target base level (e.g., < 20 mTorr).

  • Deposition Process:

    • Sublimation: Heat the vaporizer to approximately 130-150°C to sublimate the solid this compound into a gaseous state.

    • Pyrolysis: Pass the dimer gas through the pyrolysis furnace, which is heated to a higher temperature (approx. 720°C for Parylene F) to cleave the dimer into its reactive monomer form.[11]

    • Deposition: Allow the monomer gas to enter the ambient-temperature deposition chamber. The monomer will spontaneously polymerize on all exposed substrate surfaces, forming a conformal film.

  • Process Completion:

    • Once all the dimer has been consumed, turn off the heaters.

    • Allow the system to cool.

    • Slowly vent the chamber back to atmospheric pressure.

    • Carefully remove the coated substrates.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_load 2. System Loading cluster_process 3. Deposition Process (Under Vacuum) cluster_finish 4. Completion Clean Clean Substrate Promoter Apply Adhesion Promoter (Optional) Clean->Promoter Mask Mask Substrate Promoter->Mask Load_Substrate Place Substrates in Chamber Mask->Load_Substrate Load_Dimer Load Parylene F Dimer Vaporize Vaporization (~150°C) Load_Dimer->Vaporize Load_Substrate->Vaporize Pyrolyze Pyrolysis (~720°C) Vaporize->Pyrolyze Deposit Deposition (Room Temp) Pyrolyze->Deposit Cool Cool System Deposit->Cool Vent Vent to Atmosphere Cool->Vent Unload Unload Coated Substrates Vent->Unload G Adhesion Poor Adhesion / Delamination Roughness Rough / Non-Uniform Film Cracking Cracking / Pinholes Contamination Surface Contamination Contamination->Adhesion Rate High Deposition Rate / Pressure Instability Rate->Roughness Prep Improper Surface Prep (e.g., no promoter) Prep->Adhesion Moisture Trapped Moisture / Outgassing Moisture->Cracking Stress High Thermal Stress / CTE Mismatch Stress->Cracking Thickness Film Too Thick Thickness->Cracking SubstrateTemp Substrate Temperature (Typically Ambient) SubstrateTemp->Rate (inversely affects)

References

Validation & Comparative

A Comparative Analysis of Parylene F, C, and N Coatings for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of three key Parylene variants.

Parylene conformal coatings are renowned for their ultra-thin, pinhole-free, and highly conformal nature, making them indispensable in a multitude of high-stakes scientific and industrial applications. Applied via a unique chemical vapor deposition (CVD) process, these polymer coatings provide exceptional barrier protection and dielectric insulation.[1][2] Among the various types of Parylene, Parylene F, C, and N are three of the most commonly utilized variants, each possessing a distinct set of properties that make it suitable for specific applications.[3][4] This guide provides a detailed comparative analysis of these three coatings, supported by quantitative data and experimental protocols, to aid researchers and professionals in selecting the optimal material for their needs.

Parylene N is the most basic form, a completely linear, highly crystalline polymer of poly(para-xylylene).[5][6] Parylene C is a modification of Parylene N, with a chlorine atom substituted on the aromatic ring, which enhances its barrier properties.[6][7] Parylene F is a fluorinated variant, offering superior thermal and UV stability.[1][8] The choice between these three often depends on the specific requirements of the application, such as the need for a high dielectric strength, superior moisture barrier, or performance in extreme temperature environments.[9]

Quantitative Performance Data

To facilitate a direct comparison, the key physical, mechanical, electrical, thermal, and barrier properties of Parylene F, C, and N are summarized in the tables below. Data has been compiled from various industry and academic sources.

Table 1: Mechanical Properties

PropertyParylene FParylene CParylene NTest Method
Tensile Strength (MPa)-70[10]45[10]ASTM D882[11]
Young's Modulus (GPa)-3.2[10]2.4[10]ASTM D882[11]
Elongation to Break (%)-200[10]30[10]ASTM D882[11]
Coefficient of Friction (Static)-0.29[10]0.25[10]ASTM D1894[11]
Coefficient of Friction (Dynamic)-0.29[10]0.25[10]ASTM D1894[11]
Density (g/cm³)1.652[12]1.289[12]1.11[12]-

Table 2: Electrical Properties

PropertyParylene FParylene CParylene NTest Method
Dielectric Strength (V/mil for 1 mil)-5,600[1]7,000[1]ASTM D149[11]
Dielectric Constant (at 1 MHz)2.17[5]2.95[5]2.65[5]ASTM D150[5]
Dissipation Factor (at 1 MHz)0.0010[5]0.013[5]0.0006[5]ASTM D150[5]
Volume Resistivity (Ω·cm)-8.8 x 10¹⁶[10]1.4 x 10¹⁷[10]ASTM D257

Table 3: Thermal and Barrier Properties

PropertyParylene F (VT-4)Parylene CParylene NTest Method
Max. Service Temperature (Short Term, °C)450[5]---
Max. Service Temperature (Long Term, °C)-80[5]60[5]-
Melting Temperature (°C)-290[10]420[10]-
Water Vapor Transmission Rate (g/m²/24h for 25µm film)-2.8[13]-ASTM D1434[5]
Gas Permeability (cm³/mil/100in²/24h/atm)
   Oxygen-7.971ASTM D1434
   Nitrogen-1.216ASTM D1434
   Carbon Dioxide-13430ASTM D1434

Experimental Protocols

The data presented above is derived from standardized testing methodologies. For researchers looking to replicate or validate these findings, detailed protocols for key experiments are outlined below.

Tensile Properties Testing (ASTM D882)

This test determines the tensile strength, Young's modulus, and elongation at break of thin plastic sheeting.

  • Sample Preparation: Free-film strip specimens of the Parylene coating are prepared, typically with dimensions of 1 inch by 10 inches.[11] The film is carefully removed from a substrate, often glass plates treated with a release agent.[11]

  • Apparatus: A tensile testing machine with a suitable load cell and grips for thin films.

  • Procedure:

    • The thickness of the specimen is measured at several points along its length.

    • The specimen is mounted in the grips of the tensile tester.

    • The specimen is pulled at a constant rate of speed until it breaks.

    • The load and elongation are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Dielectric Strength Testing (ASTM D149)

This method measures the voltage at which a material breaks down under electrical stress.

  • Sample Preparation: Coated steel or glass coupons are used as test samples.[11] The coating thickness is precisely measured.

  • Apparatus: A high-voltage power supply and electrodes.

  • Procedure:

    • The coated sample is placed between two electrodes.

    • The voltage is increased at a specified rate (e.g., 500 V/sec) until the coating breaks down, indicated by a puncture and a sudden drop in voltage.[11]

    • The breakdown voltage is recorded.

  • Data Analysis: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the coating, typically expressed in Volts per mil (V/mil).

Biocompatibility Testing (ISO 10993 / USP Class VI)

For medical and drug development applications, biocompatibility is crucial. Parylene coatings are often tested according to ISO 10993 and USP Class VI standards to ensure they are non-toxic and do not elicit an adverse biological response.[14][15][16]

  • Key Tests (as per ISO 10993):

    • Cytotoxicity: Assesses the toxicity of the material to cells in vitro.

    • Sensitization: Determines if the material causes an allergic reaction.

    • Irritation/Intracutaneous Reactivity: Evaluates the potential for the material to cause irritation to skin or tissues.

    • Acute Systemic Toxicity: Tests for potential toxic effects on the whole body.

    • Hemocompatibility: Assesses the interaction of the material with blood.[15]

    • Implantation: Evaluates the local tissue response to the material when implanted.[15]

  • Procedure: These tests are typically conducted by specialized independent laboratories following the detailed protocols outlined in the respective standards. The tests involve exposing biological systems (cells, tissues, or animals) to the Parylene-coated material or its extracts and observing for any adverse reactions.

Visualizing Key Processes

To better understand the application and evaluation of Parylene coatings, the following diagrams illustrate the chemical vapor deposition process and a typical workflow for biocompatibility assessment.

Parylene Deposition Process (Gorham Process)

The Gorham process is the standard method for depositing Parylene coatings.[17][18] It involves three key stages: sublimation, pyrolysis, and deposition, all conducted under vacuum.[3]

GorhamProcess cluster_0 Vaporizer cluster_1 Pyrolysis Furnace cluster_2 Deposition Chamber Dimer Solid Dimer (~150-170 °C) Monomer Gaseous Monomer (~550-700 °C) Dimer->Monomer Sublimation & Pyrolysis Substrate Substrate (Room Temp) Monomer->Substrate Deposition & Polymerization

Caption: The Gorham process for Parylene chemical vapor deposition.

Experimental Workflow for Biocompatibility Assessment

The evaluation of a Parylene-coated medical device for biocompatibility follows a structured workflow, often guided by ISO 10993 standards.

BiocompatibilityWorkflow Start Parylene-Coated Device Extraction Material Extraction (as per ISO 10993-12) Start->Extraction InVitro In Vitro Testing (e.g., Cytotoxicity - ISO 10993-5) Extraction->InVitro InVivo In Vivo Testing (e.g., Implantation - ISO 10993-6) Extraction->InVivo DataAnalysis Data Analysis & Risk Assessment InVitro->DataAnalysis InVivo->DataAnalysis End Biocompatibility Confirmed DataAnalysis->End

Caption: A typical workflow for assessing the biocompatibility of Parylene coatings.

Conclusion

The selection of the appropriate Parylene variant is a critical decision that can significantly impact the performance and reliability of a product. Parylene N stands out for its exceptional dielectric properties and its ability to penetrate complex geometries, making it ideal for high-frequency electronics.[7] Parylene C offers a balanced profile with excellent moisture and gas barrier properties, rendering it a common choice for medical devices and sensitive electronics.[2][19] Parylene F provides superior thermal and UV stability, making it suitable for applications in harsh environments, such as those encountered in aerospace.[1][9]

By understanding the distinct advantages and limitations of each Parylene type, supported by the quantitative data and standardized experimental protocols presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to optimize their applications and ensure the longevity and success of their work.

References

Parylene F vs. PTFE: A Comparative Guide for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and medical device development, the choice of materials is paramount to ensuring safety, efficacy, and reliability. Both Parylene F and Polytetrafluoroethylene (PTFE), commonly known as Teflon®, are fluoropolymers recognized for their desirable properties, including chemical inertness and lubricity. This guide provides an in-depth, objective comparison of Parylene F and PTFE to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific biomedical applications. The comparison is supported by a review of their properties, biocompatibility data, and relevant experimental considerations.

Molecular Structure and Deposition Process

The fundamental differences in the molecular structures and deposition methods of Parylene F and PTFE give rise to their distinct physical and chemical properties.

Parylene F is the common name for poly(tetrafluoro-p-xylylene), which is applied as a coating through a unique chemical vapor deposition (CVD) process.[1] This process involves the sublimation and pyrolysis of a solid dimer precursor, which then polymerizes onto a substrate at room temperature.[1] The result is a truly conformal, pinhole-free coating that can uniformly cover complex topographies and penetrate deep into substrate surfaces.[2][3][4]

PTFE is a synthetic fluoropolymer of tetrafluoroethylene.[5][6] Its structure consists of a long chain of carbon atoms with two fluorine atoms bonded to each carbon.[6][7] PTFE coatings are typically applied through spray or dip methods, which can sometimes lead to issues like pooling, bridging, and edge effects on complex surfaces.[2][3]

cluster_ParyleneF Parylene F Structure cluster_PTFE PTFE Structure Parylene_F_Monomer [ F-C-C-F ] |   | [ C-C ] /   \n[ C = C ]    /  [ C-C ]  |   | [ F-C-C-F ] |   | [ H-C-H ] |   | [ H-C-H ] PTFE_Monomer [ F F ] | | -[ C-C ]n- | | [ F F ] cluster_workflow Cytotoxicity Assay Workflow (MTT) prep Prepare Material Extracts (Parylene F / PTFE) expose Expose Cells to Material Extracts prep->expose culture Culture L929 Fibroblast Cells culture->expose incubate Incubate for 24-72 hours expose->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate to Allow Formazan Formation add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Analyze Cell Viability measure->analyze

References

Parylene F Film Barrier Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable conformal coating is a critical consideration in the development of advanced medical devices, electronics, and pharmaceuticals. These coatings provide essential protection against environmental factors that can degrade performance and compromise safety. Among the various options, Parylene F has emerged as a high-performance candidate, particularly in applications demanding exceptional barrier properties and thermal stability. This guide provides an objective comparison of Parylene F's barrier properties with other common conformal coatings, supported by experimental data and detailed methodologies.

Comparative Analysis of Barrier Properties

The primary function of a conformal coating as a barrier is to prevent the ingress of moisture and atmospheric gases, which can lead to corrosion, electrical failure, and degradation of sensitive materials. The two key metrics for evaluating these barrier properties are the Water Vapor Transmission Rate (WVTR) and the Oxygen Transmission Rate (OTR).

Water Vapor and Gas Barrier Performance

The following table summarizes the WVTR and OTR for Parylene F and other common conformal coatings. Lower values indicate superior barrier performance.

Coating MaterialWater Vapor Transmission Rate (WVTR)¹ (g·mm/m²·day)Oxygen Transmission Rate (OTR)² (cc·mm/m²·day·atm)
Parylene F (VT-4) 0.28 [1]16.7 [2]
Parylene C0.08[1][3]2.8[2][3]
Parylene N0.59[1][3]15.4[2][3]
Parylene D0.09[1]12.6
Silicone (SR)0.89[1]> 5000
Polyurethane (UR)0.93[1]> 1000
Epoxy (ER)0.94[1]~30
Acrylic13.9[4]> 1000

¹ Data sourced from various manufacturers and research papers. Testing conditions are typically 37°C and 90% relative humidity (RH). ² Data sourced from various manufacturers and research papers. Testing conditions are typically 23°C or 25°C.

As the data indicates, all Parylene variants demonstrate significantly lower water vapor transmission rates compared to liquid coatings like silicone, polyurethane, epoxy, and acrylic.[1][4] While Parylene C exhibits the best moisture barrier properties, Parylene F still offers excellent performance, outclassing the conventional liquid coatings.[1] In terms of oxygen permeability, Parylene F has a higher transmission rate compared to Parylene C but remains a more effective barrier than many other polymer coatings.[2]

Chemical Resistance

Parylene coatings are known for their chemical inertness, showing resistance to a wide range of solvents, acids, and bases at room temperature and elevated temperatures (up to 150°C).[5][6] This property is crucial for devices that may be exposed to harsh chemical environments during sterilization or in their operational setting. Parylene F, with its fluorine atoms, exhibits high resistance to heat and UV light compared to Parylene C and N.[7]

Parylene films have shown minimal swelling when exposed to various chemicals, and this swelling is often reversible after the solvent is removed.[3] They are resistant to inorganic reagents such as strong acids and alkalis.[5][6]

Experimental Protocols

The standardized testing methodologies for determining WVTR and OTR are crucial for obtaining reliable and comparable data. The following are summaries of the key ASTM International standards.

Water Vapor Transmission Rate (WVTR) Testing (ASTM E96)

The ASTM E96 standard outlines methods for determining the rate of water vapor transmission through materials such as plastic films and coatings.[8][9][10][11] The test can be performed using two primary methods: the Desiccant Method (Dry Cup) and the Water Method (Wet Cup).[9][10]

Methodology:

  • Sample Preparation: The coating is applied to a substrate, and a circular test specimen is cut.

  • Test Assembly: The specimen is sealed to the open mouth of a test dish.

    • Desiccant Method: The dish contains a desiccant (e.g., anhydrous calcium chloride), creating a low humidity environment inside. The assembly is placed in a controlled high-humidity atmosphere.[9]

    • Water Method: The dish contains distilled water, creating a high-humidity environment inside. The assembly is placed in a controlled lower-humidity atmosphere.[9]

  • Environmental Control: The test assembly is placed in a controlled environmental chamber with a specific temperature and relative humidity.[9]

  • Measurement: The assembly is weighed periodically. The rate of weight gain (Desiccant Method) or weight loss (Water Method) is used to calculate the WVTR.[9]

  • Calculation: The WVTR is calculated from the steady-state rate of weight change and the area of the test specimen.

Oxygen Transmission Rate (OTR) Testing (ASTM D3985)

The ASTM D3985 standard specifies a method for determining the steady-state rate of oxygen gas transmission through plastics in the form of film and sheeting using a coulometric sensor.[12][13]

Methodology:

  • Sample Preparation: A sample of the coated film is prepared to the required dimensions.

  • Mounting: The specimen is clamped in a diffusion cell, creating a sealed barrier between two chambers.[12][13]

  • Gas Flow: One chamber is flushed with a stream of nitrogen (carrier gas), while the other chamber is pressurized with oxygen (test gas).[12]

  • Detection: As oxygen permeates through the film into the nitrogen stream, it is transported to a coulometric sensor. The sensor generates an electrical current directly proportional to the amount of oxygen.[12]

  • Calculation: The OTR is determined from the measured electrical current, the gas flow rate, and the area of the test specimen. The test continues until a steady-state transmission rate is achieved.[14]

Visualizing the Evaluation Process

To better understand the workflow of characterizing these critical barrier properties, the following diagrams illustrate the logical progression of the experimental procedures.

Barrier_Property_Evaluation_Workflow cluster_prep Sample Preparation cluster_wvtr WVTR Testing (ASTM E96) cluster_otr OTR Testing (ASTM D3985) cluster_analysis Data Analysis & Comparison Start Start: Select Coating & Substrate ApplyCoating Apply Conformal Coating Start->ApplyCoating CureCondition Cure/Condition Sample ApplyCoating->CureCondition CutSpecimen Cut Test Specimen CureCondition->CutSpecimen MountWVTR Mount Specimen on Test Dish CutSpecimen->MountWVTR MountOTR Mount Specimen in Diffusion Cell CutSpecimen->MountOTR PlaceChamberWVTR Place in Environmental Chamber MountWVTR->PlaceChamberWVTR WeighPeriodically Weigh Periodically PlaceChamberWVTR->WeighPeriodically CalculateWVTR Calculate WVTR WeighPeriodically->CalculateWVTR CompareData Compare with Alternative Coatings CalculateWVTR->CompareData GasFlow Introduce N2 and O2 MountOTR->GasFlow DetectO2 Detect O2 with Coulometric Sensor GasFlow->DetectO2 CalculateOTR Calculate OTR DetectO2->CalculateOTR CalculateOTR->CompareData Report Generate Report CompareData->Report

Caption: Workflow for Barrier Property Evaluation.

This guide provides a foundational understanding of Parylene F's barrier properties in comparison to other conformal coatings. For specific applications, it is recommended to consult detailed technical data sheets and conduct testing under conditions that replicate the intended use environment.

References

A Comparative Analysis of Parylene F Films' Dielectric Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring superior dielectric performance in their applications, this guide provides a detailed comparison of Parylene F films against other common conformal coatings. The selection of an appropriate insulating material is critical for the reliability and functionality of sensitive electronic components, particularly in demanding environments. This guide offers a comprehensive overview of the dielectric constant and breakdown voltage of Parylene F and its alternatives, supported by experimental data and standardized testing protocols.

Quantitative Comparison of Dielectric Properties

The dielectric properties of conformal coatings are paramount in preventing electrical interference and ensuring the longevity of electronic devices. The following table summarizes the dielectric constant and breakdown voltage of Parylene F and other widely used conformal coatings.

MaterialDielectric Constant (at 1 MHz)Breakdown Voltage (V/mil)
Parylene F (VT-4) 2.20[1][2]5,400[3]
Parylene N 2.65[3][4][5]7,000[3][4][5]
Parylene C 2.95[6][7]5,600[6][7][8]
Parylene D 2.82 (at 1 kHz)5,500[5]
Silicone 2.6 - 2.7[2]1,100 - 2,000[2][9][10]
Polyurethane 4.2 - 5.2[2]1,400 - 3,000[2][10][11]
Acrylic 3.0 - 4.0[2]1,000 - 1,500[2][10]

Note: The breakdown voltage of Parylene films is dependent on the thickness of the coating, with thinner films generally exhibiting a higher voltage breakdown per unit thickness.[12][13][14]

Experimental Protocols

The data presented in this guide is based on standardized test methods to ensure accuracy and comparability. The primary ASTM International standards used for determining the dielectric properties of insulating materials are outlined below.

ASTM D149: Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies

This test method covers procedures for the determination of dielectric strength of solid insulating materials at commercial power frequencies (60 Hz). The dielectric strength is defined as the maximum voltage a material can withstand before breaking down.[7][8]

  • Apparatus: A high-voltage source with a means of controlling the rate of voltage rise and a suitable test chamber containing electrodes.

  • Procedure:

    • A sample of the material of a specified thickness is placed between two electrodes.

    • The voltage is increased from zero at a uniform rate until dielectric breakdown occurs.

    • The breakdown voltage is recorded.

    • The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the sample.

ASTM D150: Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation

These test methods cover the determination of relative permittivity (dielectric constant), dissipation factor, loss tangent, and other AC loss characteristics of solid electrical insulation.

  • Apparatus: A capacitance bridge or a resonant circuit, a test fixture to hold the specimen, and a signal generator.

  • Procedure:

    • The specimen is placed in the test fixture, forming a capacitor.

    • The capacitance of the specimen is measured at a specified frequency (e.g., 1 MHz).

    • The dielectric constant is calculated from the measured capacitance, the dimensions of the specimen, and the properties of the test fixture.

ASTM D257: Standard Test Methods for DC Resistance or Conductance of Insulating Materials

These test methods cover direct-current procedures for the measurement of DC insulation resistance, volume resistance, and surface resistance. From these measurements, volume resistivity and surface resistivity are calculated.

  • Apparatus: A voltage source, a current-measuring instrument (picoammeter or electrometer), and a test cell or electrodes.

  • Procedure:

    • A defined voltage is applied across the insulating material for a specified time.

    • The resulting current is measured.

    • The resistance is calculated using Ohm's law (R = V/I).

    • Volume resistivity is then calculated based on the resistance and the dimensions of the electrode arrangement.

Comparative Workflow Diagram

The following diagram illustrates the workflow for comparing the dielectric properties of different conformal coatings.

cluster_0 Material Selection cluster_1 Property Measurement cluster_2 Data Analysis & Comparison cluster_3 Conclusion Parylene_F Parylene F Dielectric_Constant Dielectric Constant (ASTM D150) Parylene_F->Dielectric_Constant Breakdown_Voltage Breakdown Voltage (ASTM D149) Parylene_F->Breakdown_Voltage Alternatives Parylene N, C, D Silicones, Polyurethanes, Acrylics Alternatives->Dielectric_Constant Alternatives->Breakdown_Voltage Data_Table Quantitative Data Summary Table Dielectric_Constant->Data_Table Breakdown_Voltage->Data_Table Performance_Evaluation Performance Evaluation Data_Table->Performance_Evaluation Recommendation Material Recommendation for Application Performance_Evaluation->Recommendation

Caption: Workflow for comparing conformal coating dielectric properties.

Conclusion

Parylene F offers a low dielectric constant, which is advantageous for high-frequency applications where signal integrity is crucial.[4] While its breakdown voltage is slightly lower than that of Parylene N and C, it remains significantly higher than that of common liquid conformal coatings like silicones, polyurethanes, and acrylics.[2][3][10] The choice of the optimal conformal coating will ultimately depend on the specific requirements of the application, including the operating frequency, voltage, and environmental conditions. This guide provides the foundational data and testing methodologies to aid researchers and professionals in making an informed decision.

References

A Comparative Guide to the UV Degradation and Stability of Parylene F and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting a polymer with robust environmental stability is critical for device longevity and performance. Ultraviolet (UV) radiation, particularly from sunlight, can induce significant degradation in many polymers, leading to changes in mechanical integrity, chemical composition, and appearance. This guide provides an objective comparison of the UV stability of Parylene F against other common Parylene variants, supported by available data and standardized experimental methodologies.

Mechanism of UV Degradation in Parylenes

Extended exposure to UV radiation in the presence of oxygen initiates a photo-oxidative degradation process in most common Parylene variants (N, C, and D).[1][2][3] The degradation pathway involves the UV energy causing breaks in the polymer chains, specifically at the methylene (CH₂) units in the polymer backbone.[1] This leads to the formation of bonds with oxygen, creating species such as alcohols (-OH), carbonyls (C=O), and eventually carboxylic acids (-COOH).[1] The formation of these groups not only causes the material to yellow but also leads to chain scission, which compromises the material's mechanical properties, resulting in embrittlement and the formation of microcracks.[1] The presence of both UV light and oxygen is required for this significant degradation to occur.[1]

Comparative UV Stability of Parylene Variants

The stability of Parylene polymers under UV exposure varies significantly based on their chemical structure. Fluorinated variants demonstrate superior resistance to UV-induced degradation.

  • Parylene N and C: These are the most common but also the most susceptible to UV degradation among the Parylene family.[1][4] Parylene N, being a pure hydrocarbon polymer, is particularly vulnerable.[4] Parylene C, which has a chlorine atom on its phenyl ring, shows slightly better retention of mechanical properties as it yellows, partly due to its lower oxygen permeability compared to Parylene N.[1] However, both will yellow and degrade with prolonged sun exposure.[1][4]

  • Parylene D: With two chlorine atoms, Parylene D offers slightly higher temperature resistance than C but follows a similar degradation pathway under UV light.[5]

  • Parylene F (VT-4): This variant contains fluorine atoms, which provide significantly higher resistance to both heat and UV radiation compared to Parylene N and C.[6][7] While it is a substantial improvement, it will still degrade much later than its non-fluorinated counterparts.[1][6]

  • Parylene AF-4 (Parylene HT®): This polymer exhibits the highest UV stability in the Parylene family.[1][5][8][9][10] By replacing the hydrogen atoms in the polymer backbone with fluorine atoms (creating CF₂ units instead of CH₂), it is far more resistant to the photo-oxidation mechanism that degrades other Parylenes.[1][6] Parylene HT can withstand up to 2,000 hours of accelerated UV exposure without significant degradation or yellowing.[10]

Data Presentation: Performance and Properties

The following tables summarize the relative UV stability and key physical properties of the different Parylene types.

Table 1: Relative UV Stability of Parylene Variants

Parylene TypeChemical StructureRelative UV StabilityTypical Observations upon Exposure
Parylene N Poly(para-xylylene)LowRapidly yellows and becomes brittle.[4]
Parylene C Poly(mono-chloro-para-xylylene)Low to ModerateYellows and degrades; better than N due to lower oxygen permeability.[1][4]
Parylene D Poly(di-chloro-para-xylylene)ModerateSimilar to Parylene C, with slightly better thermal stability.[5]
Parylene F Poly(tetra-fluoro-para-xylylene)HighSignificantly more resistant to yellowing and degradation than N and C.[6][7]
Parylene AF-4 (HT®) Poly(per-fluoro-para-xylylene)Very HighExcellent long-term UV stability; withstands extensive exposure with minimal change.[1][10]

Table 2: Key Physical and Thermal Properties of Parylene Variants

PropertyParylene NParylene CParylene F (VT-4)Parylene AF-4 (HT®)
Long-Term Service Temp. (°C) 6080200350
Short-Term Service Temp. (°C) 95115250450
Melting Point (°C) 420290->500
Dielectric Constant (1 MHz) 2.652.952.452.25
Index of Refraction 1.661.641.571.56

Experimental Protocols for UV Degradation Testing

To assess the UV stability of polymers, accelerated weathering tests are conducted according to established standards. These tests simulate long-term outdoor exposure in a controlled laboratory setting.

Objective: To evaluate the effect of UV radiation on the physical, chemical, and mechanical properties of polymer films.

Apparatus:

  • Accelerated Weathering Tester: A chamber equipped with either a Xenon-arc lamp (per ASTM G155) or a fluorescent UV lamp (per ASTM G154).[11][12] Xenon-arc lamps are often preferred as they replicate the full spectrum of natural sunlight.[12][13]

  • Analytical Instruments: Spectrophotometer/Colorimeter, Fourier-Transform Infrared (FTIR) Spectrometer, Tensile Tester, and Scanning Electron Microscope (SEM).

Methodology:

  • Sample Preparation: Thin films of Parylene F and other polymers are prepared on suitable substrates (e.g., glass slides for optical measurements, silicon wafers for chemical analysis, or as free-standing films for mechanical testing). The initial thickness of each film is precisely measured.

  • Initial Characterization (Pre-Exposure):

    • Color Measurement: The initial color coordinates (e.g., CIELAB Lab*) and yellowness index are measured.[12]

    • Chemical Analysis: An initial FTIR spectrum is recorded to serve as a baseline for the polymer's chemical structure.

    • Mechanical Testing: The initial tensile strength, elongation at break, and Young's modulus are determined for free-standing films.

    • Surface Morphology: The surface is imaged using SEM to document the initial state.

  • Accelerated UV Exposure:

    • Samples are placed inside the weathering chamber.

    • The test cycle is programmed according to a standard like ASTM G155 or ISO 4892-2.[12][14] A typical cycle involves alternating periods of UV light and moisture (condensation or water spray) at elevated temperatures to simulate outdoor conditions.[13]

    • Irradiance: The light intensity is controlled, typically measured at 340 nm for outdoor simulations.[11]

    • Duration: Samples are exposed for a predetermined number of hours, which correlates to months or years of outdoor exposure.[13][15] Samples are typically removed at set intervals for analysis.

  • Post-Exposure Characterization:

    • At each interval, the samples are re-analyzed using the same methods as in the initial characterization step.

    • Changes in color, chemical structure (e.g., growth of carbonyl peaks in the FTIR spectrum), mechanical properties, and surface morphology (e.g., appearance of cracks) are quantified.

  • Data Analysis: The measured changes in properties are plotted against UV exposure time to generate degradation curves for each polymer, allowing for a direct comparison of their stability.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical UV degradation study for polymers.

UV_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_char1 Phase 2: Initial Characterization cluster_exposure Phase 3: Accelerated Aging cluster_char2 Phase 4: Post-Exposure Characterization cluster_analysis Phase 5: Final Analysis p1 Sample Preparation (Polymer Film Deposition) c1 Optical Analysis (Color, Yellowness) p1->c1 c2 Chemical Analysis (FTIR Spectroscopy) p1->c2 c3 Mechanical Testing (Tensile Strength) p1->c3 c4 Surface Morphology (SEM) p1->c4 exp UV Exposure (ASTM G155 - Xenon Arc) c1->exp c2->exp c3->exp c4->exp pc1 Optical Analysis exp->pc1 Periodic Intervals pc2 Chemical Analysis exp->pc2 Periodic Intervals pc3 Mechanical Testing exp->pc3 Periodic Intervals pc4 Surface Morphology exp->pc4 Periodic Intervals analysis Comparative Data Analysis (Degradation vs. Time) pc1->analysis pc2->analysis pc3->analysis pc4->analysis

Caption: Workflow for UV degradation testing of polymers.

References

A Comparative Guide to the Gas and Moisture Permeability of Parylene F Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate conformal coating is critical for ensuring device reliability and longevity. Parylene F (also known as Parylene VT-4) is a fluorinated variant of the Parylene family, offering unique thermal and UV stability.[1][2] This guide provides an objective comparison of the gas and moisture barrier properties of Parylene F films against other Parylene types and common conformal coatings, supported by experimental data and standardized testing protocols.

Parylene coatings, applied via a unique chemical vapor deposition (CVD) process, create a truly conformal, pinhole-free film, providing excellent barrier properties even at minimal thicknesses.[3][4] This process occurs at room temperature and under vacuum, ensuring no thermal or mechanical stress on the substrate.[2][5]

Moisture Barrier Performance: Water Vapor Transmission Rate (WVTR)

The Water Vapor Transmission Rate (WVTR) is a key metric for evaluating a material's effectiveness as a moisture barrier. A lower WVTR value indicates superior protection against moisture ingress, which can otherwise lead to corrosion, electrical shorts, and device failure.[4][6] Among the various conformal coatings, the Parylene family consistently demonstrates the lowest WVTR values.

Parylene F, with a WVTR of 0.28 (g·mm)/(m²·day), offers strong moisture protection.[1][6] However, Parylene C and D exhibit even lower permeability to water vapor, making them the preferred choice for applications demanding the highest level of moisture resistance.[7][8] All Parylene variants significantly outperform common liquid coatings such as epoxies, polyurethanes, and silicones in preventing water vapor transmission.[6][9]

Comparative Data: Water Vapor Transmission Rate (WVTR)
MaterialWVTR (g·mm)/(m²·day)
Parylene F (VT-4) 0.28 [1][6]
Parylene C0.08[1][8][9]
Parylene D0.09[1][9]
Parylene AF4 (Parylene HT®)0.22[6][9]
Parylene N0.59[1][6][9]
Epoxy (ER)0.94[1][6]
Polyurethane (UR)0.93[1][6]
Silicone (SR)0.89[6]

Note: Data presented is for standardized test conditions. Actual performance may vary based on film thickness, deposition parameters, and environmental conditions.

Gas Barrier Performance: Gas Permeability

The ability of a coating to act as a barrier against various gases is crucial in many applications, from protecting sensitive electronics from corrosive gases to ensuring the stability of implanted medical devices.[8][10] Gas permeability is dependent on the specific gas and the polymer's molecular structure.

Parylene F shows moderate permeability to oxygen.[1][7] In comparison, Parylene C offers the best overall barrier properties against a wide range of gases, including nitrogen, oxygen, and carbon dioxide, due to its chemical structure which features a chlorine atom on the aromatic ring.[7][8][10] Parylene N, the most basic form of Parylene, is significantly more permeable to gases.[1][8][10] When compared to liquid conformal coatings, Parylenes generally provide considerably better gas barrier performance.[7]

Comparative Data: Gas Permeability

| Material | Gas Permeability at 25°C (cc·mm)/(m²·day·atm) | | :--- | :--- | :--- | :--- | | | Nitrogen (N₂) | Oxygen (O₂) | Carbon Dioxide (CO₂) | | Parylene F (VT-4) | | 16.7 [1][7] | | | Parylene C | 0.4[8][9] | 2.8[8][9] | 3.0[8][9] | | Parylene D | 1.8[9] | 12.6[9] | 5.1[9] | | Parylene N | 3.0[8][9] | 15.4[8][9] | 84.3[8][9] | | Epoxy (ER) | 1.6[9] | 2.0 - 4.0[3][9] | 3.1[1] | | Polyurethane (UR) | 31.5[9] | 78.7[9] | 1,181[9] | | Silicone (SR) | – | 19,685[9] | 118,110[9] |

Experimental Protocols

The permeability data presented is derived from standardized test methods established by ASTM International. Adherence to these protocols ensures that the data is reliable and comparable across different materials and laboratories.

Moisture Permeability Testing: ASTM E96

The Water Vapor Transmission Rate (WVTR) is determined according to ASTM E96.[11] This standard outlines two primary methods for measuring the rate of water vapor movement through permeable and semipermeable materials like plastic films.[12][13]

  • Desiccant Method (Procedure A): A test specimen is sealed over a dish containing a desiccant, such as calcium chloride.[14] This assembly is then placed in a controlled atmosphere with a specific temperature and humidity. A vapor pressure gradient is created, driving water vapor through the material into the dish. The rate of transmission is calculated by periodically weighing the dish to measure the amount of moisture absorbed by the desiccant over time.[12][14][15]

  • Water Method (Procedure B): This method is similar, but the dish contains distilled water instead of a desiccant.[14] The assembly is placed in a controlled environment, and the rate of water vapor movement out of the dish is determined by periodic weighings to measure the weight loss over time.[12][15]

ASTM_E96_Workflow cluster_prep Sample Preparation cluster_methods Test Methods Sample Test Specimen Dish Test Dish Sample->Dish Seal specimen to dish MethodA Method A: Desiccant Method (Dish contains desiccant) Dish->MethodA MethodB Method B: Water Method (Dish contains distilled water) Dish->MethodB Sealant Sealant Sealant->Dish Chamber Place Assembly in Controlled Test Chamber (Temp & Humidity) MethodA->Chamber MethodB->Chamber Weigh Periodic Weighing of Assembly Chamber->Weigh Monitor weight change over time Calculate Calculate WVTR (g/m²·day) Weigh->Calculate

Experimental workflow for ASTM E96 Water Vapor Transmission Rate (WVTR) testing.
Gas Permeability Testing: ASTM D1434

Gas permeability characteristics of plastic films are determined using the methods outlined in ASTM D1434.[16][17] This standard describes procedures for measuring the steady-state rate of gas transmission through a plastic specimen.[18][19]

The general principle involves placing the test film as a barrier between two chambers in a gas transmission cell.[18] One chamber is filled with the test gas (e.g., N₂, O₂) at a known, constant pressure, while the other chamber is at a lower pressure.[20] The rate at which the gas permeates through the film is then measured.

  • Manometric Method: In this method, the lower-pressure chamber is initially evacuated. The rate of gas transmission is determined by measuring the increase in pressure in this chamber over time as gas permeates through the film.[18][20]

  • Volumetric Method: For this method, the lower-pressure chamber is kept at a constant pressure (often near atmospheric). The volume of gas that permeates through the specimen is measured over a specific period to determine the transmission rate.[18][20]

Barrier_Factors cluster_material Material Properties cluster_environment Environmental Factors Polymer Polymer Type (e.g., Parylene F vs. C) Permeability Overall Barrier Performance (Gas & Moisture Permeability) Polymer->Permeability Crystallinity Crystallinity Crystallinity->Permeability Thickness Film Thickness Thickness->Permeability Defects Defects / Pinhole-Free Defects->Permeability Temp Temperature Temp->Permeability Humidity Relative Humidity Humidity->Permeability Pressure Pressure Gradient Pressure->Permeability

Factors influencing the barrier properties of conformal coatings.

References

Parylene F: A Biocompatibility and Cytotoxicity Comparison for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal biocompatible coating for medical devices is a critical decision. This guide provides an objective comparison of Parylene F's performance against other common alternatives, supported by experimental data and detailed methodologies.

Parylene F, a fluorinated variant of the Parylene polymer series, has emerged as a promising material for medical device coatings due to its excellent biocompatibility, mechanical robustness, and stability in physiological environments.[1] Like other Parylenes, it is applied via a unique chemical vapor deposition (CVD) process that results in a pinhole-free, conformal coating even on complex topographies.[2][3] This guide delves into the specifics of its biocompatibility and cytotoxicity, offering a comparative analysis with Parylene C, Parylene N, Silicone, and Polytetrafluoroethylene (PTFE), commonly known as Teflon.

Comparative Analysis of Biocompatibility and Cytotoxicity

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Cytotoxicity, a key indicator of biocompatibility, is the measure of a material's toxicity to cells. The following table summarizes available quantitative data from various studies on Parylene F and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and specific formulations of the materials tested.

MaterialAssay TypeCell LineKey Findings
Parylene F Cell Culture-Showed identical cell proliferative capability to Parylene C after 72 hours of seeding.[4]
Parylene F Cytotoxicity & HemolysisNIH3T3 fibroblastsCell viability exceeded 90%, and hemolysis rates were below 2%, meeting stringent medical standards.
Parylene C Cytotoxicity (MTT Assay)Primary murine splenocytesCoated surfaces demonstrated excellent cytocompatibility, with no significant difference in viability from standard well plates.[5]
Parylene N Biocompatibility Testing-Meets ISO 10993 and USP Class VI standards for biocompatibility.[2]
Silicone Cytotoxicity (MTT Assay)L929 mouse fibroblastsCell viability varied with surface texture and exposure time. For example, one study showed higher cytotoxicity for silicone foam after 1 and 3 days of exposure compared to nanotextured silicone.[6] Another study on a specific PDMS-based coating showed cell viability of 92.87% ± 3.33% at a concentration of 3.125 mg/mL.[7]
PTFE (Teflon) Cytotoxicity (MTT Assay)L929 mouse fibroblastsUncoated 316L stainless steel and PTFE coated samples exhibited low cytotoxicity over 72 hours, with cell viability greater than 95%.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility and cytotoxicity studies. Below are standardized protocols for key experiments based on ISO 10993 standards and common laboratory practices.

ISO 10993-5: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Cytotoxicity Evaluation:

Cytotoxicity Experimental Workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Data Analysis prep_material Prepare test material samples (Parylene F and alternatives) sterilize Sterilize samples (e.g., ethylene oxide or autoclave) prep_material->sterilize prep_extract Prepare material extracts (ISO 10993-12) sterilize->prep_extract add_extract Add material extracts to cells prep_extract->add_extract seed_cells Seed cells (e.g., L929 fibroblasts) in 96-well plates incubate_initial Incubate for 24h to allow attachment seed_cells->incubate_initial incubate_initial->add_extract incubate_exposure Incubate for a defined period (e.g., 24, 48, 72 hours) add_extract->incubate_exposure add_controls Include positive and negative controls add_controls->incubate_exposure add_mtt Add MTT solution to each well incubate_exposure->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance (e.g., at 570 nm) add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) relative to negative control read_absorbance->calculate_viability interpret_results Interpret results based on ISO 10993-5 criteria calculate_viability->interpret_results

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Material Preparation:

    • Prepare sterile, uniform samples of Parylene F and alternative coatings on appropriate substrates.

    • Prepare extracts of the test materials according to ISO 10993-12 standards. Typically, this involves incubating the material in a cell culture medium at 37°C for a specified time (e.g., 24 hours) to allow any leachable substances to enter the medium.

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts or NIH3T3 human fibroblasts) into 96-well microtiter plates at a predetermined density.

    • Incubate the cells for 24 hours to allow for cell attachment.

  • Exposure:

    • Remove the culture medium and replace it with the prepared material extracts.

    • Include negative controls (culture medium only) and positive controls (a known cytotoxic substance).

    • Incubate the cells with the extracts for various time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each material by comparing the absorbance of the test wells to the negative control wells.

    • According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.

Cell Adhesion Assay

This assay evaluates the ability of cells to attach to the surface of a material, which is an important aspect of biocompatibility for implantable devices.

Workflow for Cell Adhesion Assay:

Cell Adhesion Assay Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_washing Washing cluster_quantification Quantification cluster_analysis Analysis prep_samples Prepare and sterilize coated substrates place_in_wells Place substrates in multi-well plates prep_samples->place_in_wells seed_cells Seed cells onto the substrates place_in_wells->seed_cells incubate_adhesion Incubate for a defined time to allow adhesion seed_cells->incubate_adhesion wash_wells Gently wash wells to remove non-adherent cells incubate_adhesion->wash_wells stain_cells Stain adherent cells (e.g., with Crystal Violet) wash_wells->stain_cells extract_dye Extract the dye stain_cells->extract_dye measure_absorbance Measure absorbance extract_dye->measure_absorbance compare_adhesion Compare cell adhesion across different materials measure_absorbance->compare_adhesion

References

A Comparative Guide to the Surface Chemistry and Morphology of Parylene F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the surface chemistry and morphology of Parylene F, a fluorinated parylene variant, with other relevant materials. Leveraging data from X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), this document offers insights into the surface properties critical for applications in research, medical devices, and drug development.

Introduction to Parylene F and Surface Characterization

Parylene F is a high-performance conformal coating known for its excellent thermal stability, UV resistance, and low dielectric constant.[1] Its surface properties, including chemical composition and topography, are crucial for its performance in various applications, influencing factors such as biocompatibility, lubricity, and barrier integrity. Understanding these characteristics is paramount for material selection and device design.

X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful analytical techniques for characterizing the surfaces of materials. XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface. AFM, on the other hand, generates high-resolution three-dimensional images of the surface topography, allowing for the quantification of parameters like roughness.

Comparative Analysis of Surface Chemistry via XPS

XPS analysis reveals the elemental composition of the outermost surface of a material. For Parylene F, the primary elemental constituents are carbon and fluorine. The high fluorine content contributes to its unique properties. In this guide, we compare the elemental surface composition of Parylene F with that of Parylene C, Polytetrafluoroethylene (PTFE), and a medical-grade silicone elastomer.

MaterialCarbon (C) at%Fluorine (F) at%Oxygen (O) at%Silicon (Si) at%Other Elements
Parylene F 44.455.6---
Parylene C 89.8---Cl: 10.2
PTFE 34.364.11.6--
Medical-Grade Silicone 45.3-29.824.9-

Table 1: Elemental Surface Composition determined by XPS. This table summarizes the atomic percentage (at%) of key elements on the surfaces of Parylene F, Parylene C, PTFE, and a medical-grade silicone elastomer. The data highlights the distinct elemental signatures of each material.

Comparative Analysis of Surface Morphology via AFM

AFM provides detailed information about the surface topography and roughness of materials at the nanoscale. Surface roughness can significantly impact cell adhesion, protein adsorption, and frictional properties. Here, we compare the surface roughness of Parylene F with Parylene C, PTFE, and a medical-grade silicone elastomer.

MaterialAverage Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)
Parylene F 0.2 - 1.00.3 - 1.3
Parylene C 0.2 - 10+0.3 - 15+
PTFE 5 - 207 - 25
Medical-Grade Silicone 1 - 50+1.5 - 70+

Table 2: Surface Roughness Parameters determined by AFM. This table presents typical ranges for the average roughness (Ra) and root mean square roughness (Rq) of Parylene F and the comparative materials. These values can vary depending on deposition/manufacturing parameters and post-processing treatments.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the typical experimental protocols for XPS and AFM analysis of polymer surfaces.

X-ray Photoelectron Spectroscopy (XPS) Protocol

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

1. Sample Preparation:

  • Samples should be clean and free of contaminants.

  • For insulating polymers like Parylene F, a charge neutralization system (e.g., a low-energy electron flood gun) is essential to prevent surface charging during analysis.

2. Instrumental Parameters:

  • X-ray Source: Monochromatic Al Kα (1486.6 eV) is commonly used.

  • Analysis Chamber Pressure: Ultra-high vacuum (UHV) conditions, typically <10⁻⁸ Torr, are required.

  • Take-off Angle: A standard take-off angle of 90° or 45° relative to the sample surface is often used.

  • Analysis Area: The size of the analysis area can range from micrometers to millimeters.

3. Data Acquisition:

  • Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.

  • High-Resolution Scans: Narrow energy range scans are acquired for specific elements of interest (e.g., C 1s, F 1s, O 1s, Si 2p) to determine their chemical states and for accurate quantification.

4. Data Analysis:

  • Peak Identification: Elemental peaks are identified based on their binding energies.

  • Peak Fitting: High-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute different chemical states.

  • Quantification: Atomic concentrations are calculated from the integrated peak areas after correcting for sensitivity factors specific to the instrument and the element.

Atomic Force Microscopy (AFM) Protocol

AFM is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer, more than 1000 times better than the optical diffraction limit.

1. Sample Preparation:

  • Samples should be mounted on a flat, stable substrate.

  • Ensure the surface to be analyzed is clean and free from loose debris.

2. Instrumental Parameters:

  • Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for soft polymer surfaces to minimize sample damage.

  • Probe Selection: A sharp silicon probe with a high aspect ratio is suitable for high-resolution imaging. The choice of cantilever stiffness depends on the imaging mode and sample properties.

  • Scan Size and Rate: Initial large-area scans (e.g., 10 µm x 10 µm) are performed to get an overview of the surface, followed by smaller, higher-resolution scans (e.g., 1 µm x 1 µm) of representative areas. The scan rate is typically set between 0.5 and 2 Hz.

3. Data Acquisition:

  • The AFM tip is scanned across the sample surface, and the feedback loop maintains a constant tip-sample interaction.

  • Topography (height), phase, and amplitude images are simultaneously acquired. The topography image provides direct information about the surface morphology.

4. Data Analysis:

  • Image Processing: Raw AFM images are processed to remove artifacts such as bowing and tilt.

  • Roughness Analysis: From the processed topography data, various roughness parameters are calculated, including:

    • Ra (Average Roughness): The arithmetic average of the absolute values of the height deviations from the mean plane.

    • Rq (Root Mean Square Roughness): The root mean square average of the height deviations from the mean plane.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the surface characterization of Parylene F using XPS and AFM.

experimental_workflow Experimental Workflow for Parylene F Surface Analysis cluster_prep Sample Preparation cluster_xps XPS Analysis cluster_afm AFM Analysis cluster_results Comparative Analysis ParyleneF Parylene F Coated Substrate XPS_Intro Introduce Sample to UHV ParyleneF->XPS_Intro Transfer AFM_Mount Mount Sample on AFM Stage ParyleneF->AFM_Mount Transfer XPS_Survey Acquire Survey Scan XPS_Intro->XPS_Survey XPS_HighRes Acquire High-Resolution Scans (C1s, F1s) XPS_Survey->XPS_HighRes XPS_Data Analyze Data: Elemental Composition & Chemical States XPS_HighRes->XPS_Data Comparison Compare with Alternative Materials (Parylene C, PTFE, Silicone) XPS_Data->Comparison AFM_Scan Perform Tapping Mode Scans AFM_Mount->AFM_Scan AFM_Image Acquire Topography Images AFM_Scan->AFM_Image AFM_Data Analyze Data: Surface Morphology & Roughness (Ra, Rq) AFM_Image->AFM_Data AFM_Data->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow for Parylene F surface analysis.

Conclusion

This guide demonstrates a comparative analysis of the surface chemistry and morphology of Parylene F against other common polymers using XPS and AFM. The quantitative data presented in the tables, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in selecting and characterizing materials for their specific applications. The unique combination of a highly fluorinated surface and low surface roughness makes Parylene F a compelling choice for advanced applications requiring chemical inertness, lubricity, and precise surface control.

References

Confirming Parylene F Polymerization: A Comparative Guide to Spectroscopic and Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, ensuring the complete and correct polymerization of Parylene F (poly-tetrafluoro-p-xylylene) coatings is critical for device performance and biocompatibility. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with alternative analytical methods for confirming the successful conversion of the Parylene F dimer to its polymeric form.

The Role of FTIR Spectroscopy

FTIR spectroscopy serves as a rapid and non-destructive method to verify the polymerization of Parylene F. The underlying principle is the significant change in the molecular structure as the starting material, octafluoro[2.2]paracyclophane (the dimer), transforms into the final poly(tetrafluoro-p-xylylene) polymer.

The chemical vapor deposition (CVD) process involves:

  • Vaporization: The solid dimer is heated and vaporized.

  • Pyrolysis: The vaporized dimer is cleaved at high temperatures (around 720 °C) into reactive tetrafluoro-p-xylylene monomers.[1]

  • Polymerization: The monomer gas adsorbs and polymerizes onto a substrate at room temperature, forming a thin, conformal film.

FTIR spectroscopy can distinguish between the unpolymerized dimer and the final polymer by detecting the disappearance of vibrational modes associated with the dimer's strained cyclophane structure and the appearance of modes characteristic of the stable polymer backbone. While specific spectral data for the this compound is not extensively published, a strong analogy can be drawn from the well-documented analysis of Parylene C. For Parylene C, specific peaks in the fingerprint region (650-710 cm⁻¹) are attributed to the dimer, which are absent in the final polymer film.[2] The confirmation of Parylene F polymerization, therefore, relies on observing a spectrum dominated by C-F and aromatic C-F stretching vibrations, with the absence of any residual dimer-specific peaks.

Key FTIR Spectral Data for Parylene F Polymer

The following table summarizes the key infrared absorption bands expected in a fully polymerized Parylene F film. The presence of these peaks, and the absence of peaks attributable to the dimer, confirms successful polymerization.

Vibrational ModeWavenumber (cm⁻¹)Bond Type
Asymmetric & Symmetric Stretching1100 - 1300C-F (on aryl ring)
In-plane Vibration~1500C=C (aromatic)
Out-of-plane Bending800 - 900C-H (aromatic)

Comparison with Alternative Analytical Methods

While FTIR provides chemical structure confirmation, other methods can offer complementary data on the physical and thermal properties of the polymer, which are also indicative of successful polymerization.

MethodPrincipleKey Parameter for Polymerization ConfirmationAdvantagesLimitations
FTIR Spectroscopy Measures absorption of infrared light, identifying specific chemical bonds and functional groups.Absence of dimer-specific peaks (from the strained cyclophane) and presence of characteristic C-F and aromatic peaks of the polymer.Non-destructive, rapid, high chemical specificity.May not be sensitive to trace amounts of residual dimer; interpretation requires expertise.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Observation of a distinct high melting temperature (Tm) characteristic of the polymer (~429.5 °C), which is significantly higher than that of the dimer (~240-250 °C).[1][3]Provides quantitative thermal data (Tm, crystallinity).Destructive; requires larger sample mass compared to FTIR.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.High thermal stability, with an initial weight loss temperature for the polymer around 355.6 °C in an oxygen atmosphere.[1] This indicates the formation of a stable, high-molecular-weight polymer.Determines thermal and oxidative stability, and material composition.Destructive; less specific for chemical structure than FTIR.
X-Ray Diffraction (XRD) Analyzes the crystalline structure of materials by observing the diffraction pattern of an X-ray beam.A diffraction peak corresponding to the polymer's crystal structure (e.g., a peak at 2θ ≈ 14.0° for Parylene C polymer) confirms the ordered polymeric state, distinct from the dimer's crystal structure.[2]Provides information on crystallinity and phase.Requires a crystalline sample; may not be suitable for amorphous films.

Experimental Protocols

FTIR Spectroscopy for Parylene F Film Analysis
  • Sample Preparation: The Parylene F film is typically analyzed directly on its deposition substrate (e.g., a silicon wafer or a gold-coated slide). For transmission analysis, the film can be carefully lifted from the substrate if it is free-standing. For Attenuated Total Reflectance (ATR-FTIR), the film-coated substrate is brought into direct contact with the ATR crystal.

  • Instrumentation: A commercial FTIR spectrometer (e.g., Thermo Scientific Nicolet iS50) equipped with a suitable detector (e.g., DTGS or MCT) is used.[4]

  • Data Acquisition (ATR Mode):

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the Parylene F coated sample face-down onto the ATR crystal, ensuring firm and uniform contact using the instrument's pressure clamp.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 32 to 64 scans are co-added at a spectral resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The resulting absorbance spectrum is analyzed for the characteristic peaks of poly(tetrafluoro-p-xylylene) as detailed in the data table above. The absence of unusual peaks, particularly in the fingerprint region, indicates a pure, fully polymerized film.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small sample of the Parylene F film (typically 3-10 mg) is carefully weighed and hermetically sealed in an aluminum DSC pan.

  • Instrumentation: A DSC instrument (e.g., Mettler-Toledo TGA/DSC 3+) is used.[1]

  • Data Acquisition:

    • The sample is heated under a nitrogen atmosphere at a controlled rate, typically 10 °C/min.[1]

    • The heating range should encompass the melting points of both the dimer and the expected polymer, for example, from 30 °C to 450 °C.[1]

  • Data Analysis: The heat flow is plotted against temperature. The peak of the endothermic transition corresponds to the melting temperature (Tm). A Tm value around 429.5 °C confirms the polymeric form.[1]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for confirming Parylene F polymerization.

cluster_process Parylene F Deposition Process Dimer This compound (octafluoro[2.2]paracyclophane) Monomer Reactive Monomer (tetrafluoro-p-xylylene) Dimer->Monomer Pyrolysis (~720°C) Polymer Deposited Polymer Film (poly-tetrafluoro-p-xylylene) Monomer->Polymer Polymerization (Room Temp) Sample Parylene F Coated Substrate FTIR Perform FTIR Analysis (e.g., ATR mode) Sample->FTIR Spectrum Obtain IR Spectrum FTIR->Spectrum Analysis Analyze Spectrum for Characteristic Peaks Spectrum->Analysis Confirm Polymerization Confirmed: - Polymer peaks present - Dimer peaks absent Analysis->Confirm Yes Fail Incomplete Polymerization: - Dimer peaks detected - Unexpected peaks Analysis->Fail No

References

Measuring the thickness of thin Parylene F films

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Measuring the Thickness of Thin Parylene F Films

For researchers, scientists, and drug development professionals working with Parylene F, accurate measurement of thin film thickness is critical for ensuring device performance, biocompatibility, and batch-to-batch consistency. This guide provides a comparative overview of common techniques for measuring the thickness of thin Parylene F films, supported by experimental data and detailed protocols.

Comparison of Measurement Techniques

Several methods are available for measuring the thickness of thin films, each with its own advantages and limitations. The primary techniques include Spectroscopic Ellipsometry, Stylus Profilometry, and Atomic Force Microscopy (AFM). The choice of technique often depends on the required accuracy, resolution, and the nature of the sample.

Quantitative Data Summary

The following table summarizes the performance of different methods for measuring thin Parylene F film thickness. Data has been compiled from various studies to provide a comparative overview.

Technique Typical Thickness Range Accuracy Precision Measurement Speed Destructive? Key Advantages Key Limitations
Spectroscopic Ellipsometry 1 nm - 10 µmHigh (sub-nm)HighFast (< 1 min)NoNon-destructive, provides optical constants (refractive index, extinction coefficient)Requires a smooth, reflective substrate; data analysis can be complex.[1][2][3][4]
Stylus Profilometry 10 nm - 1 mmGood (nm range)GoodModerate (1-5 min)Yes (can scratch the surface)Direct height measurement, wide thickness range, less dependent on material properties.Requires a step edge between the film and substrate; the stylus can damage soft films.[5]
Atomic Force Microscopy (AFM) 1 nm - 10 µmVery High (sub-nm)Very HighSlow (> 5 min)No (in tapping mode)High lateral and vertical resolution, provides 3D topography.[6][7][8][9][10]Requires a step edge, slow for large area mapping.[6][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to reproduce these measurements.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample to determine film thickness and optical constants.[1][2][3]

Experimental Protocol:

  • Sample Preparation: A Parylene F film is deposited on a smooth, reflective substrate such as a silicon wafer.

  • Instrument Setup:

    • Place the sample on the measurement stage.

    • Set the angle of incidence (typically 65-75 degrees).

    • Define the wavelength range for the measurement (e.g., 300-800 nm).

  • Data Acquisition:

    • Initiate the measurement to acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.

  • Data Analysis:

    • Develop an optical model of the sample, which typically consists of the substrate (e.g., Si), a native oxide layer (e.g., SiO2), and the Parylene F film.

    • The refractive index (n) and extinction coefficient (k) of Parylene F are required for the model. For Parylene F (VT-4), the refractive index is approximately 1.559.[11]

    • Fit the model to the experimental data by adjusting the thickness of the Parylene F layer until the calculated Ψ and Δ values match the measured values.

Stylus Profilometry

Stylus profilometry is a contact-based technique that measures the surface topography by moving a sharp stylus across the sample.

Experimental Protocol:

  • Sample Preparation:

    • Create a step edge on the Parylene F film by masking a portion of the substrate during deposition or by carefully scratching the film down to the substrate with a sharp, non-metallic tool.

  • Instrument Setup:

    • Place the sample on the measurement stage.

    • Position the stylus over an area that includes both the film and the exposed substrate.

    • Set the scan length to traverse the step edge.

    • Adjust the stylus force to a low value to minimize damage to the film.

  • Data Acquisition:

    • Initiate the scan. The stylus will move across the surface, recording the vertical displacement.

  • Data Analysis:

    • The resulting profile will show a step corresponding to the film thickness.

    • Measure the height of the step to determine the film thickness.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale.[6][7][8][9][10]

Experimental Protocol:

  • Sample Preparation:

    • Similar to stylus profilometry, a step edge between the Parylene F film and the substrate is required. This can be created by masking during deposition or by carefully removing a portion of the film.[6][9]

  • Instrument Setup:

    • Mount the sample on the AFM stage.

    • Select an appropriate AFM probe (a standard silicon nitride probe is often suitable).

    • Engage the probe with the surface in tapping mode to minimize sample damage.

    • Set the scan area to include the step edge.

  • Data Acquisition:

    • Begin the scan to acquire a topographical image of the surface.

  • Data Analysis:

    • Use the AFM software to draw a line profile across the step edge in the acquired image.

    • The height difference in the line profile corresponds to the thickness of the Parylene F film.

Visualizing the Workflow

To aid in the selection and execution of these measurement techniques, the following diagrams illustrate the decision-making process and a typical experimental workflow.

G cluster_0 Decision Workflow for Film Thickness Measurement start Define Measurement Requirements q1 Is a non-destructive measurement required? start->q1 q3 Is a step edge available on the sample? q1->q3 No ellipsometry Spectroscopic Ellipsometry q1->ellipsometry Yes q2 Is high lateral resolution needed? profilometry Stylus Profilometry q2->profilometry No afm Atomic Force Microscopy q2->afm Yes q3->q2 No q3->profilometry Yes G cluster_1 Spectroscopic Ellipsometry Experimental Workflow prep Sample Preparation (Parylene F on Si wafer) setup Instrument Setup (Angle, Wavelength Range) prep->setup acquire Data Acquisition (Measure Ψ and Δ) setup->acquire model Optical Modeling (Substrate + Film) acquire->model fit Model Fitting (Adjust Thickness) model->fit result Obtain Film Thickness and Optical Constants fit->result

References

A Comparative Guide to the Mechanical Properties of Parylene F and Alternative Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate materials is a critical factor in the success of microfabrication, encapsulation, and drug delivery applications. Parylene F, a fluorinated variant of the Parylene family, offers a unique combination of properties. This guide provides an objective comparison of the mechanical properties of Parylene F films, specifically its Young's modulus and tensile strength, with other Parylene variants and commonly used polymer films. All data is presented in a clear, tabular format, and a detailed experimental protocol for determining these properties is provided.

Mechanical Properties Comparison

The selection of a polymer film for a specific application often hinges on its mechanical integrity and flexibility. Young's modulus is a measure of a material's stiffness, while tensile strength indicates the maximum stress it can withstand before breaking. The following table summarizes these key mechanical properties for Parylene F and a range of alternative materials.

MaterialYoung's Modulus (GPa)Tensile Strength (MPa)
Parylene F 1.1 76
Parylene N2.445
Parylene C3.270
Parylene D2.875
Polyimide (Kapton® HN)2.5 - 3.7165 - 231[1][2]
Polyethylene Terephthalate (PET)2.0 - 4.0[3]80 - 260[3]

Note: The properties of polymers can vary depending on the specific grade, manufacturing process, and film thickness. The values presented here are typical and intended for comparative purposes.

Experimental Protocol: Tensile Testing of Thin Polymer Films (ASTM D882)

The determination of Young's modulus and tensile strength for thin polymer films is typically performed following the ASTM D882 standard test method. This protocol outlines the key steps for conducting this measurement.

Equipment
  • Universal Testing Machine (UTM): Equipped with a suitable load cell for the expected force range.

  • Grips: Pneumatic or screw-action grips with flat, rubber-coated faces to securely hold the thin film specimens without causing slippage or damage.

  • Micrometer: For precise measurement of the film thickness.

  • Specimen Cutter: A sharp, clean cutting tool to prepare rectangular specimens with uniform width and defect-free edges.

  • Environmental Chamber (Optional): To control temperature and humidity during testing, as these can influence mechanical properties.

Specimen Preparation
  • Cutting: Cut rectangular test specimens from the polymer film. A typical specimen width is 25 mm (1 inch). The length should be sufficient to allow for a grip separation of at least 50 mm (2 inches).

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length using a micrometer. The average thickness is used for stress calculations.

  • Conditioning: Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C (73.4 ± 3.6°F) and 50 ± 5% relative humidity for a minimum of 40 hours before testing.

Test Procedure
  • Machine Setup: Set the initial grip separation (gauge length) on the UTM. A common gauge length is 100 mm.

  • Specimen Mounting: Mount the specimen in the grips, ensuring it is vertically aligned and centered. The grips should be tightened sufficiently to prevent slippage but not so tight as to cause premature failure at the grip points.

  • Testing: Initiate the test at a constant rate of grip separation. The crosshead speed is selected based on the material's expected elongation.

  • Data Acquisition: Record the applied force and the corresponding elongation of the specimen throughout the test until the specimen fractures.

Data Analysis
  • Stress Calculation: Calculate the engineering stress (σ) at any point during the test by dividing the applied force (F) by the original cross-sectional area (A) of the specimen (width × average thickness).

    • σ = F / A

  • Strain Calculation: Calculate the engineering strain (ε) by dividing the change in length (ΔL) by the initial gauge length (L₀).

    • ε = ΔL / L₀

  • Stress-Strain Curve: Plot the stress versus strain to generate a stress-strain curve.

  • Young's Modulus: Determine the Young's modulus (E) from the initial linear (elastic) portion of the stress-strain curve. It is the slope of this linear region.

    • E = Δσ / Δε

  • Tensile Strength: The tensile strength is the maximum stress value reached on the stress-strain curve before the specimen fractures.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the mechanical properties of thin polymer films.

experimental_workflow cluster_prep Specimen Preparation cluster_testing Tensile Testing (ASTM D882) cluster_analysis Data Analysis SpecimenCutting Cut Rectangular Specimens ThicknessMeasurement Measure Film Thickness SpecimenCutting->ThicknessMeasurement Conditioning Condition Specimens (23°C, 50% RH) ThicknessMeasurement->Conditioning MountSpecimen Mount Specimen in UTM Grips Conditioning->MountSpecimen ApplyLoad Apply Tensile Load at Constant Rate MountSpecimen->ApplyLoad RecordData Record Force and Elongation ApplyLoad->RecordData StressStrainCurve Generate Stress-Strain Curve RecordData->StressStrainCurve YoungsModulus Calculate Young's Modulus (Slope) StressStrainCurve->YoungsModulus TensileStrength Determine Tensile Strength (Max Stress) StressStrainCurve->TensileStrength

Caption: Experimental workflow for tensile testing of thin polymer films.

References

Comparison of Parylene F with other fluoropolymer coatings

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Parylene F and Other Fluoropolymer Coatings for Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, fluoropolymer coatings are indispensable for a wide range of applications, from medical devices to high-performance electronics. Their unique properties, including chemical inertness, lubricity, and dielectric strength, make them ideal for protecting and enhancing the functionality of critical components. This guide provides an objective comparison of Parylene F with other common fluoropolymer coatings such as Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy (PFA). The information presented is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal coating for their specific needs.

Performance Comparison of Fluoropolymer Coatings

The selection of a fluoropolymer coating is often dictated by the specific performance requirements of the application. The following tables summarize the key quantitative data for Parylene F, PTFE, FEP, and PFA, offering a clear comparison of their physical, thermal, electrical, and biocompatibility properties.

Table 1: Physical and Thermal Properties

PropertyParylene FPTFEFEPPFATest Method
Coefficient of Friction (Static) 0.250.05 - 0.100.3~0.2ASTM D1894
Density (g/cm³) 1.422.13 - 2.202.152.12 - 2.17ASTM D792
Max. Continuous Service Temp. (°C) 350260204260-
Melting Point (°C) >500~327260-280~305ASTM D3418
Thermal Conductivity (W/m·K) 0.100.250.200.19ASTM C177

Table 2: Electrical Properties

PropertyParylene FPTFEFEPPFATest Method
Dielectric Strength (V/mil for 1 mil) 5600150020002000ASTM D149
Dielectric Constant @ 1 MHz 2.202.12.12.1ASTM D150
Volume Resistivity (ohm·cm) 1.1 x 10¹⁷> 10¹⁸> 10¹⁸> 10¹⁸ASTM D257

Table 3: Biocompatibility

PropertyParylene FPTFEFEPPFATest Standard
USP Class VI YesYesYesYesUSP <88>
Cytotoxicity (in vitro) Non-cytotoxicNon-cytotoxicNon-cytotoxicNon-cytotoxicISO 10993-5

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key tests are provided below.

Coefficient of Friction (ASTM D1894)

This test method determines the static and kinetic coefficients of friction of plastic film and sheeting when sliding over itself or other substances.

  • Apparatus: A friction testing apparatus with a stationary sled and a moving plane is used. The sled has a known weight and a specified surface area.

  • Sample Preparation: The coating is applied to a flat substrate. A piece of the coated substrate is attached to the moving plane, and another piece is attached to the sled.

  • Procedure: The sled is placed on the coated plane. The plane is set in motion at a specified speed (e.g., 150 mm/min). The force required to initiate motion (static friction) and the average force required to maintain motion (kinetic friction) are measured.[1][2][3][4][5]

  • Calculation: The coefficients of friction are calculated by dividing the measured forces by the normal force (weight of the sled).

Dielectric Strength (ASTM D149)

This test method determines the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials.[6][7][8][9]

  • Apparatus: A high-voltage AC or DC source and a set of electrodes are used. The electrodes are typically cylindrical with rounded edges.

  • Sample Preparation: The coating is applied to a flat, uniform substrate. The thickness of the coating is measured precisely.

  • Procedure: The coated sample is placed between the electrodes. The voltage is increased from zero at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs, which is indicated by a sudden drop in voltage or a visible arc.[10]

  • Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the coating.[8]

Thermal Stability (Thermogravimetric Analysis - TGA)

This analysis determines the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer equipped with a microbalance, furnace, and gas flow control system.

  • Sample Preparation: A small, representative sample of the coated material (typically 5-10 mg) is placed in a sample pan.

  • Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as the temperature increases.[11][12][13][14]

  • Analysis: The temperature at which significant weight loss occurs is identified as the decomposition temperature, indicating the thermal stability of the material.

In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the potential of a medical device material to cause cytotoxic effects on cultured cells.[15][16][17][18][19]

  • Apparatus: Cell culture flasks or plates, an incubator, a microscope, and reagents for cell viability assays.

  • Sample Preparation: The coated material is sterilized. An extract of the material is prepared by incubating it in a cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C).[16]

  • Procedure: A layer of cultured cells (e.g., L929 mouse fibroblasts) is exposed to the extract of the coated material. A negative control (culture medium only) and a positive control (a known cytotoxic material) are also included. The cells are incubated for a specified period (e.g., 24-72 hours).[16]

  • Evaluation: After incubation, the cells are examined microscopically for changes in morphology. Cell viability is quantitatively assessed using assays such as MTT or XTT. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[19]

Visualizations

To further aid in the understanding of the concepts discussed, the following diagrams are provided.

G cluster_0 Parylene F Deposition (CVD) Dimer Dimer Vaporization Vaporization Dimer->Vaporization ~150°C Pyrolysis Pyrolysis Vaporization->Pyrolysis ~650°C Monomer Monomer Pyrolysis->Monomer Deposition Deposition Polymer Film Polymer Film Deposition->Polymer Film Monomer->Deposition Room Temp Substrate Substrate Substrate->Deposition

Parylene F Chemical Vapor Deposition (CVD) Process.

G cluster_1 Biocompatibility Evaluation Workflow (ISO 10993) Material Characterization Material Characterization In Vitro Cytotoxicity (ISO 10993-5) In Vitro Cytotoxicity (ISO 10993-5) Material Characterization->In Vitro Cytotoxicity (ISO 10993-5) Sensitization (ISO 10993-10) Sensitization (ISO 10993-10) In Vitro Cytotoxicity (ISO 10993-5)->Sensitization (ISO 10993-10) Implantation (ISO 10993-6) Implantation (ISO 10993-6) Sensitization (ISO 10993-10)->Implantation (ISO 10993-6) Risk Assessment Risk Assessment Implantation (ISO 10993-6)->Risk Assessment Biocompatible Biocompatible Risk Assessment->Biocompatible Acceptable Further Testing Further Testing Risk Assessment->Further Testing Unacceptable

Biocompatibility Testing Workflow for Medical Device Coatings.

References

A Comparative Guide to Purity Assessment of Parylene F Dimer: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of Parylene F dimer is a critical parameter that directly impacts the performance and reliability of the resulting conformal coatings. This guide provides an objective comparison of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complete with supporting data and detailed experimental methodologies.

Parylene F, a fluorinated variant of the Parylene family, offers exceptional thermal and UV stability, making it a material of choice for protecting sensitive electronics, medical devices, and drug-eluting combination products.[1][2] The unique vapor deposition polymerization process for creating Parylene coatings means that the quality of the final film is intrinsically linked to the purity of the initial dimer, Octofluoro[2.2]paracyclophane.[3] Impurities in the dimer can lead to defects in the coating, compromising its barrier properties and biocompatibility.[4] Therefore, robust analytical methods are essential to qualify the purity of the this compound before its use.

This guide delves into the two most prevalent chromatographic techniques for this purpose: HPLC and GC-MS. We will explore their principles, experimental setups, and the nature of the data they provide, offering a comprehensive framework for selecting the most appropriate method for your analytical needs.

Comparative Analysis: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful separation techniques, but they differ fundamentally in their mobile phases and the principles of separation.[4] HPLC utilizes a liquid mobile phase to separate components based on their polarity and interaction with a stationary phase, while GC-MS employs an inert gas to separate volatile compounds based on their boiling points and interaction with a stationary phase.[4] For Parylene dimer analysis, this distinction is crucial.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Separation Polarity and interaction with stationary phase.Volatility (boiling point) and interaction with stationary phase.
Mobile Phase Liquid solvent mixture.Inert carrier gas (e.g., Helium, Nitrogen).
Typical Operating Temperature Ambient to moderately elevated (e.g., 25-60 °C).High temperatures (e.g., 150-300 °C) to ensure volatilization.
Analyte Suitability Volatile and non-volatile soluble compounds.Volatile and thermally stable compounds. Parylene dimer is volatile.[4]
Detection Commonly UV-Vis detector. Response can be relative and requires calibration with pure standards for accurate quantification.[4]Mass spectrometer. Provides mass-to-charge ratio, enabling precise identification of compounds by comparing to a spectral library.[4]
Specificity for Parylene Variants Less effective at distinguishing between different Parylene variants which may have similar polarities.[5]Highly effective at separating and identifying different Parylene variants and other impurities based on their mass spectra.[5]
Cost Generally higher operational cost due to solvent consumption.Generally lower operational cost.

Data Presentation: A Comparative Overview

Illustrative Data for Parylene C Dimer Purity Assessment

Sample LotPurity by HPLC (%)Purity by GC-MS (%) (Symmetrical Dichloro[2.2]paracyclophane)Key Observations
A 99.597.2HPLC may report a higher purity as it may not distinguish other Parylene variants from the main component.
B 99.285.1A significant discrepancy can indicate the presence of other Parylene isomers or impurities that co-elute in HPLC but are resolved by GC-MS.

It is crucial to note that these values are for Parylene C and serve an illustrative purpose. Similar discrepancies can be expected for Parylene F, where the presence of isomers or related fluorinated compounds could be missed by HPLC but identified by GC-MS.

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using HPLC and GC-MS. These protocols are based on standard practices for the analysis of similar aromatic and fluorinated compounds and should be optimized and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for aromatic compounds. For fluorinated compounds, a column with a pentafluorophenyl (PFP) stationary phase may offer alternative selectivity.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the this compound in a suitable solvent such as acetonitrile or tetrahydrofuran to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for the analysis of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Dissolve the this compound in a volatile solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.

Common Impurities in this compound

The synthesis of Octofluoro[2.2]paracyclophane can result in several types of impurities that need to be monitored:

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., acetonitrile, toluene) may remain in the final product.[6]

  • Incompletely Reacted Precursors: The multi-step synthesis may leave traces of starting materials or intermediate compounds.

  • Isomers and Related Compounds: The cyclization reaction may produce isomers of the desired this compound or other fluorinated paracyclophanes with varying degrees of fluorination.

  • Degradation Products: Exposure to high temperatures or improper storage conditions can lead to the degradation of the dimer.

GC-MS is particularly well-suited for the identification of these unknown impurities due to the structural information provided by the mass spectrum.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Dissolve Dissolve Dimer in Solvent Filter Filter Sample (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column HPLC Column (Separation) Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: HPLC experimental workflow for this compound purity assessment.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_system GC-MS System cluster_data_analysis Data Analysis Dissolve Dissolve Dimer in Volatile Solvent Injector GC Injector (Vaporization) Dissolve->Injector Column GC Column (Separation) Injector->Column MassSpec Mass Spectrometer (Detection & ID) Column->MassSpec Chromatogram Total Ion Chromatogram MassSpec->Chromatogram LibrarySearch Mass Spectral Library Search MassSpec->LibrarySearch Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: GC-MS experimental workflow for this compound purity assessment.

Conclusion

Both HPLC and GC-MS are valuable tools for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC can be a suitable technique for routine quality control where the primary goal is to quantify the main dimer peak against a known standard and where the impurity profile is well-characterized and does not contain isomers that are difficult to separate.

  • GC-MS is the superior technique for a more in-depth analysis.[4] Its ability to separate volatile compounds with high resolution and provide mass spectral data for identification makes it indispensable for identifying unknown impurities, distinguishing between Parylene variants, and providing a more accurate assessment of dimer purity.[5]

For researchers, scientists, and drug development professionals, where a comprehensive understanding of material purity is paramount to ensure the performance and safety of the final product, GC-MS is the recommended method for the definitive purity assessment of this compound. It provides a higher level of confidence in the quality of the starting material, which is a critical factor in the development of reliable and effective Parylene-coated products.

References

Safety Operating Guide

Proper Disposal of Parylene F Dimer: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Parylene F dimer is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures ensures a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Disclaimer: The information provided is a synthesis of available safety data. However, hazard classifications for this compound can vary between suppliers. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) office before handling or disposing of this chemical.

Key Properties and Hazard Summary

This compound is the granular starting material used to create Parylene F conformal coatings.[1] While some sources indicate it has no known hazards, others suggest it may be classified as a corrosive solid for transport purposes.[2][3][4] Given this ambiguity, a cautious approach is recommended. Upon thermal decomposition, such as during incineration or in a fire, it can produce hazardous products including carbon monoxide and hydrogen fluoride.[3]

PropertyDataSource
Chemical Name Octafluoro[2.2]paracyclophane[5]
Molecular Formula C₁₆H₈F₈[2]
Molecular Weight 352.22 g/mol [2]
Appearance White, granular solid[6]
Melting Point 650°C (lit.)[2]
Boiling Point 145°C at 20 mmHg (lit.)[2]
Hazard Classification Varies; may be considered a Class 8 Corrosive Solid (UN1759) for transport. Always consult the manufacturer-specific SDS.[2][3][4]
Hazardous Decomposition Forms Carbon Monoxide and Hydrogen Fluoride under fire conditions.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended methodology for the safe disposal of waste this compound.

1. Hazard Assessment and Consultation:

  • 1.1. Obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for the this compound in your possession.
  • 1.2. Contact your institution's Environmental Health and Safety (EHS) officer to confirm the appropriate waste stream and disposal requirements according to local, state, and federal regulations.[6]
  • 1.3. Based on the SDS and EHS guidance, classify the waste material (e.g., non-hazardous, hazardous, corrosive).

2. Personal Protective Equipment (PPE):

  • 2.1. At a minimum, wear standard laboratory PPE, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and tightly fitting safety goggles with side-shields.[2][7]
  • 2.2. If there is a risk of generating dust, work in a well-ventilated area or a fume hood and use respiratory protection (e.g., a full-face respirator).[2][7]

3. Waste Collection and Storage:

  • 3.1. Collect all waste this compound, including spilled material, into a designated, chemically compatible, and sealable container.[2]
  • 3.2. Ensure the container is clearly labeled "this compound Waste" and includes any other hazard information required by your institution.
  • 3.3. Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal.[2]

4. Spill and Leak Cleanup:

  • 4.1. For small spills, carefully sweep or vacuum up the solid material.[3] Avoid actions that create dust.[2]
  • 4.2. Place the collected material into your sealed waste container.
  • 4.3. Clean the spill area with soap and water, followed by a water rinse.[6] Collect all cleaning materials for proper disposal as potentially contaminated waste.

5. Final Disposal Method:

  • 5.1. Primary Method (Recommended): Arrange for the disposal of the waste via controlled incineration at a licensed chemical destruction facility. The incinerator must be equipped with flue gas scrubbing capabilities to neutralize hazardous decomposition products like hydrogen fluoride.[2]
  • 5.2. Alternative Method: If incineration is not available, the material should be disposed of at a licensed hazardous waste facility in accordance with all applicable regulations.[2]
  • 5.3. Prohibited Actions: Do not discharge this compound waste into sewer systems, drains, or regular trash.[2]

6. Disposal of Contaminated Packaging:

  • 6.1. Empty containers may be triply rinsed (or equivalent) with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[2]
  • 6.2. Once decontaminated, the packaging can be offered for recycling or reconditioning.[2]
  • 6.3. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if it is a combustible material.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_disposal Disposal Pathway start This compound Waste Generated consult 1. Consult Manufacturer SDS & Institutional EHS start->consult ppe 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult->ppe collect 3. Collect in Labeled, Sealed Container ppe->collect disposal_decision 4. Arrange for Professional Disposal collect->disposal_decision incineration 5a. Controlled Incineration with Flue Gas Scrubbing (Recommended Method) disposal_decision->incineration Primary facility 5b. Licensed Chemical Destruction Plant disposal_decision->facility Alternative end Disposal Complete incineration->end facility->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Parylene F Dimer

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

For researchers, scientists, and drug development professionals working with Parylene F dimer, a proactive approach to safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. By adhering to these procedural, step-by-step guidelines, you can confidently and safely manage this specialized chemical.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE for routine handling and emergency situations. Always inspect PPE for integrity before use.

Body Part Routine Handling Large Spills or Emergency Situations
Eyes/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]A face shield worn over safety goggles is required where there is a risk of splashing or dust generation.
Hands Chemical-resistant gloves (e.g., nitrile rubber, Viton™, Saranex™, 4H™, Barricade™, or Responder™).[3] Gloves must be inspected prior to use. Wash and dry hands after handling.[1][2]Triple-gloves (e.g., rubber gloves and nitrile gloves over latex gloves) are recommended.[3]
Body A flame-resistant lab coat or impervious clothing.[1][2] Appropriate shoes that cover the entire foot are mandatory.A full-body, chemically resistant suit and boots.[3][4]
Respiratory Work in a well-ventilated area to avoid dust formation.[1] If ventilation is inadequate, use a full-face respirator.[2]An air-purifying respirator with a high-efficiency particulate filter or a self-contained breathing apparatus (SCBA) is required, especially in confined or poorly-ventilated areas.[3][4]

II. Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at every stage.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A 1. Don Appropriate PPE B 2. Ensure Proper Ventilation A->B C 3. Prepare Work Area & Spill Kit B->C D 4. Weigh Dimer in a Fume Hood C->D E 5. Load into Deposition System D->E F 6. Perform Coating Process E->F G 7. Decontaminate Work Area F->G H 8. Doff PPE Correctly G->H I 9. Dispose of Waste H->I J Final Disposal I->J Licensed Chemical Destruction Plant

Caption: Workflow for safe handling of this compound.

III. Operational Plan: From Storage to Spill Response

A. Storage

Proper storage is critical to maintaining the stability and safety of this compound.

Storage Condition Requirement
Temperature Store in a cool, dry place.[1] Some suppliers recommend refrigeration at 4°C.[5]
Container Keep the container tightly closed.[1]
Environment Store in a well-ventilated area away from incompatible materials and sources of ignition.[1] Protect from UV light and direct sunlight.[6]

B. First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Action
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][7]
Eye Contact Rinse with pure water for at least 15 minutes, keeping eyelids open.[1][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

C. Spill and Leak Response

A pre-planned response to spills is essential to mitigate risks.

Spill Size Response Protocol
Small Spills Wearing appropriate PPE, sweep or vacuum up the spilled solid, avoiding dust generation.[3] Place the material in a suitable, sealed container for disposal.[1] Clean the area with soap and water.[3]
Large Spills Evacuate personnel to a safe area.[1] Only trained personnel with the appropriate PPE (including respiratory protection) should respond.[3][4] Contain the spill if it is safe to do so.[1] Collect the material using spark-proof tools and place it in a labeled, sealed container for disposal.[1]

IV. Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.

Waste Type Disposal Method
Unused Product Dispose of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
Contaminated Materials (PPE, wipes, etc.) Collect in a suitable, closed container for disposal.[1] Dispose of in the same manner as the unused product.
Empty Containers Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.[1]

By integrating these safety protocols into your laboratory's standard operating procedures, you can create a safer research environment and ensure the responsible handling of this compound.

References

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